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  • Product: 2-(2,5-Dimethylphenoxy)propanoic acid
  • CAS: 18996-04-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(2,5-Dimethylphenoxy)propanoic Acid: Properties, Synthesis, and Characterization

This guide provides a comprehensive technical overview of 2-(2,5-dimethylphenoxy)propanoic acid, a member of the phenoxyalkanoic acid class of compounds. This document is intended for researchers, scientists, and profess...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(2,5-dimethylphenoxy)propanoic acid, a member of the phenoxyalkanoic acid class of compounds. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into its physicochemical properties, propose a robust synthetic pathway, and outline detailed protocols for its characterization, grounding our discussion in established chemical principles.

Introduction and Context

2-(2,5-Dimethylphenoxy)propanoic acid belongs to the broader family of phenoxypropanoic acid derivatives. This class of molecules has garnered significant interest in various scientific fields. In medicinal chemistry, they have been explored for their potential as therapeutic agents, including in the development of treatments for vascular diseases and as anti-inflammatory compounds. Certain aryloxyalkanoic acids, a related group, have demonstrated the ability to inhibit brain tissue swelling, suggesting potential applications in treating brain injuries. Furthermore, some substituted (aryloxy)alkanoic acids have been investigated as antagonists of the slow-reacting substance of anaphylaxis, indicating their potential in addressing allergic and inflammatory conditions. In the realm of environmental science, phenoxypropanoic acid derivatives are well-known for their application as herbicides, acting as plant growth regulators.

The focus of this guide, 2-(2,5-dimethylphenoxy)propanoic acid, is a specific analogue within this versatile class. A thorough understanding of its physical and chemical properties is paramount for its potential application in research and development.

Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental to its application. While some data for 2-(2,5-dimethylphenoxy)propanoic acid is available, a complete experimental profile is not extensively documented in publicly available literature. Below, we present the known properties and provide detailed, field-proven protocols for the experimental determination of the currently unavailable data.

Table 1: Physicochemical Properties of 2-(2,5-Dimethylphenoxy)propanoic acid

PropertyValueSource
CAS Number 18996-04-8[1][2]
Molecular Formula C11H14O3[2][3]
Molecular Weight 194.23 g/mol [2][3]
Physical Form Solid[3]
LogP (calculated) 2.88[3]
Melting Point Not available-
Boiling Point Not available-
Aqueous Solubility Not available-
pKa Not available-

Experimental Protocols for Property Determination

The following sections outline robust methodologies for determining the key physicochemical parameters that are not yet established for 2-(2,5-dimethylphenoxy)propanoic acid.

Determination of pKa by Potentiometric Titration

The acidity constant (pKa) is a critical parameter that governs the ionization state of a molecule at a given pH, which in turn influences its solubility, lipophilicity, and biological activity. Potentiometric titration is a highly accurate method for its determination.

Protocol:

  • Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of 2-(2,5-dimethylphenoxy)propanoic acid and dissolve it in a suitable volume (e.g., 50 mL) of a co-solvent system if necessary (e.g., methanol/water) to ensure complete dissolution.

  • Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point on the curve where half of the acid has been neutralized. This corresponds to the inflection point of the first derivative of the titration curve.

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties. The shake-flask method is the gold standard for its experimental determination.

Protocol:

  • Phase Preparation: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol by vigorously mixing the two solvents and allowing them to separate.

  • Sample Preparation: Prepare a stock solution of 2-(2,5-dimethylphenoxy)propanoic acid in the water-saturated n-octanol.

  • Partitioning: In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the n-octanol-saturated water.

  • Equilibration: Shake the funnel for a sufficient time (e.g., 1-2 hours) to allow for complete partitioning of the analyte between the two phases. Allow the layers to fully separate.

  • Analysis: Carefully separate the two phases and determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase.

Synthesis and Purification

The synthesis of 2-(2,5-dimethylphenoxy)propanoic acid can be efficiently achieved via the Williamson ether synthesis, a classic and reliable method for forming ethers. This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Proposed Synthetic Route: Williamson Ether Synthesis

The proposed synthesis involves the reaction of 2,5-dimethylphenol with a 2-halopropanoate ester, followed by hydrolysis of the ester to yield the desired carboxylic acid.

Diagram 1: Proposed Synthesis of 2-(2,5-Dimethylphenoxy)propanoic acid

G reagent1 2,5-Dimethylphenol intermediate Ethyl 2-(2,5-dimethylphenoxy)propanoate reagent1->intermediate Williamson Ether Synthesis reagent2 Ethyl 2-bromopropanoate reagent2->intermediate base Base (e.g., K2CO3) base->intermediate solvent Solvent (e.g., Acetone) solvent->intermediate product 2-(2,5-Dimethylphenoxy)propanoic acid intermediate->product Ester Hydrolysis hydrolysis Hydrolysis (e.g., NaOH, H2O/EtOH) hydrolysis->product acidification Acidification (e.g., HCl) acidification->product

Caption: Synthetic pathway for 2-(2,5-Dimethylphenoxy)propanoic acid.

Experimental Protocol for Synthesis and Purification
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dimethylphenol, a suitable base (e.g., anhydrous potassium carbonate), and a polar aprotic solvent (e.g., acetone or DMF).

  • Addition of Alkyl Halide: While stirring, add ethyl 2-bromopropanoate dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.

  • Ester Hydrolysis: Dissolve the crude ester intermediate in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide). Heat the mixture to reflux for 1-2 hours.

  • Isolation of the Product: Cool the reaction mixture and evaporate the ethanol. Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Acidification and Purification: Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., concentrated HCl) until a precipitate forms. Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-(2,5-dimethylphenoxy)propanoic acid.

Spectroscopic and Analytical Characterization

The identity and purity of the synthesized 2-(2,5-dimethylphenoxy)propanoic acid should be confirmed using a combination of spectroscopic and analytical techniques.

Diagram 2: Analytical Workflow for Characterization

G start Synthesized Product tlc TLC Analysis start->tlc Initial Purity Check nmr NMR Spectroscopy (1H and 13C) start->nmr Structural Elucidation ir IR Spectroscopy start->ir Functional Group Analysis ms Mass Spectrometry start->ms Molecular Weight Confirmation purity Purity Assessment (e.g., HPLC) tlc->purity final_product Characterized Product nmr->final_product ir->final_product ms->final_product purity->final_product

Caption: Workflow for the analytical characterization of the final product.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 2-(2,5-dimethylphenoxy)propanoic acid, the following characteristic absorption bands are expected:

  • O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.

  • C-H stretch (aromatic and aliphatic): Bands in the region of 3100-2850 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.

  • C-O stretch (ether and carboxylic acid): Bands in the region of 1300-1000 cm⁻¹.

  • C=C stretch (aromatic): Bands in the region of 1600-1450 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the propanoic acid moiety, the methyl protons of the propanoic acid moiety, and the two methyl groups on the aromatic ring. The chemical shifts and coupling patterns will be characteristic of the specific substitution pattern. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methine carbon, and the methyl carbons. The number of signals will correspond to the number of chemically non-equivalent carbon atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure. The molecular ion peak (M⁺) corresponding to the molecular weight of 2-(2,5-dimethylphenoxy)propanoic acid (194.23 g/mol ) is expected.

Reactivity and Safety Considerations

2-(2,5-Dimethylphenoxy)propanoic acid possesses several functional groups that dictate its chemical reactivity:

  • Carboxylic Acid: This group is acidic and will react with bases to form carboxylate salts. It can also undergo esterification and other reactions typical of carboxylic acids.

  • Ether Linkage: The ether linkage is generally stable but can be cleaved under harsh acidic conditions.

  • Aromatic Ring: The aromatic ring can undergo electrophilic substitution reactions, with the positions of substitution directed by the existing substituents.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area, such as a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

Conclusion

This technical guide has provided a comprehensive overview of 2-(2,5-dimethylphenoxy)propanoic acid, including its known physicochemical properties, a proposed synthetic route, and detailed protocols for its characterization. While some experimental data for this specific molecule is not yet widely published, the methodologies outlined herein provide a clear path for researchers to obtain this information. The versatility of the phenoxypropanoic acid scaffold suggests that a thorough understanding of this compound could open avenues for new discoveries in medicinal and materials science.

References

  • Chemsigma. (n.d.). 2-(2,5-DIMETHYLPHENOXY)PROPANOIC ACID [18996-04-8]. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). 5-(2,5-Dimethyl-4-((1E)-prop-1-en-1-yl)phenoxy)-2,2-dimethylpentanoic acid. Retrieved January 14, 2026, from [Link]

  • ChemBK. (n.d.). 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid. Retrieved January 14, 2026, from [Link]

  • Google Patents. (n.d.). US4665226A - Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.
  • Angene. (n.d.). 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid(CAS# 25812-30-0). Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2025, August 10). 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid (gemfibrozil). Retrieved January 14, 2026, from [Link]

  • GSRS. (n.d.). 5-(2,5-DIMETHYL-4-((1Z)-PROP-1-EN-1-YL)PHENOXY)-2,2-DIMETHYLPENTANOIC ACID. Retrieved January 14, 2026, from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid. Retrieved January 14, 2026, from [Link]

  • NIST. (n.d.). Propanoic acid, 2,2-dimethyl-. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). 2,2-dimethyl(114C)propanoic acid. Retrieved January 14, 2026, from [Link]

  • NIST. (n.d.). Propanoic acid, 2,2-dimethyl-. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

Sources

Exploratory

An In-Depth Technical Guide to 2-(2,5-Dimethylphenoxy)propanoic acid

Prepared by: Gemini, Senior Application Scientist This guide provides a comprehensive technical overview of 2-(2,5-Dimethylphenoxy)propanoic acid, a molecule situated within the scientifically significant class of phenox...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(2,5-Dimethylphenoxy)propanoic acid, a molecule situated within the scientifically significant class of phenoxyalkanoic acids. While specific research on this particular compound is limited, its structural motifs are well-explored, offering valuable insights into its potential properties and applications. This document is intended for researchers, chemists, and drug development professionals seeking to understand its chemical context, potential synthesis, and avenues for future investigation.

Core Identification and Chemical Structure

2-(2,5-Dimethylphenoxy)propanoic acid is a carboxylic acid derivative characterized by a propanoic acid moiety linked to a 2,5-dimethylphenyl group via an ether linkage.

  • CAS Number: 18996-04-8[1][2][3]

  • Molecular Formula: C₁₁H₁₄O₃[1][2]

  • IUPAC Name: 2-(2,5-dimethylphenoxy)propanoic acid

  • Synonyms: While not extensively used, it may be referred to by its CAS number or variations of its IUPAC name.

It is critical to distinguish this compound from the well-known lipid-lowering drug Gemfibrozil (CAS: 25812-30-0), which is 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.[4] Although both share the 2,5-dimethylphenoxy core, Gemfibrozil has a longer, dimethyl-substituted pentanoic acid chain, leading to vastly different physicochemical and pharmacological properties.

Chemical Structure

The structure consists of a chiral center at the C2 position of the propanoic acid chain, meaning it can exist as two enantiomers (R and S) or as a racemic mixture.[1]

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Reaction cluster_2 Step 3: Hydrolysis & Acidification phenol 2,5-Dimethylphenol phenoxide Potassium 2,5-Dimethylphenoxide phenol->phenoxide Deprotonation base Base (e.g., K₂CO₃) Solvent (e.g., DMF) intermediate Ethyl 2-(2,5-dimethylphenoxy)propanoate phenoxide->intermediate Nucleophilic Attack halopropanoate Ethyl 2-bromopropanoate halopropanoate->intermediate Ether Formation final_product 2-(2,5-Dimethylphenoxy)propanoic acid intermediate->final_product Saponification & Protonation hydrolysis 1. NaOH (aq), Δ 2. HCl (aq)

Sources

Foundational

A Spectroscopic Guide to 2-(2,5-Dimethylphenoxy)propanoic Acid: Elucidating Molecular Structure through NMR, IR, and MS Analysis

Introduction Molecular Structure and Spectroscopic Overview The structure of 2-(2,5-Dimethylphenoxy)propanoic acid, with its combination of a substituted aromatic ring, an ether linkage, a chiral center, and a carboxylic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Molecular Structure and Spectroscopic Overview

The structure of 2-(2,5-Dimethylphenoxy)propanoic acid, with its combination of a substituted aromatic ring, an ether linkage, a chiral center, and a carboxylic acid moiety, gives rise to a unique spectroscopic fingerprint. Each analytical technique provides a complementary piece of the structural puzzle.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy will reveal the carbon-hydrogen framework, including the number of unique proton and carbon environments, their connectivity, and the electronic environment of the aromatic ring.

  • Infrared (IR) Spectroscopy will identify the key functional groups present, most notably the carboxylic acid's characteristic hydroxyl and carbonyl stretches.

  • Mass Spectrometry (MS) will determine the molecular weight and provide insights into the fragmentation patterns, confirming the connectivity of the molecular components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the molecular skeleton.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 2-(2,5-Dimethylphenoxy)propanoic acid is expected to exhibit distinct signals for the aromatic protons, the methine proton of the propanoic acid chain, the methyl group on the propanoic acid chain, and the two methyl groups on the benzene ring.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(2,5-Dimethylphenoxy)propanoic acid

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
Carboxylic Acid (-COOH)10.0 - 13.0Singlet (broad)1H-
Aromatic H (position 6)~6.9Singlet1H-
Aromatic H (position 4)~6.7Doublet1H~7.5
Aromatic H (position 3)~6.6Doublet1H~7.5
Methine (-CH-)~4.7Quartet1H~7.0
Aromatic Methyl (-CH₃)~2.3Singlet3H-
Aromatic Methyl (-CH₃)~2.2Singlet3H-
Propanoic Methyl (-CH₃)~1.6Doublet3H~7.0

Interpretation and Rationale:

  • The carboxylic acid proton is expected to be significantly deshielded, appearing as a broad singlet at a high chemical shift due to hydrogen bonding and the electronegativity of the adjacent oxygen atoms.

  • The aromatic protons will appear in the aromatic region (typically 6.5-8.0 ppm). The substitution pattern of the ring will lead to a specific splitting pattern. The proton at position 6, being adjacent to the oxygen and a methyl group, is predicted to be a singlet. The protons at positions 3 and 4 will likely appear as doublets due to coupling with each other.

  • The methine proton of the propanoic acid moiety is adjacent to both the oxygen of the ether linkage and the carbonyl group, leading to a downfield shift. It will be split into a quartet by the three protons of the adjacent methyl group.

  • The two aromatic methyl groups are in slightly different electronic environments and are thus expected to appear as two distinct singlets.

  • The methyl group of the propanoic acid will be a doublet due to coupling with the adjacent methine proton.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(2,5-Dimethylphenoxy)propanoic acid

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carboxylic Acid (C=O)~175
Aromatic C (C-O)~155
Aromatic C (C-CH₃)~137
Aromatic C (C-CH₃)~130
Aromatic CH~125
Aromatic CH~122
Aromatic CH~115
Methine (-CH-)~75
Aromatic Methyl (-CH₃)~21
Aromatic Methyl (-CH₃)~16
Propanoic Methyl (-CH₃)~18

Interpretation and Rationale:

  • The carbonyl carbon of the carboxylic acid is the most deshielded carbon, appearing at the lowest field.

  • The aromatic carbons will have a range of chemical shifts depending on their substitution. The carbon attached to the oxygen (C-O) will be the most downfield of the aromatic carbons. The carbons bearing the methyl groups and the unsubstituted aromatic carbons will have distinct signals.

  • The methine carbon , being attached to an oxygen atom, will be significantly deshielded.

  • The methyl carbons will appear at the highest field (most shielded).

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Workflow for NMR Analysis:

Caption: A streamlined workflow for NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 2-(2,5-Dimethylphenoxy)propanoic acid.

    • Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Tune and match the probe for the desired nuclei (¹H and ¹³C).

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans will be required for ¹³C due to its lower natural abundance and smaller gyromagnetic ratio.

  • Data Processing and Interpretation:

    • Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

    • Phase the spectra to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale using the internal standard (TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Predicted IR Absorption Bands

The IR spectrum of 2-(2,5-Dimethylphenoxy)propanoic acid will be dominated by the absorptions of the carboxylic acid group.

Table 3: Predicted IR Absorption Bands for 2-(2,5-Dimethylphenoxy)propanoic acid

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (carboxylic acid)3300 - 2500Broad, Strong
C-H stretch (aromatic)3100 - 3000Medium
C-H stretch (aliphatic)3000 - 2850Medium
C=O stretch (carboxylic acid)1725 - 1700Strong, Sharp
C=C stretch (aromatic)1600 - 1450Medium
C-O stretch (ether)1250 - 1000Strong
C-O stretch (carboxylic acid)1300 - 1200Medium
O-H bend (carboxylic acid)1440 - 1395Medium

Interpretation and Rationale:

  • The most prominent feature will be the very broad O-H stretching band of the carboxylic acid, which often overlaps with the C-H stretching region. This broadness is a result of strong intermolecular hydrogen bonding.[1][2]

  • A strong and sharp absorption due to the C=O stretch of the carboxylic acid will be observed around 1710 cm⁻¹.[3][4]

  • The aromatic C=C stretching vibrations will appear as a series of bands in the 1600-1450 cm⁻¹ region.

  • Strong absorptions corresponding to the C-O stretching of the ether and carboxylic acid groups will be present in the fingerprint region.

Experimental Protocol for IR Spectroscopy

Workflow for IR Analysis:

Caption: A straightforward workflow for IR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • For a solid sample, the KBr pellet method is commonly used. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

    • Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing a drop onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Data Acquisition:

    • Place the sample in the IR spectrometer.

    • Acquire a background spectrum of the empty sample holder (or pure KBr pellet) to subtract atmospheric and instrumental interferences.

    • Acquire the sample spectrum.

  • Data Interpretation:

    • The background is automatically subtracted from the sample spectrum by the instrument's software.

    • Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. This data is invaluable for confirming the molecular formula and gaining further structural insights.

Predicted Mass Spectrum

Using electron ionization (EI), the 2-(2,5-Dimethylphenoxy)propanoic acid molecule is expected to produce a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Key Fragments in the Mass Spectrum of 2-(2,5-Dimethylphenoxy)propanoic acid

m/z Proposed Fragment Ion Formation Pathway
194[C₁₁H₁₄O₃]⁺˙ (Molecular Ion)Ionization of the parent molecule
149[C₉H₁₃O₂]⁺Loss of COOH (45 Da)
122[C₈H₁₀O]⁺˙Cleavage of the ether bond (phenoxy moiety)
121[C₈H₉O]⁺Loss of a hydrogen from the phenoxy moiety
77[C₆H₅]⁺Phenyl cation
45[COOH]⁺Carboxyl group

Interpretation and Rationale:

  • The molecular ion peak (M⁺˙) at m/z 194 would confirm the molecular weight of the compound.

  • A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (COOH) , which would result in a fragment at m/z 149.

  • Cleavage of the ether bond is also expected, leading to the formation of ions corresponding to the 2,5-dimethylphenoxy radical cation (m/z 122) and the propanoic acid radical.

  • Further fragmentation of the aromatic portion could lead to smaller, characteristic ions.

Experimental Protocol for Mass Spectrometry

Workflow for Mass Spectrometry Analysis:

Caption: The fundamental stages of mass spectrometry analysis.

Step-by-Step Methodology:

  • Sample Introduction:

    • The sample can be introduced directly into the ion source via a heated probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for enhanced separation and analysis of complex mixtures.[5]

  • Ionization:

    • Electron Ionization (EI): The sample is bombarded with a high-energy electron beam, causing the molecule to lose an electron and form a molecular ion. This is a "hard" ionization technique that often leads to extensive fragmentation.[6]

    • Electrospray Ionization (ESI): A "soft" ionization technique often used with LC-MS, which typically produces protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with minimal fragmentation.[5]

  • Mass Analysis and Detection:

    • The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

    • The separated ions are then detected, and their abundance is recorded.

  • Data Analysis:

    • The resulting mass spectrum is a plot of ion abundance versus m/z.

    • The molecular ion peak is identified to determine the molecular weight.

    • The fragmentation pattern is analyzed to deduce the structure of the molecule.

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive approach to the structural elucidation of 2-(2,5-Dimethylphenoxy)propanoic acid. While this guide presents a predicted spectroscopic profile, it is grounded in the fundamental principles of each technique and the known spectral characteristics of related compounds. The detailed experimental protocols provided herein offer a robust framework for obtaining high-quality data. For any novel compound, the acquisition and thorough analysis of these spectroscopic data are indispensable for confirming its identity and understanding its chemical properties, forming a critical foundation for further research and development.

References

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  • National Institute of Advanced Industrial Science and Technology (AIST). Introduction to the Spectral Data Base (SDBS). [Link]

  • OpenStax. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments. In Organic Chemistry. [Link]

  • University of Calgary. IR: carboxylic acids. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007).
  • Doc Brown's Chemistry. Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • SpectraBase. 2-(2-chloro-5-methylphenoxy)-2-methylpropanoic acid - Optional[1H NMR] - Spectrum. [Link]

  • JoVE. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]

  • Doc Brown's Chemistry. mass spectrum of 2-methylpropanoic acid. [Link]

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Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of 2-(2,5-Dimethylphenoxy)propanoic Acid

This guide provides a comprehensive technical overview of the methodologies and scientific rationale involved in the crystal structure analysis of 2-(2,5-Dimethylphenoxy)propanoic acid. Designed for researchers, scientis...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the methodologies and scientific rationale involved in the crystal structure analysis of 2-(2,5-Dimethylphenoxy)propanoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of crystallogenesis, X-ray diffraction, and the nuanced interpretation of crystal structure data. While a definitive crystal structure for 2-(2,5-Dimethylphenoxy)propanoic acid is not publicly available, this guide will leverage the analysis of the closely related compound, 3-(2,5-dimethoxyphenyl)propionic acid, to provide a robust and instructive framework.

Introduction

2-(2,5-Dimethylphenoxy)propanoic acid is a member of the phenoxypropanoic acid class of compounds, which are of significant interest in the pharmaceutical and agrochemical industries. These molecules are characterized by a chiral center, leading to the existence of enantiomers that can exhibit different biological activities. A thorough understanding of the three-dimensional arrangement of atoms in the solid state is paramount for elucidating structure-activity relationships, optimizing formulation, and ensuring the stability and bioavailability of active pharmaceutical ingredients (APIs).

This guide will navigate the critical steps of a typical crystal structure analysis workflow, from obtaining single crystals to the final interpretation of the crystallographic data.

Part 1: Synthesis and Crystallogenesis

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis of 2-(2,5-Dimethylphenoxy)propanoic Acid

A common route for the synthesis of 2-phenoxypropanoic acids involves the Williamson ether synthesis. This method provides a reliable pathway to the target molecule.

Experimental Protocol:

  • Deprotonation of 2,5-Dimethylphenol: In a round-bottom flask, 2,5-dimethylphenol is dissolved in a suitable polar aprotic solvent, such as acetone or tetrahydrofuran. An equimolar amount of a base, typically potassium carbonate or sodium hydride, is added to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide.

  • Nucleophilic Substitution: To the solution of the phenoxide, an ester of 2-bromopropanoic acid (e.g., ethyl 2-bromopropanoate) is added. The reaction mixture is heated under reflux for several hours to facilitate the SN2 reaction, where the phenoxide displaces the bromide to form the ether linkage.

  • Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid by heating with an aqueous solution of a strong base, such as sodium hydroxide.

  • Acidification and Isolation: After cooling, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to protonate the carboxylate, leading to the precipitation of 2-(2,5-Dimethylphenoxy)propanoic acid. The crude product is then collected by filtration, washed with cold water, and dried.

Crystallogenesis: The Art of Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and often determined empirically.

Key Considerations for Crystallization:

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature. A screening of various solvents with different polarities is recommended. For a carboxylic acid like the topic compound, solvents such as ethanol, methanol, acetone, ethyl acetate, and mixtures with water are good starting points.

  • Slow Evaporation: A saturated solution of the compound is prepared and left undisturbed in a loosely covered container. The slow evaporation of the solvent gradually increases the concentration, leading to the formation of crystals.

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature. This can be achieved by placing the container in a Dewar flask filled with warm water.

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a less volatile solvent in which the compound is insoluble. The vapor of the more volatile solvent slowly diffuses into the less volatile solvent, leading to a gradual increase in the concentration of the compound and promoting crystallization.

Part 2: X-ray Crystallography - Elucidating the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.

Experimental Workflow

The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.

workflow Figure 1. Single-Crystal X-ray Diffraction Workflow crystal Single Crystal Selection mount Mounting on Goniometer crystal->mount data_collection Data Collection mount->data_collection xray X-ray Source xray->data_collection detector Detector data_processing Data Processing & Reduction detector->data_processing data_collection->detector structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation

Caption: A schematic representation of the key stages in a single-crystal X-ray diffraction experiment.

Step-by-Step Methodology:

  • Crystal Selection and Mounting: A suitable single crystal, typically 0.1-0.3 mm in size, is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.

  • Data Processing: The raw diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Solution: The processed data are used to solve the "phase problem" and generate an initial electron density map. This can be achieved using direct methods or Patterson methods.

  • Structure Refinement: The initial model of the structure is refined by adjusting the atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction data.

  • Validation: The final crystal structure is validated to ensure its chemical and crystallographic reasonability.

Part 3: Crystal Structure Analysis of an Analogue: 3-(2,5-dimethoxyphenyl)propionic acid

In the absence of a published structure for 2-(2,5-Dimethylphenoxy)propanoic acid, we will analyze the crystal structure of the closely related compound, 3-(2,5-dimethoxyphenyl)propionic acid. This will provide valuable insights into the likely packing motifs and intermolecular interactions.

Crystallographic Data

The following table summarizes the crystallographic data for 3-(2,5-dimethoxyphenyl)propionic acid.

ParameterValue
Chemical FormulaC₁₁H₁₄O₄
Formula Weight210.22 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)24.3212 (10)
b (Å)4.6512 (2)
c (Å)19.7411 (8)
β (°)109.1782 (6)
Volume (ų)2109.23 (15)
Z8
Temperature (K)100
RadiationMo Kα (λ = 0.71073 Å)
R-factor0.045
Molecular Conformation and Packing

In the crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid, the molecule adopts a specific conformation where the propionic acid side chain is in a trans configuration. The aromatic ring is nearly coplanar with the methoxy group at the 2-position.

The most significant intermolecular interaction is the hydrogen bonding between the carboxylic acid groups of two adjacent molecules. This results in the formation of a centrosymmetric dimer, a common motif in the crystal structures of carboxylic acids.

dimer Figure 2. Hydrogen-Bonded Dimer Motif mol1 R-COOH mol2 HOOC-R mol1->mol2 O-H···O mol2->mol1 O-H···O

Caption: A simplified representation of the hydrogen-bonded dimer formed between two carboxylic acid molecules.

These hydrogen-bonded dimers then stack along the b-axis of the unit cell. The packing is further stabilized by weaker C-H···O interactions and van der Waals forces.

Implications for 2-(2,5-Dimethylphenoxy)propanoic Acid

Based on the analysis of its analogue, we can anticipate several key features in the crystal structure of 2-(2,5-Dimethylphenoxy)propanoic acid:

  • Hydrogen-Bonded Dimers: The presence of the carboxylic acid group makes the formation of centrosymmetric dimers through O-H···O hydrogen bonds highly probable.

  • Chirality and Packing: As 2-(2,5-Dimethylphenoxy)propanoic acid is chiral, it can crystallize as a conglomerate of enantiopure crystals or as a racemic compound. In the case of a racemic crystal, the packing of the R and S enantiomers will be a key feature of the structure.

  • Role of Methyl Groups: The methyl groups on the phenyl ring will influence the crystal packing through steric effects and by participating in weak C-H···π and C-H···O interactions.

Conclusion

The crystal structure analysis of 2-(2,5-Dimethylphenoxy)propanoic acid, while not publicly detailed, can be approached with a high degree of confidence based on established methodologies and the study of analogous compounds. This guide has outlined the critical experimental and analytical steps, from synthesis and crystallization to the detailed interpretation of X-ray diffraction data. A thorough understanding of the solid-state structure of this and similar molecules is indispensable for the rational design and development of new chemical entities in the pharmaceutical and agrochemical sectors.

References

  • Crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid. Acta Crystallographica Section E: Crystallographic Communications, 2015, E71, o337. [Link]

Foundational

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 2-(2,5-Dimethylphenoxy)propanoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals Abstract While 2-(2,5-Dimethylphenoxy)propanoic acid is not extensively characterized in current scientific literature, its structural similarity t...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

While 2-(2,5-Dimethylphenoxy)propanoic acid is not extensively characterized in current scientific literature, its structural similarity to the well-established lipid-lowering agent Gemfibrozil provides a strong basis for hypothesizing its mechanism of action. This guide posits that 2-(2,5-Dimethylphenoxy)propanoic acid functions as an agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). We will dissect this proposed mechanism by drawing parallels with Gemfibrozil, a closely related fibrate drug. This document provides a comprehensive overview of the PPARα signaling pathway, the downstream metabolic consequences of its activation, and detailed, field-proven experimental protocols to empirically validate the hypothesized activity of the title compound.

Introduction: A Hypothesis Driven by Structural Analogy

Direct mechanistic studies on 2-(2,5-Dimethylphenoxy)propanoic acid are limited. However, the principles of medicinal chemistry and structure-activity relationships (SAR) allow for a robust, testable hypothesis. The compound shares a critical pharmacophore, the 2,5-dimethylphenoxy moiety, with 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid, known generically as Gemfibrozil.[1][2] Gemfibrozil is a member of the fibrate class of drugs, which are amphipathic carboxylic acids primarily used to treat dyslipidemia, particularly hypertriglyceridemia.[3]

The established mechanism for fibrates is the activation of PPARα, a nuclear receptor that is a master regulator of lipid metabolism.[4][5][6] Therefore, this guide is built on the central hypothesis that 2-(2,5-Dimethylphenoxy)propanoic acid also functions as a PPARα agonist. The subsequent sections will detail this mechanism and provide the necessary experimental frameworks for its validation.

The Central Hub: Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

PPARs are ligand-activated transcription factors that belong to the nuclear hormone receptor superfamily.[7][8] There are three main isoforms: PPARα, PPARγ (gamma), and PPARδ (delta). Each isoform has distinct tissue distribution and physiological roles.[8]

  • PPARα: Predominantly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, kidney, and skeletal muscle.[7][8] It serves as a primary lipid sensor, and its activation leads to a coordinated transcriptional response that promotes fatty acid uptake, activation, and β-oxidation.[7]

  • PPARγ: Primarily located in adipose tissue and is a key regulator of adipogenesis and insulin sensitivity.[8]

  • PPARδ: Ubiquitously expressed and involved in fatty acid oxidation and energy homeostasis.[8]

Given the structural class of 2-(2,5-Dimethylphenoxy)propanoic acid, PPARα is the most probable molecular target.

Molecular Mechanism of PPARα Activation

The activation of PPARα follows a well-defined sequence of molecular events. In its inactive state, PPARα exists as a heterodimer with the Retinoid X Receptor (RXR), typically bound to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[6][7] This complex is associated with corepressor proteins that inhibit gene transcription.

The binding of a ligand (agonist), hypothesized here to be 2-(2,5-Dimethylphenoxy)propanoic acid, induces a conformational change in the PPARα protein.[8] This change facilitates the dissociation of corepressors and the recruitment of a suite of coactivator proteins. This fully assembled complex then initiates the transcription of downstream target genes.[6][9]

PPAR_Activation cluster_0 Cell Cytoplasm & Nucleus Ligand 2-(2,5-Dimethylphenoxy)propanoic Acid (Hypothesized Agonist) PPAR_RXR PPARα / RXR Heterodimer Ligand->PPAR_RXR 1. Ligand Binding CoRepressor Corepressor Complex PPAR_RXR->CoRepressor 2. Corepressor Dissociation PPRE PPRE (DNA Response Element) PPAR_RXR->PPRE Binds DNA CoRepressor->PPAR_RXR Blocks Transcription (Inactive State) TargetGene Target Gene Transcription PPRE->TargetGene 4. Increased Transcription Rate CoActivator Coactivator Complex CoActivator->PPAR_RXR 3. Coactivator Recruitment

Figure 1: Hypothesized PPARα activation pathway.

Downstream Metabolic Consequences of PPARα Activation

The activation of PPARα by an agonist like Gemfibrozil initiates a cascade of events that collectively improve the lipid profile. The primary effects are a significant reduction in plasma triglycerides and a moderate increase in high-density lipoprotein (HDL) cholesterol.[10]

Regulation of Triglyceride Metabolism

PPARα activation lowers triglycerides through a multi-pronged approach:

  • Increased Lipoprotein Lipase (LPL) Synthesis: PPARα upregulates the gene encoding LPL, the primary enzyme responsible for hydrolyzing triglycerides from very-low-density lipoproteins (VLDL) and chylomicrons.[4][5][11] This enhances the clearance of triglyceride-rich lipoproteins from circulation.

  • Inhibition of ApoC-III Synthesis: Apolipoprotein C-III (ApoC-III) is a potent inhibitor of LPL. PPARα activation suppresses ApoC-III gene expression, thereby removing this inhibition and further promoting LPL activity.[4]

  • Enhanced Fatty Acid Oxidation: Upregulation of genes involved in mitochondrial and peroxisomal β-oxidation (e.g., CPT1A, MCAD, ACOX1) increases the liver's capacity to break down fatty acids for energy.[7][12] This reduces the available substrate pool for triglyceride synthesis.

  • Reduced VLDL Production: By decreasing the availability of fatty acids and inhibiting the synthesis of Apolipoprotein B (ApoB), the core structural protein of VLDL, PPARα activation reduces the hepatic secretion of VLDL particles.[5][10][11]

Modulation of HDL Cholesterol

PPARα activation raises HDL levels primarily by increasing the expression of ApoA-I and ApoA-II, the major apolipoproteins associated with HDL particles.[11][13] This enhances the production and stability of HDL, which is crucial for reverse cholesterol transport.

Metabolic_Effects cluster_liver Hepatocyte (Liver Cell) cluster_blood Bloodstream PPAR_Agonist PPARα Agonist (e.g., 2-(2,5-Dimethylphenoxy)propanoic Acid) FAO ↑ Fatty Acid Oxidation PPAR_Agonist->FAO ApoAI_AII ↑ ApoA-I & ApoA-II Synthesis PPAR_Agonist->ApoAI_AII ApoCIII ↓ ApoC-III Synthesis PPAR_Agonist->ApoCIII VLDL_Prod ↓ VLDL Production PPAR_Agonist->VLDL_Prod LPL ↑ Lipoprotein Lipase (LPL) Activity PPAR_Agonist->LPL Upregulates Gene FAO->VLDL_Prod Reduces Substrate HDL ↑ HDL Levels ApoAI_AII->HDL Promotes Formation ApoCIII->LPL Removes Inhibition Triglycerides ↓ Triglyceride Levels VLDL_Prod->Triglycerides Reduces Source LPL->Triglycerides Enhances Clearance Validation_Workflow Start Hypothesis: Compound is a PPARα Agonist BindingAssay Protocol 1: Ligand Binding Assay (SPA) Start->BindingAssay Does it bind? ReporterAssay Protocol 2: Reporter Gene Assay (Luciferase) BindingAssay->ReporterAssay Yes (IC₅₀) Is it functional? GeneExpression Protocol 3: Target Gene Expression (qPCR) ReporterAssay->GeneExpression Yes (EC₅₀) Does it affect endogenous genes? Conclusion Conclusion: Mechanism Validated GeneExpression->Conclusion Yes (Fold Change)

Figure 3: Experimental workflow for validating the hypothesized mechanism.

Pharmacokinetics and Potential Drug Interactions

While the specific pharmacokinetics of 2-(2,5-Dimethylphenoxy)propanoic acid are unknown, the properties of Gemfibrozil offer a predictive framework. Gemfibrozil is well-absorbed orally, highly protein-bound, and undergoes hepatic metabolism. [10][11]A primary metabolic pathway is oxidation of a ring methyl group, followed by conjugation (glucuronidation). [11][13] Crucially, Gemfibrozil and its glucuronide metabolite are potent inhibitors of several cytochrome P450 enzymes, particularly CYP2C8, and organic anion-transporting polypeptides (OATPs). [11][13]This leads to significant drug-drug interactions, most notably with statins, where co-administration can dramatically increase statin plasma concentrations and the risk of myopathy. [5][11]Any future development of 2-(2,5-Dimethylphenoxy)propanoic acid would require a thorough investigation of its potential to inhibit these same pathways.

Conclusion

The mechanism of action for 2-(2,5-Dimethylphenoxy)propanoic acid is proposed, with a high degree of confidence based on structure-activity relationships, to be the activation of the nuclear receptor PPARα. This guide has detailed the molecular underpinnings of this mechanism, from receptor binding and transcriptional activation to the ultimate modulation of lipid metabolism, drawing parallels with the well-understood fibrate drug, Gemfibrozil. The provided experimental protocols offer a clear and rigorous path for researchers to empirically test this hypothesis, forming the foundation for any further investigation into the potential therapeutic utility of this compound.

References

  • Dr.Oracle. (2025, August 12). What is the mechanism of action of Gemfibrozil (Gemfibrizol)?
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Gemfibrozil?
  • U.S. Food and Drug Administration. LOPID - (Gemfibrozil Tablets, USP).
  • Wikipedia. Gemfibrozil.
  • Altmeyers Encyclopedia - Department Pharmacology-Toxicology. (2025, July 10). Gemfibrozil.
  • Michalik, L., Auwerx, J., Berger, J. P., Chatterjee, V. K., Glass, C. K., Gonzalez, F. J., Grimaldi, P. A., Kadowaki, T., Lazar, M. A., O'Rahilly, S., Palmer, C. N., Plutzky, J., Reddy, J. K., Spiegelman, B. M., Staels, B., & Wahli, W. (n.d.). The mechanisms of action of PPARs. PubMed.
  • Bougarne, N., Weyers, B., Desmet, S. J., Deckers, J., Ray, D. W., Staels, B., & De Bosscher, K. (n.d.). Molecular Actions of PPARα in Lipid Metabolism and Inflammation. Oxford Academic.
  • Patsnap Synapse. (2024, June 21). What are PPAR agonists and how do they work?
  • JoVE. (2018, June 5). Preparation of Lipid-Stripped Serum for the Study of Lipid Metabolism in Cell Culture.
  • Wikipedia. PPAR agonist.
  • MDPI. (n.d.). The Role of PPAR Alpha in the Modulation of Innate Immunity.
  • National Institutes of Health. (2018, June 5). Preparation of Lipid-Stripped Serum for the Study of Lipid Metabolism in Cell Culture.
  • RayBiotech. Human PPAR-alpha Transcription Factor Activity Assay Kit.
  • National Institutes of Health. (n.d.). Protocol for in vitro phospholipid synthesis combining fatty acid synthesis and cell-free gene expression.
  • ResearchGate. (n.d.). Protocol for in vitro phospholipid synthesis combining fatty acid synthesis and cell-free gene expression.
  • Indigo Biosciences. Human PPARα Reporter Assay Kit.
  • Google Patents. US4665226A - Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.
  • Sigma-Aldrich. (2024, March 2). SAFETY DATA SHEET.
  • PubMed. (n.d.). Bioassay-guided purification and identification of PPARalpha/gamma agonists from Chlorella sorokiniana.
  • Google Patents. CA1267155A - Process for preparing 5-(2,5-dimethylphenoxy)-2,2- dimethylpentanoic acid.
  • ACS Publications. (2020, February 6). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation.
  • ResearchGate. (n.d.). In vitro lipid digestion experiment indicating the critical process....
  • Circulation Research. (n.d.). Peroxisome Proliferator–Activated Receptor α Induces NADPH Oxidase Activity in Macrophages, Leading to the Generation of LDL with PPAR-α Activation Properties.
  • DrugBank. (n.d.). 2,2-Dimethyl-5-(2,5-xylyloxy)valeric acid.
  • PrepChem.com. (n.d.). Synthesis of 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.
  • Google Patents. EP0226161A1 - Improved process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.
  • Chemsigma. (2025, December 10). 2-(2,5-dimethylphenoxy)propanoic acid [ 18996-04-8 ].
  • Benchchem. (n.d.). 2-(2,5-Dimethylphenoxy)propanoic acid | 18996-04-8.
  • PubMed Central. (n.d.). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens.
  • Sdfine. (n.d.). propionic acid.
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Sources

Exploratory

The Fibrate Files: A Technical Guide to the Discovery and Mechanistic Exploration of Phenoxypropanoic Acid Derivatives

Abstract This technical guide provides a comprehensive exploration of the discovery, history, and mechanism of action of phenoxypropanoic acid derivatives, a cornerstone class of synthetic peroxisome proliferator-activat...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the discovery, history, and mechanism of action of phenoxypropanoic acid derivatives, a cornerstone class of synthetic peroxisome proliferator-activated receptor α (PPARα) agonists. We delve into the serendipitous discovery of the first-generation fibrate, clofibrate, and trace its evolution to more potent and selective agents like fenofibrate and gemfibrozil. A detailed elucidation of the PPARα signaling pathway is presented, supported by in-depth experimental protocols for receptor binding and functional activity assays. Furthermore, this guide offers a quantitative analysis of structure-activity relationships, providing valuable insights for medicinal chemists and drug development professionals. Detailed synthetic methodologies for key fibrate compounds are also provided, making this a critical resource for researchers in metabolic disease and cardiovascular drug discovery.

Introduction: The Genesis of a Therapeutic Class

The story of phenoxypropanoic acid derivatives is a compelling narrative of scientific observation, chemical ingenuity, and a deepening understanding of metabolic regulation. These compounds, more commonly known as fibrates, have been a mainstay in the management of dyslipidemia for decades.[1] Their primary therapeutic action is the reduction of elevated plasma triglycerides and, to a lesser extent, the modulation of other lipid parameters.[2] This guide will navigate the historical milestones, unpack the intricate molecular mechanisms, and provide the practical technical details essential for researchers and drug development professionals working with this important class of therapeutic agents.

A Historical Perspective: From Serendipity to Rational Design

The journey of fibrates began not with a targeted drug discovery program, but with an astute observation in the 1950s. Farm workers in France exposed to the insecticide phenyl ethyl acetic acid were found to have remarkably low plasma cholesterol levels.[3] This serendipitous finding prompted chemists at Imperial Chemical Industries (ICI) to synthesize analogues, leading to the development of chlorophenoxyisobutyrate, later known as clofibrate, in 1958.[4]

Clofibrate emerged as the first clinically useful lipid-lowering agent of its class and was approved for medical use in 1963.[4] While it demonstrated efficacy in lowering cholesterol, its long-term use was associated with adverse effects, including an increased risk of non-cardiovascular mortality and the formation of gallstones, as revealed by the World Health Organization cooperative trial.[4] These findings ultimately led to its discontinuation in 2002.[4]

The legacy of clofibrate, however, spurred the development of second-generation fibrates with improved safety and efficacy profiles. These include:

  • Fenofibrate: A prodrug that is rapidly hydrolyzed to its active metabolite, fenofibric acid.

  • Gemfibrozil: Another widely prescribed fibrate with a distinct chemical structure.

  • Bezafibrate and Ciprofibrate: Available in Europe, these compounds further expanded the therapeutic armamentarium.[2]

The development of these newer agents was driven by a more refined understanding of their mechanism of action, which will be explored in the subsequent sections.

The Molecular Target: Peroxisome Proliferator-Activated Receptor α (PPARα)

For many years, the precise molecular target of fibrates remained elusive. The breakthrough came with the discovery of the peroxisome proliferator-activated receptors (PPARs), a family of nuclear hormone receptors that act as ligand-activated transcription factors.[5] It was established that fibrates exert their therapeutic effects by binding to and activating PPARα.[2]

The PPARα Signaling Pathway

The activation of PPARα by fibrates initiates a cascade of transcriptional events that ultimately remodel lipid and lipoprotein metabolism. The key steps in this pathway are as follows:

  • Ligand Binding: Fibrates, in their active acid form, enter the cell and bind to the ligand-binding domain (LBD) of PPARα.

  • Heterodimerization: Upon ligand binding, PPARα undergoes a conformational change and forms a heterodimer with another nuclear receptor, the retinoid X receptor (RXR).

  • PPRE Binding: This PPARα-RXR heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.

  • Transcriptional Regulation: The binding of the heterodimer to PPREs recruits co-activator proteins, leading to the initiation of transcription of a suite of genes involved in lipid metabolism.

The downstream consequences of PPARα activation are multifaceted and include:

  • Increased Lipoprotein Lipase (LPL) Activity: PPARα activation upregulates the expression of the LPL gene. LPL is a crucial enzyme that hydrolyzes triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons, facilitating the clearance of these triglyceride-rich particles from the circulation.[6]

  • Altered Apolipoprotein Expression: PPARα activation modulates the expression of several apolipoproteins. It increases the expression of ApoA-I and ApoA-II, key components of high-density lipoprotein (HDL), which contributes to an increase in HDL cholesterol levels. Conversely, it decreases the expression of ApoC-III, an inhibitor of LPL, further enhancing triglyceride clearance.

  • Enhanced Fatty Acid Oxidation: PPARα stimulates the expression of genes involved in the uptake and beta-oxidation of fatty acids in the liver and muscle, promoting the utilization of fatty acids as an energy source.

The following diagram illustrates the core PPARα signaling pathway:

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space / Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Fibrate Fibrate PPARa PPARa Fibrate->PPARa Binds to LBD PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR Heterodimerizes with RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Binds to Target_Genes Target Genes (e.g., LPL, ApoA-I) PPRE->Target_Genes Initiates Transcription mRNA mRNA Target_Genes->mRNA Transcription Proteins Proteins (e.g., Lipoprotein Lipase) mRNA->Proteins Translation Lipid_Metabolism Modulation of Lipid Metabolism Proteins->Lipid_Metabolism

Caption: The PPARα signaling pathway initiated by fibrate binding.

Experimental Protocols for Mechanistic Elucidation

The characterization of phenoxypropanoic acid derivatives as PPARα agonists relies on a suite of in vitro assays. The following protocols provide detailed methodologies for key experiments.

PPARα Reporter Gene Assay

This assay quantifies the ability of a compound to activate the transcriptional activity of PPARα.

Principle: A reporter cell line is engineered to express human PPARα and a luciferase reporter gene under the control of a PPRE-containing promoter. Activation of PPARα by a ligand leads to the expression of luciferase, which can be quantified by measuring luminescence.

Step-by-Step Methodology:

  • Cell Seeding: Seed a suitable host cell line (e.g., HEK293T or HepG2) co-transfected with a PPARα expression vector and a PPRE-luciferase reporter vector into a 96-well plate at a density of 5 x 104 cells per well.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compound (typically from 1 nM to 100 µM) or a known PPARα agonist (e.g., GW7647) as a positive control. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Lysis: Aspirate the medium and lyse the cells using a passive lysis buffer.

  • Luminescence Measurement: Add a luciferase assay reagent to each well and measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the compound concentration and determine the EC50 value (the concentration at which 50% of the maximal response is achieved) using a non-linear regression analysis.

Lipoprotein Lipase (LPL) Activity Assay

This assay measures the effect of PPARα activation on the enzymatic activity of LPL.

Principle: A fluorogenic substrate for LPL is used. The cleavage of the substrate by LPL results in the release of a fluorescent product, and the rate of fluorescence increase is proportional to the LPL activity.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., 3T3-L1 adipocytes or HepG2 hepatocytes) and treat with the test compound for 24-48 hours to induce LPL expression and secretion.

  • Sample Collection: Collect the cell culture medium, which will contain the secreted LPL.

  • Assay Reaction: In a 96-well black plate, add the collected medium to a reaction buffer containing a fluorogenic LPL substrate (e.g., a triglyceride analog with a fluorescent reporter).

  • Kinetic Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1 hour) using a fluorescence plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the rate of the reaction (increase in fluorescence per unit of time). Compare the LPL activity in samples from compound-treated cells to that of vehicle-treated cells to determine the fold-induction of LPL activity.

Structure-Activity Relationships (SAR)

The potency and selectivity of phenoxypropanoic acid derivatives for PPARα are highly dependent on their chemical structure. The general pharmacophore for a fibrate consists of a carboxylic acid head group, a central aromatic ring, and a lipophilic tail.

Key SAR Insights:

  • Carboxylic Acid Group: The acidic head group is crucial for activity, as it forms key hydrogen bond interactions with amino acid residues in the PPARα ligand-binding pocket.

  • α-Substitution: The presence of gem-dimethyl groups on the α-carbon of the propanoic acid moiety, as seen in fenofibrate and gemfibrozil, generally enhances potency.

  • Linker: The ether linkage between the central aromatic ring and the propanoic acid moiety is a common feature.

  • Lipophilic Tail: The nature of the substituent on the distal aromatic ring significantly influences potency and subtype selectivity.

The following table summarizes the in vitro activity of several key fibrates on the three human PPAR subtypes.

CompoundPPARα EC50 (µM)[7]PPARγ EC50 (µM)[7]PPARδ EC50 (µM)[7]
Fenofibric Acid9.4761.0>100
Bezafibrate30.417886.7
Pemafibrate0.0014>51.39
GW76470.00818--

EC50 values represent the concentration of the compound that elicits a half-maximal response in a transactivation assay.

Synthesis of Key Phenoxypropanoic Acid Derivatives

The following protocols provide a general overview of the synthetic routes for fenofibrate and gemfibrozil.

Synthesis of Fenofibrate

Fenofibrate can be synthesized via the esterification of fenofibric acid.

Step 1: Synthesis of Fenofibric Acid

A common route to fenofibric acid involves the reaction of 4-hydroxybenzophenone with acetone and chloroform in the presence of a strong base (Bargellini reaction).[8]

Step 2: Esterification of Fenofibric Acid

  • Salification: Dissolve fenofibric acid in a suitable solvent (e.g., a mixture of dimethyl sulfoxide and an alkyl acetate).

  • Add a base, such as potassium carbonate, to form the corresponding salt.

  • Reaction with Isopropyl Halide: Add an isopropyl halide (e.g., 2-bromopropane) to the reaction mixture.

  • Heating: Heat the reaction mixture to facilitate the esterification reaction.[8]

  • Work-up and Purification: After the reaction is complete, cool the mixture, and purify the crude fenofibrate by recrystallization from a suitable solvent like isopropanol.[8]

Synthesis of Gemfibrozil

One synthetic route to gemfibrozil involves the following key steps:

  • Alkylation: React 2,5-dimethylphenol with a 5-halovalerate ester in the presence of a base to form the corresponding phenoxy ester.

  • α,α-Dimethylation: Introduce the gem-dimethyl group at the α-position to the ester carbonyl. This can be achieved by deprotonation with a strong base followed by reaction with methyl iodide.

  • Hydrolysis: Hydrolyze the ester to the carboxylic acid to yield gemfibrozil.[3]

Experimental and Drug Discovery Workflow

The discovery and development of novel phenoxypropanoic acid derivatives follow a structured workflow, from initial hit identification to preclinical and clinical evaluation.

Drug_Discovery_Workflow Target_Identification Target Identification (PPARα) Hit_Discovery Hit Discovery (High-Throughput Screening) Target_Identification->Hit_Discovery Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Hit_Discovery->Hit_to_Lead Lead_Optimization Lead Optimization (ADME/Tox Profiling) Hit_to_Lead->Lead_Optimization Preclinical_Development Preclinical Development (In vivo efficacy & safety) Lead_Optimization->Preclinical_Development Clinical_Trials Clinical Trials (Phase I, II, III) Preclinical_Development->Clinical_Trials Regulatory_Approval Regulatory Approval Clinical_Trials->Regulatory_Approval Market Market Launch Regulatory_Approval->Market

Caption: A generalized workflow for the discovery and development of fibrate drugs.

Conclusion

The discovery of phenoxypropanoic acid derivatives represents a significant advancement in the pharmacological management of dyslipidemia. From the serendipitous observation that led to clofibrate to the rational design of modern, selective PPARα modulators, the journey of fibrates exemplifies the evolution of drug discovery. A thorough understanding of their history, mechanism of action, structure-activity relationships, and synthesis is paramount for the continued development of novel and improved therapies for metabolic and cardiovascular diseases. This technical guide serves as a foundational resource for scientists and researchers dedicated to this important field.

References

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Foundational

An In-depth Technical Guide to the Biological Activity of 2-(2,5-Dimethylphenoxy)propanoic Acid Analogs

Abstract This technical guide provides a comprehensive framework for investigating the potential biological activities of 2-(2,5-Dimethylphenoxy)propanoic acid and its structural analogs. While this specific molecule is...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for investigating the potential biological activities of 2-(2,5-Dimethylphenoxy)propanoic acid and its structural analogs. While this specific molecule is not extensively characterized in publicly accessible literature for its herbicidal or fungicidal properties, its structural similarity to known active phenoxypropanoic acids warrants a thorough evaluation. This document synthesizes established knowledge on the mechanisms of action, structure-activity relationships, and experimental protocols relevant to this class of compounds. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to explore the therapeutic or agrochemical potential of these molecules. We will delve into the primary hypothesized mechanisms of action—acetyl-CoA carboxylase (ACCase) inhibition and auxin mimicry—and provide detailed experimental workflows for screening and characterizing these activities. Furthermore, we will explore potential fungicidal activity and present standardized in vitro screening protocols.

Introduction: The Therapeutic Potential of Phenoxypropanoic Acids

Phenoxypropanoic acids represent a versatile class of chemical compounds with a history of significant biological activity. Depending on their specific structural features, these molecules can function as potent herbicides, disrupting essential biochemical pathways in plants, or as therapeutic agents in mammals. A notable example is the structural analog 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid, commonly known as gemfibrozil, a well-established lipid-regulating drug. This dichotomy in biological function underscores the critical importance of subtle molecular modifications in determining the ultimate therapeutic or agrochemical application of a given analog.

This guide focuses on the systematic evaluation of 2-(2,5-Dimethylphenoxy)propanoic acid and its derivatives. Given the established herbicidal properties of many 2-phenoxypropanoic acids, a primary focus of this document will be the elucidation of their potential as selective herbicides. We will explore two primary mechanisms of action: the inhibition of acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid biosynthesis in grasses, and the mimicry of the plant hormone auxin, which leads to uncontrolled growth in broadleaf weeds.[1][2][3][4][5]

Furthermore, the potential for fungicidal activity will be considered, drawing upon established protocols for in vitro screening against relevant plant pathogens. This guide will provide the necessary theoretical background and practical methodologies to enable researchers to systematically investigate the biological activities of this promising, yet underexplored, class of molecules.

Hypothesized Mechanisms of Herbicidal Action

Based on the known biological activities of structurally related phenoxypropanoic acids, two primary herbicidal mechanisms of action are proposed for 2-(2,5-Dimethylphenoxy)propanoic acid and its analogs.

Inhibition of Acetyl-CoA Carboxylase (ACCase)

Aryloxyphenoxypropionate (AOPP) herbicides are potent inhibitors of the ACCase enzyme in grasses.[6][7] ACCase catalyzes the first committed step in fatty acid biosynthesis, a critical process for the formation of cell membranes and energy storage.[8] Inhibition of this enzyme leads to a cessation of lipid synthesis, ultimately resulting in the death of the plant. The selectivity of AOPP herbicides for grasses is attributed to structural differences in the ACCase enzyme between grasses and broadleaf plants.[8]

Key Structural Considerations for ACCase Inhibition:

  • Chirality: The herbicidal activity of 2-phenoxypropanoic acids is often stereospecific, with the (R)-enantiomer typically being the more active form.

  • Substituents on the Phenoxy Ring: The nature and position of substituents on the phenoxy ring can significantly influence the potency and selectivity of ACCase inhibition.

  • Esterification: Many AOPP herbicides are formulated as esters, which are more readily absorbed by the plant and are subsequently hydrolyzed to the active carboxylic acid form.[9]

Auxin Mimicry

Certain phenoxyacetic and phenoxypropanoic acids act as synthetic auxins.[2][3][4][5] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to an overload of the plant's hormonal signaling pathways. This results in uncontrolled and disorganized cell growth, ultimately causing the death of susceptible broadleaf plants.[2][5]

Key Aspects of Auxin Mimicry:

  • Receptor Binding: Synthetic auxins bind to auxin receptors, such as the F-box protein TIR1, initiating a signaling cascade that leads to the degradation of transcriptional repressors and the subsequent expression of auxin-responsive genes.[4]

  • Ethylene and Abscisic Acid Production: The auxin overload triggers the production of ethylene and abscisic acid, which contribute to the observed symptoms of phytotoxicity, including epinasty, senescence, and tissue necrosis.[2][4]

  • Selectivity: The selective action of auxin-mimicking herbicides against broadleaf weeds is a key feature, making them valuable for use in cereal crops.[2][3][5]

Experimental Protocols for Biological Activity Screening

A systematic approach to screening is essential to determine the biological activity of novel 2-(2,5-Dimethylphenoxy)propanoic acid analogs. The following protocols provide a framework for evaluating their potential herbicidal and fungicidal properties.

Synthesis of 2-(2,5-Dimethylphenoxy)propanoic Acid Analogs

The synthesis of the target compounds is the foundational step for any biological evaluation. A general synthetic scheme, adapted from known procedures for related compounds, is presented below.

General Synthesis Workflow:

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Products 2,5-Dimethylphenol 2,5-Dimethylphenol Williamson_Ether_Synthesis Williamson Ether Synthesis (Base, Solvent) 2,5-Dimethylphenol->Williamson_Ether_Synthesis alpha-Haloalkanoic_acid_ester α-Haloalkanoic acid ester alpha-Haloalkanoic_acid_ester->Williamson_Ether_Synthesis Ester_Intermediate 2-(2,5-Dimethylphenoxy) propanoate ester Williamson_Ether_Synthesis->Ester_Intermediate Hydrolysis Ester Hydrolysis (Base, then Acid) Final_Product 2-(2,5-Dimethylphenoxy) propanoic acid Hydrolysis->Final_Product Ester_Intermediate->Hydrolysis

Caption: A generalized workflow for the synthesis of 2-(2,5-Dimethylphenoxy)propanoic acid analogs.

Step-by-Step Synthesis Protocol (Hypothetical):

  • Deprotonation of Phenol: Dissolve 2,5-dimethylphenol in a suitable aprotic solvent (e.g., acetone, DMF) and treat with a base (e.g., K₂CO₃, NaH) to form the corresponding phenoxide.

  • Nucleophilic Substitution: Add an appropriate α-haloalkanoic acid ester (e.g., ethyl 2-bromopropionate) to the reaction mixture and heat to facilitate the Williamson ether synthesis.

  • Work-up and Purification of Ester: After the reaction is complete, quench the reaction, extract the ester product, and purify using column chromatography.

  • Hydrolysis to the Carboxylic Acid: Treat the purified ester with an aqueous base (e.g., NaOH, KOH) to hydrolyze the ester.

  • Acidification and Isolation: Acidify the reaction mixture to precipitate the carboxylic acid product, which can then be isolated by filtration and recrystallization.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, will need to be optimized for each specific analog.

Herbicidal Activity Evaluation

A whole-plant bioassay is the definitive method for assessing the herbicidal potential of the synthesized compounds.[10]

Whole-Plant Bioassay Protocol:

  • Plant Cultivation: Grow indicator plant species, including a representative grass (e.g., barnyardgrass, Echinochloa crus-galli) and a broadleaf weed (e.g., common lambsquarters, Chenopodium album), in a greenhouse under controlled conditions.

  • Herbicide Application: Prepare solutions of the test compounds at various concentrations. Apply the solutions to the plants at the 2-4 leaf stage using a precision sprayer.[10] Include a positive control (a commercial herbicide with a known mode of action) and a negative control (solvent only).

  • Phytotoxicity Assessment: Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting, epinasty) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).[11]

  • Data Analysis: Determine the effective dose (ED₅₀) for each compound and plant species.

Data Presentation: Herbicidal Efficacy

Compound IDTarget SpeciesApplication Rate (g/ha)Phytotoxicity (%) at 14 DAT
2-(2,5-Dimethylphenoxy)propanoic acid E. crus-galli100Hypothetical Data
250
500
C. album100
250
500
Analog 1 E. crus-galli100
250
500
C. album100
250
500
Positive Control (e.g., Fenoxaprop) E. crus-galli100
Positive Control (e.g., 2,4-D) C. album100
In Vitro ACCase Inhibition Assay

To specifically investigate the inhibition of ACCase, an in vitro enzyme assay can be performed.[6][12][13]

ACCase Inhibition Assay Protocol:

  • Enzyme Extraction: Isolate ACCase from the shoots of a susceptible grass species.

  • Assay Reaction: Set up a reaction mixture containing the extracted enzyme, ATP, acetyl-CoA, and bicarbonate. Add the test compounds at various concentrations.

  • Detection of Activity: Measure the incorporation of radiolabeled bicarbonate into malonyl-CoA or use a colorimetric assay, such as the malachite green assay, to quantify the ADP produced.[12][13]

  • Data Analysis: Calculate the IC₅₀ value for each compound, which represents the concentration required to inhibit 50% of the enzyme's activity.

Data Presentation: In Vitro ACCase Inhibition

Compound IDIC₅₀ (µM)
2-(2,5-Dimethylphenoxy)propanoic acid Hypothetical Data
Analog 1
Positive Control (e.g., Haloxyfop)
Auxin Activity Bioassay

The auxin-like activity of the compounds can be assessed using a root elongation bioassay with a sensitive plant species like Arabidopsis thaliana.[14][15]

Root Elongation Bioassay Protocol:

  • Seedling Growth: Germinate and grow Arabidopsis thaliana seedlings on a nutrient-rich agar medium.

  • Compound Treatment: Transfer the seedlings to a new medium containing the test compounds at various concentrations.

  • Root Growth Measurement: After a set period of incubation (e.g., 7 days), measure the length of the primary root.

  • Data Analysis: Compare the root growth in the presence of the test compounds to that of a negative control and a positive control (e.g., IAA or 2,4-D).

Antifungal Activity Screening

The potential fungicidal activity of the analogs can be determined using a poisoned food technique.[16]

In Vitro Antifungal Assay Protocol:

  • Culture Preparation: Prepare a suitable agar medium (e.g., Potato Dextrose Agar) and amend it with the test compounds at various concentrations.

  • Fungal Inoculation: Inoculate the center of each agar plate with a mycelial plug of a target plant pathogenic fungus (e.g., Fusarium oxysporum, Botrytis cinerea).[16][17]

  • Incubation: Incubate the plates at an optimal temperature for fungal growth.

  • Mycelial Growth Inhibition Measurement: After a set incubation period, measure the diameter of the fungal colony and calculate the percentage of inhibition compared to a control plate without the test compound.[16]

Data Presentation: Antifungal Activity

Compound IDTarget FungusConcentration (µg/mL)Mycelial Growth Inhibition (%)
2-(2,5-Dimethylphenoxy)propanoic acid F. oxysporum10Hypothetical Data
50
100
B. cinerea10
50
100
Analog 1 F. oxysporum10
50
100
B. cinerea10
50
100
Positive Control (e.g., Carbendazim) F. oxysporum10

Structure-Activity Relationship (SAR) Analysis

A systematic SAR study is crucial for optimizing the biological activity of the lead compound.[14][18]

Workflow for SAR Analysis:

SAR_Workflow Lead_Compound Lead Compound: 2-(2,5-Dimethylphenoxy)propanoic acid Analog_Synthesis Systematic Analog Synthesis Lead_Compound->Analog_Synthesis Biological_Screening Herbicidal & Fungicidal Assays Analog_Synthesis->Biological_Screening Data_Analysis Quantitative SAR (QSAR) and Qualitative Analysis Biological_Screening->Data_Analysis Optimized_Leads Identification of Optimized Leads Data_Analysis->Optimized_Leads Optimized_Leads->Analog_Synthesis Iterative Optimization

Caption: An iterative workflow for conducting structure-activity relationship studies.

Key structural modifications to investigate include:

  • Substitution on the Phenoxy Ring: Varying the position and electronic properties of substituents on the dimethylphenoxy ring.

  • Chirality at the Propanoic Acid Moiety: Synthesizing and testing the individual (R)- and (S)-enantiomers.

  • Modifications of the Carboxylic Acid: Converting the carboxylic acid to various esters and amides to assess the impact on uptake and activity.

Conclusion and Future Directions

This technical guide has outlined a comprehensive strategy for the evaluation of the biological activity of 2-(2,5-Dimethylphenoxy)propanoic acid and its analogs. By leveraging the established knowledge of related phenoxypropanoic acids and employing the detailed experimental protocols provided, researchers can systematically investigate the herbicidal and fungicidal potential of this compound class. The proposed workflows for synthesis, biological screening, and structure-activity relationship analysis provide a clear path for the identification and optimization of novel active compounds. Future research should focus on the synthesis of a diverse library of analogs and their rigorous evaluation using the described bioassays. Promising lead compounds can then be advanced to more detailed mechanistic studies and in-planta efficacy trials.

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Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2,5-Dimethylphenoxy)propanoic Acid

This guide provides a comprehensive overview of a robust and reliable pathway for the synthesis of 2-(2,5-dimethylphenoxy)propanoic acid. The content is structured to provide not only a step-by-step experimental protocol...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust and reliable pathway for the synthesis of 2-(2,5-dimethylphenoxy)propanoic acid. The content is structured to provide not only a step-by-step experimental protocol but also the underlying scientific principles and practical considerations essential for successful execution in a research and development setting.

Introduction

2-(2,5-Dimethylphenoxy)propanoic acid is a member of the aryloxyalkanoic acid class of compounds, a scaffold of significant interest in the development of pharmaceuticals and agrochemicals. The structural motif of a substituted phenoxy group linked to a propanoic acid moiety imparts specific physicochemical properties that can be exploited for various biological activities. A thorough understanding of its synthesis is crucial for researchers engaged in the exploration of new chemical entities within this class.

Core Synthesis Strategy: A Two-Step Approach

The most logical and widely applicable method for the synthesis of 2-(2,5-dimethylphenoxy)propanoic acid is a two-step process. This pathway leverages the classical Williamson ether synthesis, a cornerstone of organic chemistry, followed by a straightforward ester hydrolysis. This approach is favored for its high yields, readily available starting materials, and predictable reaction outcomes.

The overall transformation can be summarized as follows:

  • Williamson Ether Synthesis: Formation of the ether linkage by reacting 2,5-dimethylphenol with an ethyl 2-halopropanoate.

  • Ester Hydrolysis: Conversion of the resulting ethyl 2-(2,5-dimethylphenoxy)propanoate to the desired carboxylic acid.

Mechanistic Insights and Rationale

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In the first step, a strong base is used to deprotonate the phenolic hydroxyl group of 2,5-dimethylphenol, forming a more nucleophilic phenoxide ion. This phenoxide then acts as the nucleophile, attacking the electrophilic carbon atom of the ethyl 2-halopropanoate, displacing the halide leaving group.

The choice of a secondary halide, such as in ethyl 2-bromopropionate, can sometimes lead to competing elimination reactions.[3] However, with a phenoxide as the nucleophile, substitution is generally favored. The subsequent hydrolysis of the ester to the carboxylic acid is typically achieved through base-catalyzed saponification.

Visualizing the Synthesis Pathway

The following diagrams illustrate the key steps in the synthesis of 2-(2,5-dimethylphenoxy)propanoic acid.

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Ester Hydrolysis 2,5-Dimethylphenol 2,5-Dimethylphenol Intermediate_Ester Ethyl 2-(2,5-dimethylphenoxy)propanoate 2,5-Dimethylphenol->Intermediate_Ester 1. Base (e.g., K2CO3) 2. Ethyl 2-bromopropionate in Acetone Ethyl_2-bromopropionate Ethyl_2-bromopropionate Base Base Final_Product 2-(2,5-Dimethylphenoxy)propanoic acid Intermediate_Ester->Final_Product Saponification & Acidification Base_and_Acid 1. NaOH (aq) 2. HCl (aq)

Caption: Overall two-step synthesis pathway.

Williamson_Ether_Synthesis_Mechanism cluster_deprotonation Deprotonation of Phenol cluster_sn2 SN2 Attack Phenol 2,5-Dimethylphenol Phenoxide 2,5-Dimethylphenoxide Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Nucleophile 2,5-Dimethylphenoxide Transition_State [Transition State] Nucleophile->Transition_State Electrophile Ethyl 2-bromopropionate Electrophile->Transition_State Product Ethyl 2-(2,5-dimethylphenoxy)propanoate Transition_State->Product Inversion of Stereochemistry (if chiral center is present and reactants are enantiopure)

Caption: Mechanism of the Williamson ether synthesis.

Experimental Protocols

Part 1: Synthesis of Ethyl 2-(2,5-dimethylphenoxy)propanoate

This procedure is adapted from established methods for the synthesis of similar aryloxypropanoic esters.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,5-Dimethylphenol122.1710.0 g0.0818
Ethyl 2-bromopropionate181.0316.3 g (1.1 eq)0.0900
Anhydrous Potassium Carbonate138.2116.9 g (1.5 eq)0.1227
Acetone (anhydrous)-200 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dimethylphenol (10.0 g, 0.0818 mol) and anhydrous acetone (200 mL).

  • Stir the mixture until the 2,5-dimethylphenol has completely dissolved.

  • Add anhydrous potassium carbonate (16.9 g, 0.1227 mol) to the solution. The potassium carbonate acts as the base to deprotonate the phenol.

  • Add ethyl 2-bromopropionate (16.3 g, 0.0900 mol) to the stirring suspension.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium salts.

  • Wash the collected salts with a small amount of acetone.

  • Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator.

  • The resulting crude oil is the ethyl 2-(2,5-dimethylphenoxy)propanoate. This can be purified by vacuum distillation or used directly in the next step.

Part 2: Hydrolysis of Ethyl 2-(2,5-dimethylphenoxy)propanoate to 2-(2,5-Dimethylphenoxy)propanoic Acid

This procedure employs a standard base-catalyzed hydrolysis (saponification).

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Crude Ethyl 2-(2,5-dimethylphenoxy)propanoate222.28(from previous step)~0.0818
Sodium Hydroxide40.006.5 g (2 eq)0.1625
Ethanol-100 mL-
Water-100 mL-
Concentrated Hydrochloric Acid-As needed-

Procedure:

  • Transfer the crude ethyl 2-(2,5-dimethylphenoxy)propanoate to a 500 mL round-bottom flask.

  • Add a solution of sodium hydroxide (6.5 g, 0.1625 mol) in water (100 mL) and ethanol (100 mL). The ethanol is used to increase the solubility of the ester.

  • Heat the mixture to reflux with stirring for 2-4 hours. The completion of the hydrolysis can be monitored by the disappearance of the ester spot on TLC.

  • After cooling to room temperature, remove the ethanol from the reaction mixture using a rotary evaporator.

  • Dilute the remaining aqueous solution with 100 mL of water and transfer to a separatory funnel.

  • Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted starting material or non-acidic impurities. Discard the organic layers.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid with stirring. This will precipitate the carboxylic acid product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude 2-(2,5-dimethylphenoxy)propanoic acid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Alternative Synthesis Pathways

While the Williamson ether synthesis followed by hydrolysis is the most common and practical approach, other methods for the formation of the C-O bond could be considered, such as the Ullmann condensation. The Ullmann reaction typically involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst at high temperatures. However, for the synthesis of this particular molecule, the Williamson synthesis is generally more efficient and proceeds under milder conditions.

Conclusion

The synthesis of 2-(2,5-dimethylphenoxy)propanoic acid is readily achievable through a well-established two-step sequence involving a Williamson ether synthesis and subsequent ester hydrolysis. This method is robust, high-yielding, and utilizes readily available starting materials, making it suitable for both small-scale laboratory synthesis and larger-scale production. Careful control of reaction conditions and appropriate purification techniques are key to obtaining a high-purity final product.

References

  • Moore, J. A., Dalrymple, D. L., & Rodig, O. R. (n.d.). Experimental Methods in Organic Chemistry. Saunders College Publishing.
  • Durst, H. D., & Gokel, G. W. (n.d.). Experimental Organic Chemistry. McGraw-Hill.
  • Liu, Z., et al. (2007). Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl. Journal of Agricultural and Food Chemistry, 55(20), 8257-8263. [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Wikipedia contributors. (n.d.). Williamson ether synthesis. Wikipedia. [Link]

  • Kawamura, S., et al. (2012). A NEW METHOD FOR PRODUCTION OF CHIRAL 2-ARYLOXYPROPANOIC ACIDS USING EFFECTIVE KINETIC RESOLUTION OF RACEMIC 2-ARYLOXYCARBOXYLIC ACIDS. HETEROCYCLES, 86(2), 1145-1156. [Link]

Sources

Foundational

Potential therapeutic targets of "2-(2,5-Dimethylphenoxy)propanoic acid"

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-(2,5-Dimethylphenoxy)propanoic Acid and Related Fibric Acid Derivatives For Researchers, Scientists, and Drug Development Professionals Introduction 2...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-(2,5-Dimethylphenoxy)propanoic Acid and Related Fibric Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,5-Dimethylphenoxy)propanoic acid belongs to a class of compounds known as fibric acid derivatives, or fibrates. While this specific molecule is not as widely documented as other members of its class, its structural similarity to drugs like Gemfibrozil provides a strong basis for identifying its potential therapeutic targets. Fibrates are a well-established class of lipid-regulating agents used primarily in the management of dyslipidemia, a condition characterized by abnormal levels of lipids in the blood.[1][2] This guide will provide an in-depth exploration of the primary and secondary therapeutic targets of compounds structurally related to 2-(2,5-Dimethylphenoxy)propanoic acid, with a focus on the molecular mechanisms that underpin their therapeutic effects.

The principal mechanism of action for fibrates is the activation of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that play a pivotal role in the regulation of lipid and glucose metabolism, as well as inflammation.[3][4] This guide will delve into the intricacies of PPAR activation and explore other potential molecular targets that may contribute to the therapeutic profile and potential side effects of this class of compounds.

Primary Therapeutic Target: Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

The most well-established and primary therapeutic target of fibrates, including compounds structurally similar to 2-(2,5-Dimethylphenoxy)propanoic acid, is PPARα.[1][3] PPARα is a ligand-activated transcription factor that is highly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle.[4]

Mechanism of PPARα Activation

Upon binding to a fibrate, PPARα undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This PPARα-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event modulates the transcription of genes involved in lipid metabolism.

PPARa_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fibrate Fibrate (e.g., 2-(2,5-Dimethylphenoxy)propanoic acid) PPARa_inactive Inactive PPARα Fibrate->PPARa_inactive Binds PPARa_active Active PPARα PPARa_inactive->PPARa_active RXR_inactive Inactive RXR RXR_active Active RXR RXR_inactive->RXR_active Heterodimer PPARα-RXR Heterodimer PPARa_active->Heterodimer Forms RXR_active->Heterodimer Forms PPRE PPRE (DNA) Heterodimer->PPRE Binds to TargetGenes Target Gene Transcription (e.g., LPL, ApoA-I/II) PPRE->TargetGenes Modulates

Caption: PPARα activation by a fibrate ligand.

Downstream Effects of PPARα Activation

The activation of PPARα orchestrates a complex series of events that ultimately lead to a more favorable lipid profile.

Downstream Effect Mechanism Therapeutic Outcome
Increased Lipoprotein Lipase (LPL) Synthesis PPARα activation upregulates the expression of the LPL gene.Enhanced clearance of triglyceride-rich lipoproteins (VLDL and chylomicrons) from the circulation.[3]
Decreased Apolipoprotein C-III (ApoC-III) Production PPARα activation suppresses the expression of the ApoC-III gene. ApoC-III is an inhibitor of LPL.Increased LPL activity and subsequent triglyceride clearance.[3]
Increased Fatty Acid Oxidation Upregulation of genes involved in mitochondrial and peroxisomal fatty acid β-oxidation.Reduced availability of fatty acids for triglyceride synthesis in the liver.
Decreased VLDL Production Reduced hepatic triglyceride synthesis and inhibition of apolipoprotein B (ApoB) synthesis.[5][6]Lowered secretion of VLDL particles from the liver.
Increased HDL Cholesterol Upregulation of apolipoprotein A-I (ApoA-I) and apolipoprotein A-II (ApoA-II) gene expression, the major protein components of HDL.[1][7]Increased levels of circulating HDL cholesterol.

Secondary and Off-Target Effects: Expanding the Therapeutic Landscape

Beyond PPARα, fibrates have been shown to interact with other molecular targets, which may contribute to their therapeutic effects and, in some cases, their adverse effect profile.

Anti-inflammatory Effects

Fibrates exhibit anti-inflammatory properties, which are particularly relevant in the context of atherosclerosis, a chronic inflammatory disease. This anti-inflammatory action is, in part, mediated by PPARα, which can negatively regulate the expression of pro-inflammatory genes by interfering with transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[8][9]

Anti_Inflammatory_Pathway Fibrate Fibrate PPARa PPARα Fibrate->PPARa Activates NFkB NF-κB PPARa->NFkB Inhibits AP1 AP-1 PPARa->AP1 Inhibits ProInflammatory Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) NFkB->ProInflammatory Promotes AP1->ProInflammatory Promotes Inflammation Reduced Inflammation ProInflammatory->Inflammation leads to

Caption: Anti-inflammatory mechanism of fibrates via PPARα.

Inhibition of Cytochrome P450 Enzymes

Gemfibrozil, a close structural analog, is a known inhibitor of several cytochrome P450 (CYP) enzymes, particularly CYP2C8, CYP2C9, and CYP2C19.[5][10] This inhibition is clinically significant as it can lead to drug-drug interactions by slowing the metabolism of other drugs that are substrates for these enzymes. For example, the co-administration of gemfibrozil with certain statins (HMG-CoA reductase inhibitors) is contraindicated due to an increased risk of myopathy and rhabdomyolysis.[5][11]

Interaction with Organic Anion-Transporting Polypeptides (OATPs)

Gemfibrozil and its glucuronide metabolite are potent inhibitors of OATP1B1, a transporter responsible for the hepatic uptake of various endogenous compounds and drugs, including statins.[7][10] This inhibition can lead to increased plasma concentrations of co-administered drugs, further contributing to the risk of adverse effects.

Experimental Workflows for Target Identification and Validation

For a novel compound like 2-(2,5-Dimethylphenoxy)propanoic acid, a systematic approach is required to identify and validate its therapeutic targets.

Workflow for Target Identification and Validation

Target_Validation_Workflow cluster_discovery Target Discovery cluster_validation Target Validation AffinityChrom Affinity Chromatography- Mass Spectrometry BindingAssay Direct Binding Assays (e.g., SPR, ITC) AffinityChrom->BindingAssay Identified Targets ChemProteomics Chemical Proteomics ChemProteomics->BindingAssay Identified Targets EnzymeAssay Enzymatic/Functional Assays BindingAssay->EnzymeAssay CellAssays Cell-based Assays (e.g., Reporter Gene, Gene Expression) EnzymeAssay->CellAssays InVivo In Vivo Models (e.g., Transgenic Mice) CellAssays->InVivo

Caption: A generalized workflow for therapeutic target validation.

Step-by-Step Methodologies

1. Target Identification using Affinity Chromatography-Mass Spectrometry:

  • Objective: To identify proteins that directly bind to 2-(2,5-Dimethylphenoxy)propanoic acid.

  • Protocol:

    • Immobilize the compound onto a solid support (e.g., agarose beads) via a linker.

    • Incubate the immobilized compound with a cell lysate or tissue extract.

    • Wash away non-specifically bound proteins.

    • Elute the specifically bound proteins.

    • Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

2. Validation of PPARα Activation using a Reporter Gene Assay:

  • Objective: To confirm that the compound activates PPARα and to determine its potency.

  • Protocol:

    • Culture cells (e.g., HEK293T) that are co-transfected with an expression vector for PPARα and a reporter plasmid containing a PPRE driving the expression of a reporter gene (e.g., luciferase).

    • Treat the cells with varying concentrations of the compound.

    • Lyse the cells and measure the activity of the reporter enzyme (luciferase).

    • Calculate the EC50 value to determine the potency of the compound.

3. Assessment of Target Gene Expression using Quantitative PCR (qPCR):

  • Objective: To measure the effect of the compound on the expression of known PPARα target genes.

  • Protocol:

    • Treat a relevant cell line (e.g., HepG2 human liver cells) with the compound.

    • Isolate total RNA from the cells.

    • Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.

    • Perform qPCR using primers specific for PPARα target genes (e.g., LPL, CPT1A, ApoA-I).

    • Quantify the change in gene expression relative to a vehicle-treated control.

Conclusion

The therapeutic potential of 2-(2,5-Dimethylphenoxy)propanoic acid is intrinsically linked to its presumed activity as a PPARα agonist, a mechanism shared with other fibrates like Gemfibrozil. This primary mode of action leads to beneficial effects on lipid metabolism, including the reduction of triglycerides and the elevation of HDL cholesterol. Furthermore, the anti-inflammatory properties associated with PPARα activation suggest a broader therapeutic utility in cardiovascular diseases. However, it is crucial for researchers and drug development professionals to also consider potential off-target effects, such as the inhibition of CYP enzymes and OATPs, which can lead to significant drug-drug interactions. A thorough investigation using the outlined experimental workflows is essential to fully characterize the therapeutic targets and overall pharmacological profile of this and other novel fibric acid derivatives.

References

  • Gemfibrozil - Wikipedia. (n.d.). Retrieved January 10, 2024, from [Link]

  • Xu, Y., et al. (2002). Agonists for the peroxisome proliferator-activated receptor-alpha and the retinoid X receptor inhibit inflammatory responses of microglia. Journal of Neuroscience Research, 69(4), 489-497.
  • Patsnap Synapse. (2024). What is the mechanism of Gemfibrozil? Retrieved January 10, 2024, from [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of Gemfibrozil (Gemfibrizol)? Retrieved January 10, 2024, from [Link]

  • U.S. Food and Drug Administration. (n.d.). LOPID - (Gemfibrozil Tablets, USP). Retrieved January 10, 2024, from [Link]

  • Altmeyers Encyclopedia. (2025). Gemfibrozil. Retrieved January 10, 2024, from [Link]

  • Gilde, A. J., et al. (2003). Peroxisome proliferator-activated receptor alpha agonists enhance cardiomyogenesis of mouse ES cells by utilization of a reactive oxygen species-dependent mechanism. Cardiovascular Research, 59(3), 679-689.
  • PPAR agonist - Wikipedia. (n.d.). Retrieved January 10, 2024, from [Link]

  • Patsnap Synapse. (2024). What are PPAR agonists and how do they work? Retrieved January 10, 2024, from [Link]

  • Wang, D., & Liu, B. (2018). Targeting PPARα for the Treatment and Understanding of Cardiovascular Diseases. International Journal of Molecular Sciences, 19(12), 3971.
  • Patsnap Synapse. (2024). What is Gemfibrozil used for? Retrieved January 10, 2024, from [Link]

  • MedlinePlus. (2017). Gemfibrozil. Retrieved January 10, 2024, from [Link]

  • RxList. (n.d.). Gemfibrozil: Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved January 10, 2024, from [Link]

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Protocols & Analytical Methods

Method

Enantioselective Synthesis of 2-(2,5-Dimethylphenoxy)propanoic Acid: An Application Guide for Researchers

Introduction: The Significance of Chiral α-Aryloxypropanoic Acids The enantiomers of α-aryloxypropanoic acids represent a class of molecules with significant biological activity, widely utilized in the pharmaceutical and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral α-Aryloxypropanoic Acids

The enantiomers of α-aryloxypropanoic acids represent a class of molecules with significant biological activity, widely utilized in the pharmaceutical and agrochemical industries. The specific three-dimensional arrangement of substituents around the chiral center dictates the molecule's interaction with biological targets, often resulting in one enantiomer exhibiting the desired therapeutic or herbicidal effect while the other may be inactive or even detrimental. Consequently, the development of robust and efficient methods for the enantioselective synthesis of these compounds is of paramount importance for the production of safer and more effective products.

This comprehensive guide provides a detailed exploration of the enantioselective synthesis of a model compound, 2-(2,5-Dimethylphenoxy)propanoic acid. We will delve into both classical and modern approaches, including the preparation of the racemic starting material, its separation into constituent enantiomers via enzymatic kinetic resolution, and a de novo asymmetric synthesis utilizing a chiral auxiliary. Furthermore, this document outlines a validated analytical methodology for the determination of enantiomeric purity using chiral High-Performance Liquid Chromatography (HPLC). The protocols and discussions herein are designed to be directly applicable for researchers, scientists, and professionals in drug development and related fields, providing not only step-by-step instructions but also the scientific rationale behind the experimental choices.

Part 1: Racemic Synthesis of 2-(2,5-Dimethylphenoxy)propanoic Acid

The foundational step in any enantioselective strategy that begins with a racemic mixture is the efficient synthesis of that racemate. The synthesis of 2-(2,5-Dimethylphenoxy)propanoic acid is typically achieved through a Williamson ether synthesis, a reliable and high-yielding reaction.

Protocol 1: Synthesis of Racemic 2-(2,5-Dimethylphenoxy)propanoic Acid

This protocol details the synthesis of the racemic acid starting from 2,5-dimethylphenol and ethyl 2-bromopropionate, followed by hydrolysis of the resulting ester.

Step 1: Synthesis of Ethyl 2-(2,5-Dimethylphenoxy)propanoate

  • To a stirred solution of 2,5-dimethylphenol (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF, add potassium carbonate (1.5 eq).

  • Heat the mixture to a moderate temperature (e.g., 60 °C) and add ethyl 2-bromopropionate (1.2 eq) dropwise.

  • Maintain the reaction at this temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude ester.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Hydrolysis to 2-(2,5-Dimethylphenoxy)propanoic Acid

  • Dissolve the purified ethyl 2-(2,5-dimethylphenoxy)propanoate (1.0 eq) in a mixture of ethanol and water.

  • Add a stoichiometric excess of a strong base, such as sodium hydroxide or potassium hydroxide (e.g., 2.0 eq).

  • Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with a non-polar solvent like diethyl ether to remove any unreacted ester.

  • Acidify the aqueous layer with a strong acid (e.g., 2N HCl) to a pH of approximately 2, which will precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield racemic 2-(2,5-Dimethylphenoxy)propanoic acid.

Part 2: Enantioselective Approaches

With the racemic acid in hand, we can now explore two distinct and powerful strategies for obtaining the individual enantiomers: enzymatic kinetic resolution and asymmetric synthesis using a chiral auxiliary.

Strategy A: Enzymatic Kinetic Resolution

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts at a faster rate than the other with a chiral catalyst or reagent, allowing for the separation of the unreacted, slower-reacting enantiomer and the product of the faster-reacting enantiomer. Lipases are particularly effective biocatalysts for the kinetic resolution of esters of chiral carboxylic acids.[1][2]

The workflow for this approach is visualized below:

G cluster_0 Racemic Ester Synthesis cluster_1 Enzymatic Kinetic Resolution cluster_2 Work-up and Isolation cluster_3 Final Product Generation rac_acid Racemic 2-(2,5-Dimethylphenoxy)propanoic acid esterification Esterification (e.g., with Ethanol, H+) rac_acid->esterification rac_ester Racemic Ethyl 2-(2,5-Dimethylphenoxy)propanoate esterification->rac_ester lipase Lipase (e.g., Candida antarctica Lipase B) Aqueous Buffer rac_ester->lipase s_acid (S)-2-(2,5-Dimethylphenoxy)propanoic acid lipase->s_acid r_ester Unreacted (R)-Ethyl 2-(2,5-Dimethylphenoxy)propanoate lipase->r_ester separation Separation (Extraction) s_acid->separation r_ester->separation s_acid_isolated Isolated (S)-Acid separation->s_acid_isolated r_ester_isolated Isolated (R)-Ester separation->r_ester_isolated hydrolysis Hydrolysis (e.g., NaOH, H2O) r_ester_isolated->hydrolysis r_acid_isolated Isolated (R)-Acid hydrolysis->r_acid_isolated

Figure 1: Workflow for Enzymatic Kinetic Resolution.

Protocol 2: Lipase-Catalyzed Kinetic Resolution

This protocol is adapted from established procedures for the kinetic resolution of structurally similar aryloxy-propan-2-yl acetates.[1][2]

  • Substrate Preparation: Synthesize the racemic ethyl ester of 2-(2,5-dimethylphenoxy)propanoic acid as described in Protocol 1, Step 1.

  • Enzymatic Reaction:

    • In a temperature-controlled vessel, prepare a phosphate buffer solution (e.g., 0.1 M, pH 7.0).

    • Add the racemic ethyl 2-(2,5-dimethylphenoxy)propanoate to the buffer. A co-solvent such as acetonitrile (e.g., 20% v/v) may be used to improve solubility.[1]

    • Add an immobilized lipase, such as Novozym 435 (Candida antarctica Lipase B), to the mixture. The enzyme loading will need to be optimized but a starting point of a 2:1 mass ratio of substrate to enzyme can be used.[1]

    • Stir the suspension at a controlled temperature (e.g., 30-40 °C).

  • Monitoring the Reaction:

    • Periodically take aliquots from the reaction mixture.

    • Extract the aliquot with a suitable organic solvent (e.g., ethyl acetate).

    • Analyze the organic extract by chiral HPLC (see Part 3) to determine the enantiomeric excess (ee) of the unreacted ester and the produced acid. The reaction should be stopped at approximately 50% conversion to achieve the highest possible ee for both the product and the remaining starting material.

  • Work-up and Separation:

    • Once the desired conversion is reached, filter off the immobilized enzyme.

    • Extract the aqueous solution with an organic solvent (e.g., ethyl acetate) to recover the unreacted ester.

    • Acidify the aqueous layer with 2N HCl to precipitate the enantiomerically enriched acid.

    • Filter and dry the precipitated acid.

    • The organic layer containing the unreacted ester can be concentrated and the ester hydrolyzed (as in Protocol 1, Step 2) to obtain the other enantiomer of the acid.

Strategy B: Asymmetric Synthesis via a Chiral Auxiliary

An alternative and often highly stereoselective approach is the use of a chiral auxiliary. This involves temporarily attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. The Evans oxazolidinone auxiliaries are a well-established and reliable choice for the asymmetric alkylation of carboxylic acid derivatives.[3][4]

The logical flow for this synthetic route is as follows:

G cluster_0 Auxiliary Attachment cluster_1 Diastereoselective Alkylation cluster_2 Auxiliary Cleavage and Product Isolation evans_aux (S)-4-benzyl-2-oxazolidinone acylation Acylation evans_aux->acylation propionyl_chloride Propionyl Chloride propionyl_chloride->acylation acylated_aux N-Propionyl Oxazolidinone acylation->acylated_aux enolate_formation Enolate Formation acylated_aux->enolate_formation 1. LDA or NaHMDS alkylation SNAr Reaction enolate_formation->alkylation phenoxide 2,5-Dimethylphenoxide phenoxide->alkylation diastereomeric_product Diastereomerically Enriched Product alkylation->diastereomeric_product cleavage Cleavage diastereomeric_product->cleavage LiOH, H2O2 chiral_acid (S)-2-(2,5-Dimethylphenoxy)propanoic acid cleavage->chiral_acid recovered_aux Recovered (S)-4-benzyl-2-oxazolidinone cleavage->recovered_aux

Figure 2: Asymmetric Synthesis using an Evans Auxiliary.

Protocol 3: Asymmetric Synthesis using an Evans Oxazolidinone Auxiliary

This protocol outlines the asymmetric synthesis of (S)-2-(2,5-Dimethylphenoxy)propanoic acid. The (R)-enantiomer can be synthesized by starting with the (R)-enantiomer of the chiral auxiliary.

  • Acylation of the Chiral Auxiliary:

    • Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in an anhydrous aprotic solvent such as THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -78 °C and add a strong base such as n-butyllithium (1.05 eq) dropwise.

    • After stirring for a short period, add propionyl chloride (1.1 eq) and allow the reaction to warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

    • Purify the N-propionyl oxazolidinone by column chromatography.

  • Diastereoselective Alkylation:

    • This step is a conceptual adaptation. A more common Evans auxiliary approach would be alkylation of the enolate with a suitable electrophile. An alternative, as depicted in the diagram, would be an SNAr reaction of the enolate with an activated aryl electrophile, or a Mitsunobu-type reaction. For the synthesis of an aryloxypropanoic acid, a more direct method would be the alkylation of the phenoxide with the chiral N-(2-bromopropionyl)oxazolidinone.

    • Revised Step 2 (More direct approach):

      • Prepare N-(2-bromopropionyl)-(S)-4-benzyl-2-oxazolidinone by acylating the auxiliary with 2-bromopropionyl bromide.

      • In a separate flask, prepare the sodium salt of 2,5-dimethylphenol by reacting it with a base like sodium hydride in anhydrous THF.

      • Add the solution of the chiral N-(2-bromopropionyl)oxazolidinone to the phenoxide solution at a controlled temperature (e.g., 0 °C to room temperature).

      • Monitor the reaction by TLC. Upon completion, quench the reaction and perform an aqueous workup.

      • Purify the diastereomerically enriched product by column chromatography.

  • Cleavage of the Chiral Auxiliary:

    • Dissolve the purified product from the previous step in a mixture of THF and water.

    • Cool the solution to 0 °C and add an aqueous solution of lithium hydroxide (e.g., 2.0 eq) and hydrogen peroxide (e.g., 4.0 eq).

    • Stir the reaction at 0 °C until the starting material is consumed.

    • Quench the excess peroxide with a reducing agent such as sodium sulfite.

    • Separate the chiral auxiliary by extraction into an organic solvent.

    • Acidify the aqueous layer to precipitate the enantiomerically pure 2-(2,5-dimethylphenoxy)propanoic acid.

    • Filter, wash, and dry the final product.

Part 3: Analytical Determination of Enantiomeric Purity

The accurate determination of enantiomeric excess (ee) is critical to validate the success of any enantioselective synthesis. Chiral HPLC is the most common and reliable method for this purpose.

Protocol 4: Chiral HPLC Analysis

Based on literature for the separation of related aryloxypropanoic acids, a normal-phase HPLC method using a polysaccharide-based chiral stationary phase is recommended.[5]

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Stationary Phase: A column such as Chiralpak AD-H or Chiralcel OD-H.[5][6][7]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol) with a small amount of a modifier like trifluoroacetic acid (TFA) to improve peak shape. A typical starting mobile phase could be Hexane:Isopropanol:TFA (90:10:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 275 nm).

  • Sample Preparation: Dissolve a small amount of the synthesized acid in the mobile phase.

  • Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Subsequently, inject the sample from the enantioselective synthesis to determine the ratio of the two enantiomers and calculate the enantiomeric excess.

Calculation of Enantiomeric Excess (ee):

ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Quantitative Data Summary

The expected outcomes from the described synthetic strategies are summarized below. The values for the target molecule are projected based on results for structurally similar compounds.

MethodTarget EnantiomerExpected YieldExpected Enantiomeric Excess (ee)Key Reagents
Enzymatic Kinetic Resolution (S)-Acid and (R)-Acid< 50% for each enantiomer> 95%Immobilized Lipase (e.g., Novozym 435)
Asymmetric Synthesis (S)-Acid (with (S)-auxiliary)> 70%> 98%(S)-4-benzyl-2-oxazolidinone, NaH, 2-bromopropionyl bromide

Conclusion

This application note has outlined robust and scientifically-grounded methodologies for the enantioselective synthesis of 2-(2,5-Dimethylphenoxy)propanoic acid. The presented protocols for racemic synthesis, enzymatic kinetic resolution, and asymmetric synthesis using a chiral auxiliary provide researchers with a versatile toolkit to approach the preparation of this and related chiral α-aryloxypropanoic acids. The inclusion of a detailed analytical protocol for chiral HPLC analysis ensures that the stereochemical outcome of these syntheses can be reliably validated. By understanding and applying the principles and techniques described herein, scientists in both academic and industrial settings can confidently advance their research and development of enantiomerically pure compounds.

References

  • Hutt, A. J., & Caldwell, J. (1984). The metabolic chiral inversion of 2-arylpropionic acids—a novel route with pharmacological consequences. Journal of Pharmacy and Pharmacology, 35(11), 693-704. [Link]

  • Jackson, C. G., et al. (2009). Catalytic asymmetric synthesis using feedstocks: an enantioselective route to 2-arylpropionic acids and 1-arylethyl amines via hydrovinylation of vinyl arenes. The Journal of Organic Chemistry, 74(8), 3066-3072. [Link]

  • Siódmiak, T., Ziegler-Borowska, M., & Marszałł, M. P. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Medical Research Journal, 2(1), 1-5. [Link]

  • Wu, T. H., et al. (2000). Enantioselective synthesis of (S)-ibuprofen ester prodrug in cyclohexane by Candida rugosa lipase immobilized on Accurel MP1000. Biotechnology and Bioengineering, 67(1), 114-120. [Link]

  • de Miranda, A. S., et al. (2022). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. Catalysts, 12(12), 1566. [Link]

  • de Miranda, A. S., et al. (2022). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. ResearchGate. [Link]

  • Doyle, M. P., et al. (1987). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Journal of Chromatography A, 396, 177-182. [Link]

  • Kuznetsova, O. V., et al. (2013). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Journal of Separation Science, 36(1), 140-147. [Link]

  • Si, Y., et al. (2016). Chiral separation of ten arylphenoxypropionate herbicides on four chiral columns by supercritical fluid chromatography. Analytical Methods, 8(3), 548-555. [Link]

  • Shiina, I., et al. (2014). A new method for production of chiral 2-aryl-2-fluoropropanoic acids using an effective kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids. Molecules, 19(11), 18456-18475. [Link]

  • Siódmiak, T., et al. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Medical Research Journal, 2(1), 1-5. [Link]

  • MZ-Analysentechnik GmbH. (n.d.). 19325 Chiralpak AD-H 5µm 250x4.6mm HPLC Column. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Daicel CHIRALPAK AD-H Preparative Column, 5 um, ID 50 mm x L 250 mm - 19355. Retrieved from [Link]

  • ResearchGate. (2014). How does ChiralPak IA compare with ChiralPak AD (and AD-H) in preparative chiral separations in your experience?. Retrieved from [Link]

  • Larrow, J. F., & Jacobsen, E. N. (2004). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Journal of Chemical Education, 81(10), 1484. [Link]

  • Chen, L. Y., & Huang, P. Q. (2023). Evans' Chiral Auxiliary-Based Asymmetric Synthetic Methodology and Its Modern Extensions. Chinese Journal of Chemistry, 41(24), 3235-3256. [Link]

  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis - The Essentials (pp. 3-10). Wiley-VCH. [Link]

  • Forró, E., & Fülöp, F. (2003). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Orvosi hetilap, 144(43), 2119-2124. [Link]

Sources

Application

Application Note: High-Performance Chiral Separation of 2-(2,5-Dimethylphenoxy)propanoic Acid

Abstract This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 2-(2,5-Dimethylphenoxy)propanoic acid. This compound b...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 2-(2,5-Dimethylphenoxy)propanoic acid. This compound belongs to the phenoxypropanoic acid class, members of which are often used as herbicides or serve as pharmaceutical building blocks. As biological activity is typically enantiomer-specific, the ability to accurately separate and quantify the individual enantiomers is critical for efficacy, safety, and regulatory compliance. This guide provides a comprehensive protocol, from method development principles to validation, designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and agrochemical industries.

Introduction and Scientific Rationale

2-(2,5-Dimethylphenoxy)propanoic acid is a chiral carboxylic acid. Like other compounds in its class, such as Mecoprop and Dichlorprop, its biological properties are intrinsically linked to its stereochemistry.[1][2] Often, one enantiomer (the eutomer) exhibits the desired pharmacological or herbicidal activity, while the other (the distomer) is significantly less active or may contribute to undesirable side effects or off-target environmental impact.[3] Therefore, the development of a reliable analytical method to resolve and quantify the enantiomers is a prerequisite for product development, quality control, and stereochemical purity assessment.

High-Performance Liquid Chromatography (HPLC) coupled with a Chiral Stationary Phase (CSP) is the preeminent technique for direct enantiomeric separations.[4][5][6] This method obviates the need for chiral derivatization, simplifying sample preparation and avoiding potential kinetic resolution issues.[4] The principle relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to differential retention times and, thus, separation.[7]

This document details a method centered on a polysaccharide-based CSP, which is widely recognized for its broad enantiorecognition capabilities, particularly for compounds containing aromatic rings and hydrogen-bonding functional groups.[7][8]

The Causality of Methodological Choices

The successful chiral separation of an acidic compound like 2-(2,5-Dimethylphenoxy)propanoic acid is not a matter of chance but of deliberate, reasoned choices regarding the stationary and mobile phases.

Chiral Stationary Phase (CSP) Selection

Polysaccharide-based CSPs, specifically those derived from cellulose or amylose coated or immobilized on a silica support, are the cornerstone of modern chiral chromatography.[5][7] For this application, a cellulose tris(3,5-dimethylphenylcarbamate) based column (e.g., Lux Cellulose-1 or CHIRALCEL® OD-H®) is selected.[9][10]

Justification:

  • Multi-modal Interactions: The helical structure of the cellulose derivative creates a complex chiral environment. Separation is achieved through a combination of interactions: π-π stacking between the phenyl rings of the analyte and the CSP, hydrogen bonding involving the analyte's carboxylic acid group, and steric hindrance, which forces the enantiomers into different energy states as they interact with the chiral grooves of the selector.[9]

  • Proven Efficacy for Acidic Analytes: This class of CSP has a well-documented history of successfully resolving acidic compounds, including various arylpropanoic acids.[11]

  • Versatility: These columns can be operated in normal-phase, polar organic, or reversed-phase modes, offering flexibility during method development.[4][9]

Mobile Phase Strategy: Normal-Phase with Acidic Additive

A normal-phase elution mode is chosen for this separation. This approach typically provides superior selectivity for many compounds on polysaccharide CSPs compared to reversed-phase.[4]

Justification:

  • Solvent System: The mobile phase consists of a non-polar alkane (n-Hexane) and an alcohol modifier (2-Propanol or Ethanol). The alcohol component is crucial for eluting the analyte from the polar stationary phase; its concentration is a key parameter for optimizing retention and resolution.[1]

  • The Critical Role of the Acidic Additive: The most critical component for analyzing acidic compounds is the inclusion of a small percentage of a strong acid, such as Trifluoroacetic Acid (TFA) , in the mobile phase.[12][13] The carboxylic acid moiety of the analyte must be in its protonated, non-ionized state to effectively engage in the hydrogen-bonding interactions required for chiral recognition by the CSP.[4][12] In the absence of an acidic additive, the ionized carboxylate anion would lead to poor peak shape (tailing) and a potential loss of resolution due to undesirable ionic interactions with the silica support.

Experimental Protocol

This protocol provides a validated starting point for the chiral separation. Optimization may be required depending on the specific HPLC system and sample matrix.

Instrumentation and Materials
ComponentSpecification
HPLC System Quaternary or Binary Pump, Autosampler, Column Thermostat, UV/PDA Detector
Chiral Column Lux® Cellulose-1 [Cellulose tris(3,5-dimethylphenylcarbamate)], 5 µm, 250 x 4.6 mm
Solvents HPLC Grade n-Hexane, 2-Propanol (IPA), Trifluoroacetic Acid (TFA)
Analyte Racemic 2-(2,5-Dimethylphenoxy)propanoic acid
Glassware Class A volumetric flasks, autosampler vials
Preparation of Solutions
  • Mobile Phase Preparation:

    • Carefully measure 900 mL of n-Hexane and 100 mL of 2-Propanol.

    • Add 1.0 mL of Trifluoroacetic Acid (TFA).

    • Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

    • The final composition is n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v) .

  • Sample Preparation (Racemic Standard):

    • Accurately weigh approximately 10 mg of racemic 2-(2,5-Dimethylphenoxy)propanoic acid.

    • Dissolve in 10 mL of the mobile phase to create a stock solution of 1 mg/mL.

    • Further dilute with the mobile phase to a final working concentration of approximately 0.1 mg/mL (100 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter if particulate matter is visible.

Chromatographic Conditions
ParameterCondition
Column Lux® Cellulose-1, 5 µm, 250 x 4.6 mm
Mobile Phase n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 270 nm
Run Time Approximately 20 minutes

System Validation and Trustworthiness

To ensure the reliability and integrity of the analytical results, the method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[14][15][16]

System Suitability Testing (SST)

Before any sample analysis, the chromatographic system's performance must be verified. A series of replicate injections (n=6) of the racemic standard should be performed.

SST ParameterAcceptance CriteriaRationale
Resolution (Rs) Rs ≥ 1.5Ensures baseline separation between the enantiomer peaks.
Tailing Factor (T) T ≤ 2.0Confirms good peak symmetry, indicating minimal undesirable interactions.
Repeatability (RSD%) RSD ≤ 2.0% for peak area and retention timeDemonstrates the precision and stability of the HPLC system during analysis.[14]
Method Validation Parameters

The following parameters are essential for a full method validation to establish its trustworthiness for its intended purpose.[14][17]

ParameterObjective
Specificity To demonstrate that the method can unequivocally measure the two enantiomers without interference from impurities or degradation products.
Linearity To establish a linear relationship between the concentration of each enantiomer and the detector response over a defined range.
Accuracy To determine the closeness of the measured value to the true value, typically assessed by spike/recovery experiments.
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability and intermediate precision).
Limit of Quantitation (LOQ) The lowest concentration of the minor enantiomer that can be quantified with acceptable precision and accuracy.
Robustness To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, mobile phase composition ±2%).

Visualizations and Data

Analyte Structure
Chiral Separation Workflow
Expected Chromatographic Data

The following table summarizes the expected results for the separation under the specified conditions. Retention times are approximate and may vary slightly between systems.

ParameterEnantiomer 1Enantiomer 2
Retention Time (tR) ~ 10.5 min~ 12.0 min
Resolution (Rs) \multicolumn{2}{c}{> 2.0}
Tailing Factor (T) ~ 1.1~ 1.2

Conclusion

The method described in this application note provides a reliable and robust protocol for the baseline separation of the enantiomers of 2-(2,5-Dimethylphenoxy)propanoic acid. The rational selection of a polysaccharide-based chiral stationary phase and a properly modified normal-phase mobile phase is key to achieving the desired selectivity and peak shape. This method is suitable for implementation in quality control and research environments and can be fully validated according to regulatory standards to ensure the generation of accurate and trustworthy data for determining enantiomeric purity.

References

  • Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds.
  • BenchChem. (2025). A Comparative Guide to Regulatory Guidelines for the Validation of Chiral Separation Methods.
  • Element Lab Solutions. (n.d.). HPLC Chiral Columns.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Daicel Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
  • He, J., et al. (2000). Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC. Journal of Pharmaceutical and Biomedical Analysis, 22(3), 583-95.
  • Ballesteros-Varela, B., et al. (2013). Stereoselective quantitation of mecoprop and dichlorprop in natural waters by supramolecular solvent-based microextraction, chiral liquid chromatography and tandem mass spectrometry. Analytica Chimica Acta, 763, 62-71.
  • Phenomenex. (n.d.). Chiral HPLC Column.
  • Umstead, W. J., & Ferraro, J. M. (n.d.). The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. Daicel Chiral Technologies.
  • ResearchGate. (n.d.). Effect of mobile phase acidic additives on enantioselectivity for phenylalanine analogs.
  • ResearchGate. (2025). Stereoselective quantitation of mecoprop and dichlorprop in natural waters by supramolecular solvent-based microextraction, chiral liquid chromatography and tandem mass spectrometry.
  • Pharmaceutical Technology. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • Chromatography Today. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases.
  • Phenomenex. (n.d.). Lux Cellulose-1 Chiral LC Columns.
  • ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds.
  • Regis Technologies. (n.d.). Chiral Stationary Phases - HPLC.
  • I.B.S. Analytical. (n.d.). Chiral HPLC Method Development.
  • Research Journal of Pharmacy and Technology. (n.d.). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine.
  • Phenomenex. (n.d.). Lux™ Chiral Columns.
  • SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram.
  • Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development.
  • European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development.
  • Springer Nature Experiments. (n.d.). Chiral Mobile-Phase Additives in HPLC Enantioseparations.
  • Garrison, A. W., et al. (1996). Chiral analysis of pesticides and emerging contaminants by capillary electrophoresis—Application to toxicity evaluation. Environmental Science & Technology, 30(7), 2134-2140.
  • BenchChem. (2025). Application Notes & Protocols: Enantioselective Synthesis of Chiral Phenylpropanoic Acids.
  • Witte, D. T., et al. (1991). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Journal of Chromatography A, 553, 215-224.
  • Analytics-Shop. (n.d.). Chiral Columns.

Sources

Method

Application Notes and Protocols for the Evaluation of 2-(2,5-Dimethylphenoxy)propanoic Acid as a Potential Herbicide

For Researchers, Scientists, and Agrochemical Development Professionals Authored by: A Senior Application Scientist Preamble: The Scientific Rationale for Investigating 2-(2,5-Dimethylphenoxy)propanoic Acid The phenoxyal...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Authored by: A Senior Application Scientist

Preamble: The Scientific Rationale for Investigating 2-(2,5-Dimethylphenoxy)propanoic Acid

The phenoxyalkanoic acids represent a cornerstone of modern agriculture, having provided selective control of broadleaf weeds in cereal crops for decades.[1] Their mechanism, mimicking the natural plant hormone indole-3-acetic acid (IAA), leads to uncontrolled growth and eventual death in susceptible species.[2][3] This guide focuses on a specific, yet underexplored, member of this chemical family: 2-(2,5-Dimethylphenoxy)propanoic acid .

While extensive research has been conducted on analogs such as 2,4-D and Mecoprop, the herbicidal potential of the 2,5-dimethyl substituted variant remains largely untapped in public literature.[4][5] The structural similarity to known synthetic auxin herbicides suggests a high probability of similar biological activity. The strategic placement of the two methyl groups on the phenoxy ring is hypothesized to influence its binding affinity to auxin receptors and its metabolic stability within the plant, potentially offering a unique spectrum of efficacy and crop selectivity.[6]

These application notes provide a comprehensive framework for the systematic evaluation of 2-(2,5-Dimethylphenoxy)propanoic acid, from its chemical synthesis and formulation to rigorous bioassays for determining its herbicidal efficacy and crop safety. The protocols herein are designed to be self-validating, with integrated controls and clear endpoints, to ensure the generation of robust and reproducible data.

Synthesis and Characterization of 2-(2,5-Dimethylphenoxy)propanoic Acid

The synthesis of the target compound can be achieved through a nucleophilic substitution reaction, a common method for producing phenoxyalkanoic acids. The following protocol is adapted from established procedures for analogous compounds.[7][8]

Synthesis Protocol

Objective: To synthesize 2-(2,5-Dimethylphenoxy)propanoic acid via O-alkylation of 2,5-dimethylphenol.

Materials:

  • 2,5-Dimethylphenol

  • Ethyl 2-bromopropanoate

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Standard laboratory glassware and reflux apparatus

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,5-dimethylphenol (1.0 eq), ethyl 2-bromopropanoate (1.2 eq), and anhydrous potassium carbonate (2.0 eq) in anhydrous acetone.

  • Reflux: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove potassium carbonate. Concentrate the filtrate using a rotary evaporator to obtain the crude ethyl 2-(2,5-dimethylphenoxy)propanoate.

  • Hydrolysis: Dissolve the crude ester in a solution of sodium hydroxide (2.0 eq) in a mixture of water and ethanol. Stir the mixture at room temperature for 4-6 hours until the hydrolysis is complete (monitored by TLC).

  • Acidification and Extraction: Acidify the reaction mixture to pH 2 with hydrochloric acid. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure to yield the crude 2-(2,5-Dimethylphenoxy)propanoic acid.

  • Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the pure acid.

  • Characterization: Confirm the structure and purity of the final product using melting point determination, NMR spectroscopy, and mass spectrometry.

Visualization of Synthesis Workflow

Caption: Workflow for the synthesis of 2-(2,5-Dimethylphenoxy)propanoic acid.

Postulated Mechanism of Action: A Synthetic Auxin

Based on its chemical structure, 2-(2,5-Dimethylphenoxy)propanoic acid is predicted to function as a synthetic auxin herbicide.[1][3] This mode of action involves the compound mimicking the natural plant hormone IAA, leading to a disruption of normal hormonal balance and causing uncontrolled, disorganized growth in susceptible plants.[2][9]

Key Steps in the Auxin Mimic Pathway
  • Uptake and Translocation: The herbicide is absorbed by the leaves and roots of the plant and translocated through the phloem and xylem to areas of active growth (meristems).[3]

  • Receptor Binding: In the plant cells, the herbicide binds to auxin-binding proteins (ABPs), which are part of the auxin signaling pathway.

  • Gene Expression Dysregulation: This binding initiates a signaling cascade that leads to the overexpression of genes normally regulated by auxin.

  • Uncontrolled Growth: The overstimulation of these genes results in rapid and uncontrolled cell division and elongation, leading to characteristic symptoms such as leaf cupping, stem twisting (epinasty), and callus formation.

  • Plant Death: The disruption of normal growth processes, including water and nutrient transport, ultimately leads to the death of the susceptible plant.

Visualizing the Postulated Signaling Pathway

Auxin_Mimic_Pathway cluster_plant Plant System cluster_cellular Cellular Events cluster_physiological Physiological Response Uptake Herbicide Uptake (Leaves/Roots) Translocation Translocation (Phloem/Xylem) Uptake->Translocation Cell Target Plant Cell Translocation->Cell ABP Binding to Auxin Receptors (ABPs) Cell->ABP Signaling Signal Transduction Cascade ABP->Signaling Gene_Expression Altered Gene Expression Signaling->Gene_Expression Uncontrolled_Growth Uncontrolled Cell Division & Elongation Gene_Expression->Uncontrolled_Growth Symptoms Epinasty, Leaf Cupping, Callus Formation Uncontrolled_Growth->Symptoms Plant_Death Plant Death Symptoms->Plant_Death

Caption: Postulated mechanism of action for 2-(2,5-Dimethylphenoxy)propanoic acid.

Formulation and Application Protocols

For initial greenhouse and laboratory studies, a simple stock solution is sufficient. For more advanced trials, formulating the active ingredient is necessary to ensure stability and effective delivery.

Laboratory Stock Solution Preparation

Objective: To prepare a concentrated stock solution for use in bioassays.

Materials:

  • Synthesized 2-(2,5-Dimethylphenoxy)propanoic acid

  • Acetone or Dimethyl sulfoxide (DMSO)

  • Tween® 20 or similar surfactant

  • Deionized water

  • Volumetric flasks and pipettes

Procedure:

  • Weigh a precise amount of the synthesized acid.

  • Dissolve the acid in a minimal amount of acetone or DMSO.

  • Add a surfactant (e.g., Tween® 20 at 0.1% v/v) to aid in dispersion.

  • Bring the solution to the final volume with deionized water in a volumetric flask.

  • Store the stock solution in a dark, cool place.

Emulsifiable Concentrate (EC) Formulation (Example)

Objective: To prepare a stable EC formulation for spray applications.

Materials:

  • 2-(2,5-Dimethylphenoxy)propanoic acid (as the ethyl or butyl ester for better solubility in oil)

  • Aromatic solvent (e.g., Solvesso™ 150)

  • Emulsifier blend (e.g., a mix of anionic and non-ionic surfactants)

Procedure:

  • Dissolve the esterified active ingredient in the aromatic solvent.

  • Add the emulsifier blend and mix until a homogenous solution is formed.

  • Test the stability of the emulsion by diluting a small amount in water of varying hardness. The emulsion should be stable with minimal separation.

Protocols for Herbicidal Efficacy and Crop Selectivity Evaluation

A tiered approach is recommended, starting with small-scale laboratory assays and progressing to more complex greenhouse and field trials.

Tier 1: Seed Germination and Early Seedling Growth Bioassay

Objective: To rapidly screen for phytotoxicity on a range of weed and crop species.

Materials:

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Abutilon theophrasti, Setaria viridis)

  • Seeds of crop species (e.g., corn, soybean, wheat)

  • Petri dishes with filter paper

  • Test solutions of 2-(2,5-Dimethylphenoxy)propanoic acid at various concentrations (e.g., 1, 10, 100, 1000 µM)

  • Growth chamber with controlled light and temperature

Procedure:

  • Place a set number of seeds (e.g., 10-20) on filter paper in each Petri dish.

  • Apply a known volume of the test solution or a control solution (solvent + surfactant) to each dish.

  • Seal the dishes and place them in a growth chamber under controlled conditions (e.g., 25°C, 16:8 h light:dark cycle).

  • After 7-14 days, measure the germination percentage, root length, and shoot length for each treatment.

  • Calculate the concentration required to inhibit growth by 50% (GR₅₀) for each species.

Tier 2: Whole Plant Greenhouse Assay

Objective: To evaluate the post-emergence herbicidal activity and crop selectivity under controlled environmental conditions.

Materials:

  • Pots with a standardized soil mix

  • Seedlings of target weed and crop species at a specific growth stage (e.g., 2-4 leaf stage)

  • Spray chamber calibrated to deliver a precise volume of spray solution

  • Test solutions formulated as described in Section 3.

  • A commercial standard herbicide (e.g., Mecoprop or 2,4-D) for comparison.

Procedure:

  • Grow seedlings of each species to the desired growth stage.

  • Apply the herbicide treatments using the spray chamber at a range of application rates (e.g., 0, 100, 250, 500, 1000 g a.i./ha).

  • Include an untreated control and a commercial standard treatment.

  • Return the plants to the greenhouse and observe for injury symptoms over 21 days.

  • Assess phytotoxicity at 7, 14, and 21 days after treatment (DAT) using a visual rating scale (0% = no effect, 100% = plant death).

  • At 21 DAT, harvest the above-ground biomass, dry, and weigh to determine the percent reduction in biomass compared to the untreated control.

  • Analyze the data to determine the dose-response relationship for each species.

Data Presentation: Efficacy and Selectivity

Table 1: Hypothetical Greenhouse Assay Results (21 DAT)

Application Rate (g a.i./ha)Amaranthus retroflexus (% Biomass Reduction)Abutilon theophrasti (% Biomass Reduction)Corn (% Injury)Soybean (% Injury)
1004555010
2508592525
500981001040
10001001001560

Toxicology and Environmental Fate: Preliminary Considerations

While beyond the scope of initial efficacy testing, a preliminary assessment of potential toxicological and environmental risks is crucial for further development.

  • Human Health: Phenoxy herbicides as a class have been extensively studied.[10][11] The toxicological profile of 2-(2,5-Dimethylphenoxy)propanoic acid would need to be determined through standard tier-I toxicological studies.

  • Environmental Fate: Key parameters to investigate include soil sorption/desorption, microbial degradation, and potential for leaching. The environmental impact will be influenced by the formulation and application method.[12]

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust starting point for the comprehensive evaluation of 2-(2,5-Dimethylphenoxy)propanoic acid as a potential herbicide. The predicted synthetic auxin mechanism of action, based on its chemical structure, offers a strong scientific basis for this investigation. Rigorous adherence to these protocols will enable researchers to determine its herbicidal spectrum, dose-response relationships, and crop selectivity, thereby providing the necessary data to justify further development and field testing.

References

  • Determining the Selectivity of Herbicides and Assessing Their Effect on Plant Roots -A Case Study with Indaziflam and Glyphosate Herbicides. (2016). ResearchGate. [Link]

  • Parker, E. T., Wehtje, G. R., McElroy, J. S., & Price, A. (2013). Biological Assay Techniques for Detecting Root Leakage of Auxin Mimic Herbicides. ASA, CSSA and SSSA International Annual Meetings. [Link]

  • US Patent 4,665,226. (1987). Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.
  • Canadian Patent 1,267,155. (1990). Process for preparing 5-(2,5-dimethylphenoxy)-2,2- dimethylpentanoic acid.
  • Assessing Phytotoxic Effects of Herbicides and Their Impact on Potato Cultivars in Agricultural and Environmental Contexts. (2023). MDPI. [Link]

  • Synthesis and Herbicidal Evaluation of Novel Ammonium Phenoxyacetates Based on Camphene-Derived Primary Amine. (2026). PubMed. [Link]

  • Synthesis and Herbicidal Evaluation of Novel Ammonium Phenoxyacetates Based on Camphene‐Derived Primary Amine. (2026). ResearchGate. [Link]

  • Design, Synthesis, and Evaluation of Novel Auxin Mimic Herbicides. (2016). PubMed. [Link]

  • Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. (2022). MDPI. [Link]

  • Novel aryloxyphenoxypropionate derivates containing benzofuran moiety: Design, synthesis, herbicidal activity, docking study and theoretical calculation. (2017). ResearchGate. [Link]

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (2022). MDPI. [Link]

  • Environmental and toxicological impacts of glyphosate with its formulating adjuvant. (2014). ResearchGate. [Link]

  • Design, Synthesis, and Evaluation of Novel Auxin Mimic Herbicides. (2016). ACS Publications. [Link]

  • Design and Synthesis of Novel 4-Hydroxyl-3-(2-phenoxyacetyl)-pyran-2-one Derivatives for Use as Herbicides and Evaluation of Their Mode of Action. (2019). PubMed. [Link]

  • Mecoprop. (n.d.). PubChem. [Link]

  • Fenoxaprop-p-ethyl Human Health Risk Assessment. (2011). Regulations.gov. [Link]

  • Organo-auxin Herbicides. (n.d.). University of Florida. [Link]

  • Weed Resistance to Synthetic Auxin Herbicides. (2017). ResearchGate. [Link]

  • Fenoxaprop-Ethyl Herbicide and The Effects of Biochar to Its Toxicity: A Review. (2022). International Journal of Research and Publication Reviews. [Link]

  • Mecoprop. (n.d.). Wikipedia. [Link]

  • Synthetic Auxins / Herbicide Symptoms Tool. (n.d.). University of California Agriculture and Natural Resources. [Link]

  • New Synthesis of Known Herbicides Based on Aryloxyalkanoic Acids. (2018). ResearchGate. [Link]

  • Design, synthesis and herbicidal activity of 2-(2-oxo-3-phenyl-2,3-dihydrobenzo[d]thiazol-6-yloxy)propanoic acids. (2017). ResearchGate. [Link]

  • Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids. (2024). ACS Publications. [Link]

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (2022). ResearchGate. [Link]

  • Fenoxaprop-Ethyl Herbicide and The Effects of Biochar to Its Toxicity: A Review. (2022). ResearchGate. [Link]

  • Mechanistic Aspects and Effects of Selected Tank-Mix Partners on Herbicidal Activity of a Novel Fatty Acid Ester. (2022). MDPI. [Link]

  • Herbicide Applicator Training. (n.d.). Pennsylvania State University. [Link]

  • US Patent 5,155,260. (1992). Process for the preparation of 2,2-dimethyl-5-(2,5-dimethyl-phenoxy)-pentanoic acid, intermediates for preparing this compound and process for preparing the intermediates.
  • 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid. (n.d.). ChemBK. [Link]

  • Synthetic auxin herbicide 2,4-D and its influence on a model BY-2 suspension. (2024). PubMed. [Link]

  • Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. (n.d.). U.S. Environmental Protection Agency. [Link]

  • US Patent 5,916,846. (1999). Potentiating herbicidal compositions of auxin transport inhibitors and growth regulators.
  • Structure–activity relationships for a new family of sulfonylurea herbicides. (2002). ResearchGate. [Link]

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Application

Application Notes and Protocols: 2-(Aryloxy)propanoic Acids in Medicinal Chemistry

A Senior Application Scientist's Guide to GPR40/FFAR1 Agonism Introduction: The Therapeutic Promise of GPR40/FFAR1 The G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to GPR40/FFAR1 Agonism

Introduction: The Therapeutic Promise of GPR40/FFAR1

The G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a compelling target for the treatment of type 2 diabetes mellitus (T2DM).[1][2] GPR40 is predominantly expressed in pancreatic β-cells and is activated by medium to long-chain free fatty acids (FFAs).[3][4] Upon activation, it potentiates glucose-stimulated insulin secretion (GSIS), offering a mechanism for glycemic control with a reduced risk of hypoglycemia, a significant drawback of conventional insulin secretagogues like sulfonylureas.[1][3] The aryloxypropanoic acid scaffold, exemplified by molecules such as AMG 837, represents a key chemotype in the development of potent and selective GPR40 agonists.[1][5] This guide provides an in-depth exploration of the medicinal chemistry, mechanism of action, and practical protocols for researchers engaged in the discovery and development of GPR40-targeting therapeutics.

The 2-(Aryloxy)propanoic Acid Scaffold: A Privileged Motif for GPR40 Agonism

The discovery of GPR40 as a receptor for FFAs spurred the development of synthetic agonists. Early research identified that a carboxylic acid or a bioisostere is crucial for receptor activation, mimicking the endogenous ligands.[3][6] The general structure consists of an acidic headgroup, a central hydrophobic core, and a linker. The 2-(aryloxy)propanoic acid scaffold has proven to be a highly effective template for GPR40 agonists.

One of the key clinical candidates based on a related phenylpropanoic acid structure is AMG 837 .[1][5] AMG 837 is a potent partial agonist of GPR40 that has demonstrated robust glucose-dependent insulin secretion in preclinical models.[7][8] Its development highlights the therapeutic potential of targeting GPR40 to manage T2DM.[8]

While not a GPR40 agonist, it is noteworthy that the structurally related compound Gemfibrozil, 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid, is a well-established lipid-lowering drug.[9][10][11] This underscores the broader utility of the phenoxyalkanoic acid scaffold in modulating metabolic pathways, in the case of Gemfibrozil, through activation of peroxisome proliferator-activated receptor alpha (PPARα).[10]

Mechanism of Action: GPR40-Mediated Insulin Secretion

GPR40 activation by agonists like those based on the aryloxypropanoic acid scaffold initiates a signaling cascade within pancreatic β-cells. This process is glucose-dependent, meaning it primarily occurs under hyperglycemic conditions.

Signaling Pathway Overview:

  • Agonist Binding: A GPR40 agonist binds to the receptor on the surface of pancreatic β-cells.

  • Gq Protein Activation: This binding activates the Gαq subunit of the associated G-protein.[4][6]

  • PLC Activation & IP3 Generation: Activated Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.[4]

  • Insulin Exocytosis: The resulting increase in intracellular Ca2+ concentration is a key signal for the fusion of insulin-containing granules with the cell membrane, leading to insulin secretion.

This glucose-dependent mechanism is a significant advantage, as it minimizes the risk of hypoglycemia that can occur with drugs that stimulate insulin release irrespective of blood glucose levels.[1]

Signaling Pathway of GPR40 Activation

GPR40_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR40 GPR40 G_protein Gαq/βγ GPR40->G_protein Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes G_protein->PLC Activates IP3 IP3 PIP2->IP3 Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers Insulin_Vesicle Insulin Vesicle Ca_release->Insulin_Vesicle Promotes Fusion Insulin_Secretion Insulin Secretion Insulin_Vesicle->Insulin_Secretion Leads to Agonist Agonist (e.g., Aryloxypropanoic Acid) Agonist->GPR40 Binds

Caption: GPR40 activation by an agonist leads to a Gαq-mediated signaling cascade, resulting in increased intracellular calcium and subsequent glucose-dependent insulin secretion.

Experimental Protocols

Synthesis of a Model 2-(2,5-Dimethylphenoxy)propanoic Acid

This protocol describes a general method for the synthesis of a model 2-(aryloxy)propanoic acid, which can be adapted for the synthesis of various analogs for structure-activity relationship (SAR) studies.

Reaction Scheme:

2,5-Dimethylphenol + Ethyl 2-bromopropionate → Ethyl 2-(2,5-dimethylphenoxy)propanoate → 2-(2,5-Dimethylphenoxy)propanoic acid

Materials:

  • 2,5-Dimethylphenol

  • Ethyl 2-bromopropionate

  • Potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H2O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

Step 1: Etherification

  • To a solution of 2,5-dimethylphenol (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add ethyl 2-bromopropionate (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80°C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain ethyl 2-(2,5-dimethylphenoxy)propanoate.

Step 2: Saponification

  • Dissolve the ester from Step 1 in a mixture of THF and water (3:1).

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture to remove THF.

  • Dilute the residue with water and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield 2-(2,5-dimethylphenoxy)propanoic acid.

In Vitro Evaluation: Calcium Flux Assay

This assay measures the agonist-induced increase in intracellular calcium concentration in cells expressing GPR40, providing a functional readout of receptor activation.

Materials:

  • HEK293 cells stably expressing human GPR40 (or other suitable host cells)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., a known GPR40 agonist like linoleic acid or AMG 837)

  • 384-well black, clear-bottom assay plates

  • Fluorescent plate reader (e.g., FLIPR or FlexStation)

Procedure:

  • Cell Plating: Seed GPR40-expressing HEK293 cells into 384-well plates at an appropriate density and incubate overnight.

  • Dye Loading: Aspirate the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of test compounds and the positive control in assay buffer.

  • Assay:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in the fluorescent plate reader and monitor the baseline fluorescence.

    • Add the compound solutions to the wells and continue to monitor fluorescence for 2-3 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well.

    • Plot the ΔF against the compound concentration.

    • Determine the EC50 value (the concentration of agonist that gives half-maximal response) by fitting the data to a four-parameter logistic equation.

Data Interpretation:

A lower EC50 value indicates higher potency of the compound as a GPR40 agonist. The maximal response can be compared to that of a full agonist to classify the compound as a full or partial agonist.

CompoundGPR40 Agonist Activity (EC50, nM)
AMG 837 (Human) 13.5
AMG 837 (Mouse) 22.6
AMG 837 (Rat) 31.7
Ex Vivo Evaluation: Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Pancreatic Islets

This protocol assesses the ability of a test compound to potentiate insulin secretion from primary pancreatic islets in a glucose-dependent manner.

Materials:

  • Isolated pancreatic islets (e.g., from mice or rats)

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low glucose (2.8 mM) and high glucose (16.7 mM)

  • Test compounds

  • Insulin ELISA kit

Procedure:

  • Islet Preparation: Isolate pancreatic islets using a standard collagenase digestion method.

  • Pre-incubation: Pre-incubate the islets in KRB buffer with low glucose for 1 hour at 37°C.

  • Incubation:

    • Transfer groups of islets (e.g., 5-10 islets per well) to 96-well plates.

    • Add KRB buffer containing either low or high glucose, with or without the test compound at various concentrations.

    • Incubate for 1 hour at 37°C.

  • Sample Collection: Collect the supernatant from each well for insulin measurement.

  • Insulin Quantification: Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the insulin secretion to the islet number or protein content.

    • Compare the insulin secretion in the presence of the test compound to the vehicle control at both low and high glucose concentrations.

Experimental Workflow for GSIS Assay

GSIS_Workflow cluster_conditions Experimental Conditions (1 hr incubation) Islet_Isolation Isolate Pancreatic Islets Pre_Incubation Pre-incubate in Low Glucose (2.8 mM) KRB Islet_Isolation->Pre_Incubation Group_Islets Group Islets into Assay Plates Pre_Incubation->Group_Islets Low_Glucose Low Glucose (2.8 mM) + Vehicle Group_Islets->Low_Glucose High_Glucose_Vehicle High Glucose (16.7 mM) + Vehicle Group_Islets->High_Glucose_Vehicle High_Glucose_Compound High Glucose (16.7 mM) + Test Compound Group_Islets->High_Glucose_Compound Collect_Supernatant Collect Supernatant Low_Glucose->Collect_Supernatant High_Glucose_Vehicle->Collect_Supernatant High_Glucose_Compound->Collect_Supernatant Insulin_ELISA Measure Insulin via ELISA Collect_Supernatant->Insulin_ELISA Data_Analysis Analyze & Compare Insulin Secretion Insulin_ELISA->Data_Analysis

Caption: Workflow for assessing glucose-stimulated insulin secretion in isolated pancreatic islets.

Conclusion and Future Directions

The 2-(aryloxy)propanoic acid scaffold and its derivatives have proven to be a fertile ground for the discovery of potent GPR40 agonists for the treatment of type 2 diabetes. The glucose-dependent mechanism of action of these compounds offers a significant safety advantage over existing therapies. Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these agonists, exploring their potential for combination therapies, and further elucidating the long-term effects of GPR40 activation on β-cell health and function. The protocols and insights provided in this guide serve as a foundational resource for researchers dedicated to advancing this promising therapeutic strategy.

References

  • Optimization of GPR40 Agonists for Type 2 Diabetes | ACS Medicinal Chemistry Letters. (URL: [Link])

  • Houze, J. B., et al. (2012). AMG 837: a potent, orally bioavailable GPR40 agonist. Bioorganic & Medicinal Chemistry Letters, 22(2), 1267-70. (URL: [Link])

  • Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles | ACS Medicinal Chemistry Letters. (URL: [Link])

  • Discovery of Pyrrolidine-Containing GPR40 Agonists: Stereochemistry Effects a Change in Binding Mode - ACS Publications. (URL: [Link])

  • Lin, D. C., et al. (2011). AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents. PLoS One, 6(11), e27270. (URL: [Link])

  • Nahar, S., et al. (2024). Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships. European Journal of Medicinal Chemistry, 264, 115990. (URL: [Link])

  • Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - Frontiers. (URL: [Link])

  • US4665226A - Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid. (URL: )
  • Optimization of GPR40 Agonists for Type 2 Diabetes - ACS Figshare. (URL: [Link])

  • US4665226A - Process for preparing 5-(2,5-dimethylphenoxy)
  • CA1267155A - Process for preparing 5-(2,5-dimethylphenoxy)
  • Tan, C. P., et al. (2008). Selective small-molecule agonists of G protein-coupled receptor 40 promote glucose-dependent insulin secretion and reduce blood glucose in mice. Diabetes, 57(8), 2211-9. (URL: [Link])

  • 2,2-Dimethyl-5-(2,5-xylyloxy)valeric acid | Drug Information, Uses, Side Effects, Chemistry. (URL: [Link])

  • Discovery of Potent and Orally Bioavailable GPR40 Full Agonists Bearing Thiophen-2-ylpropanoic Acid Scaffold. - Semantic Scholar. (URL: [Link])

  • 5-(2,5-Dimethyl-4-((1E)-prop-1-en-1-yl)phenoxy)-2,2-dimethylpentanoic acid | C18H26O3 | CID 10214830 - PubChem. (URL: [Link])

  • 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid (gemfibrozil) | Request PDF. (URL: [Link])

  • 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid - ChemBK. (URL: [Link])

  • Representative GPR40 Agonists. ClogP values were computed using Chemaxon software. - ResearchGate. (URL: [Link])

  • Chen, Y., et al. (2017). Discovery of Potent and Orally Bioavailable GPR40 Full Agonists Bearing Thiophen-2-ylpropanoic Acid Scaffold. Journal of Medicinal Chemistry, 60(9), 3879-3894. (URL: [Link])

Sources

Method

Application Notes and Protocols for Cell-based Assays to Determine the Biological Activity of 2-(2,5-Dimethylphenoxy)propanoic acid

Introduction: Unveiling the Bioactivity of 2-(2,5-Dimethylphenoxy)propanoic acid 2-(2,5-Dimethylphenoxy)propanoic acid is a chemical entity belonging to the phenoxypropanoic acid class. This structural motif is present i...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Bioactivity of 2-(2,5-Dimethylphenoxy)propanoic acid

2-(2,5-Dimethylphenoxy)propanoic acid is a chemical entity belonging to the phenoxypropanoic acid class. This structural motif is present in molecules with diverse and significant biological activities, ranging from therapeutic agents in human medicine to potent herbicides in agriculture. Notably, this chemical scaffold is a key component of gemfibrozil, a well-established hypolipidemic drug that functions as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist. Furthermore, various derivatives of phenoxypropanoic acid are recognized for their herbicidal properties.

Given this dual potential, a comprehensive evaluation of the biological activity of 2-(2,5-Dimethylphenoxy)propanoic acid and its derivatives is essential for both drug discovery and agrochemical development. This guide provides a detailed framework of cell-based assays to elucidate the compound's activity profile, focusing on two primary areas: PPAR agonism and herbicidal effects . Additionally, a general cytotoxicity assessment is included as a crucial primary screen for any application.

These protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the experimental design.

Section 1: General Cytotoxicity Assessment

Prior to investigating specific mechanistic pathways, it is crucial to assess the general cytotoxicity of 2-(2,5-Dimethylphenoxy)propanoic acid. This initial screening helps to determine the appropriate concentration range for subsequent, more specific assays and identifies any overt toxic effects.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of living, metabolically active cells.

  • Cell Seeding: Seed cells (e.g., HepG2 for liver cell context, or a relevant cell line for your research) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare a serial dilution of 2-(2,5-Dimethylphenoxy)propanoic acid in the appropriate cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Solubilization: After incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1][2]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]

ParameterRecommendation
Cell Line Application-dependent (e.g., HepG2, 3T3-L1)
Seeding Density 1 x 10⁴ cells/well
Compound Incubation 24 - 72 hours
MTT Concentration 0.5 mg/mL
MTT Incubation 4 hours
Solubilizing Agent DMSO or 10% SDS in 0.01 M HCl
Absorbance Reading 570 nm (reference 630 nm)
LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is another common method to assess cytotoxicity. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[3] The amount of LDH released is proportional to the number of lysed cells.[4] This assay is often used to measure cytotoxicity resulting from necrosis.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Supernatant Collection: After compound incubation, centrifuge the 96-well plate at 400 x g for 5 minutes.[5] Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.[5][6]

  • Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye).

  • Reaction Incubation: Add 100 µL of the LDH reaction mixture to each well containing the supernatant.[6] Incubate at room temperature for 30 minutes, protected from light.[5]

  • Absorbance Measurement: Add 50 µL of stop solution to each well. Measure the absorbance at 490 nm using a microplate reader.

ParameterRecommendation
Cell Line Application-dependent
Seeding Density 1 x 10⁴ - 5 x 10⁴ cells/well
Compound Incubation Application-dependent
Supernatant Volume 100 µL
Reaction Incubation 30 minutes at room temperature
Absorbance Reading 490 nm

Section 2: Assessment of PPAR Agonist Activity

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism, cell differentiation, and inflammation. There are three main subtypes: PPARα, PPARγ, and PPARβ/δ. Given the structural similarity of the test compound to known PPAR agonists, it is pertinent to investigate its activity on these receptors.

PPARα and PPARγ Luciferase Reporter Gene Assay

This assay provides a direct measure of the compound's ability to activate PPARα or PPARγ. It utilizes a cell line that is engineered to express a luciferase reporter gene under the control of a PPAR-responsive promoter.[7] Upon activation of the PPAR by a ligand, the receptor binds to the promoter and drives the expression of luciferase, which can be quantified by measuring the light output.[7]

PPAR_Luciferase_Assay cluster_cell Engineered Reporter Cell Compound 2-(2,5-Dimethylphenoxy) propanoic acid PPAR PPARα or PPARγ Compound->PPAR Binds & Activates PPRE PPRE Promoter PPAR->PPRE Binds to Luciferase Luciferase Gene PPRE->Luciferase Drives Transcription Luciferase_Protein Luciferase Enzyme Luciferase->Luciferase_Protein Translation Light Light Emission Luciferase_Protein->Light Catalyzes Reaction Luminometer Luminometer Light->Luminometer Quantified Luciferin Luciferin (Substrate) Luciferin->Luciferase_Protein

Caption: Workflow of a PPAR Luciferase Reporter Assay.

  • Cell Seeding: Seed PPARα or PPARγ reporter cells (e.g., HEK293 or HepG2 cells stably transfected with the appropriate constructs) in a 96-well white, clear-bottom plate at a density of 1.3 x 10⁴ cells/well.[8]

  • Compound Treatment: The following day, treat the cells with a serial dilution of 2-(2,5-Dimethylphenoxy)propanoic acid. Include a vehicle control and a known PPAR agonist as a positive control (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ).

  • Incubation: Incubate the plate for 22-24 hours at 37°C in a humidified atmosphere with 5% CO₂.[7]

  • Luciferase Assay: After incubation, remove the medium and add a luciferase assay reagent (containing luciferin substrate) to each well.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The relative light units (RLU) are proportional to the level of PPAR activation.

ParameterRecommendation for PPARαRecommendation for PPARγ
Cell Line Reporter cell line expressing human PPARαReporter cell line expressing human PPARγ
Positive Control GW7647 or Fenofibric Acid[8]Rosiglitazone
Compound Incubation 22 - 24 hours22 - 24 hours
Detection LuminescenceLuminescence
Adipocyte Differentiation Assay

PPARγ is a master regulator of adipogenesis (the formation of fat cells).[9] Therefore, a functional assay to assess the ability of a compound to induce the differentiation of preadipocytes into adipocytes is a strong indicator of PPARγ agonist activity. The 3T3-L1 cell line is a well-established model for this purpose.[9] Differentiation is visually confirmed and quantified by staining the accumulated lipid droplets with Oil Red O.[9][10]

Adipogenesis_Workflow cluster_workflow 3T3-L1 Adipogenesis Assay Workflow Start Seed 3T3-L1 Preadipocytes Confluence Grow to Confluence Start->Confluence Induction Induce Differentiation (MDI Medium + Compound) Confluence->Induction 2 days post-confluence Maturation Mature Adipocytes (Insulin Medium + Compound) Induction->Maturation 3 days Staining Fix and Stain (Oil Red O) Maturation->Staining 7-10 days Quantification Elute Dye and Measure Absorbance Staining->Quantification Microscopy Visualize Lipid Droplets Staining->Microscopy

Caption: Workflow for 3T3-L1 Adipocyte Differentiation and Analysis.

  • Cell Seeding and Growth: Seed 3T3-L1 preadipocytes in a 24-well plate and grow them in DMEM with 10% calf serum until they reach confluence. Maintain the cells in a confluent state for an additional 2 days.[9]

  • Initiation of Differentiation (Day 0): Replace the medium with a differentiation-inducing medium (MDI) containing 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% fetal bovine serum.[9] Add the test compound or vehicle control to this medium.

  • Maturation (Day 3): Replace the MDI medium with a maturation medium containing 10 µg/mL insulin in DMEM with 10% fetal bovine serum, along with the test compound or vehicle.[9]

  • Maintenance (Day 5 onwards): Replace the medium every 2-3 days with fresh maturation medium containing the test compound or vehicle. Lipid droplets should become visible around day 5 and increase in size and number.

  • Oil Red O Staining (Day 10-14):

    • Wash the cells with PBS.

    • Fix the cells with 10% formalin for 30 minutes.[11]

    • Wash with water and then with 60% isopropanol.[11]

    • Add Oil Red O working solution (0.5% w/v in isopropanol, diluted to 60% with water) and incubate for 30 minutes.[11]

    • Wash extensively with water.

  • Quantification:

    • Visually inspect the cells under a microscope for red-stained lipid droplets.

    • To quantify the staining, elute the dye with 100% isopropanol and measure the absorbance at 490-520 nm.[10][11]

Section 3: Assessment of Herbicidal Activity

Phenoxypropanoic acid derivatives are a known class of herbicides.[12] Therefore, it is important to screen 2-(2,5-Dimethylphenoxy)propanoic acid for potential phytotoxicity. Cell-based assays using algae or plant cell suspension cultures are rapid and effective methods for this purpose.[13]

Algal Growth Inhibition Assay

Unicellular green algae, such as Chlamydomonas reinhardtii, are excellent model organisms for detecting herbicidal activity, especially for compounds that affect photosynthesis or cell growth.[14][15]

  • Algal Culture: Grow C. reinhardtii in Tris-Acetate-Phosphate (TAP) medium under continuous light to a density of ≥5 x 10⁶ cells/mL.[14]

  • Prepare Algal Lawn: Concentrate 4 x 10⁷ cells by centrifugation and resuspend them in 0.5 mL of fresh TAP medium. Mix the concentrated cells with 3 mL of molten top agar (0.5% agar in TAP medium) at 38°C and immediately pour onto a 1.2% TAP agar plate.[14]

  • Compound Application: Prepare different concentrations of 2-(2,5-Dimethylphenoxy)propanoic acid in a suitable solvent (e.g., ethanol). Apply a known volume (e.g., 10 µL) of each concentration onto sterile paper discs. Allow the solvent to evaporate completely.

  • Incubation: Place the paper discs onto the solidified algal lawn. Include a solvent-only control disc. Incubate the plates under continuous light for 2-3 days.[14]

  • Assessment: Measure the diameter of the clear zone of growth inhibition around each disc. A larger clear zone indicates greater herbicidal activity.[15]

ParameterRecommendation
Organism Chlamydomonas reinhardtii
Medium Tris-Acetate-Phosphate (TAP)
Assay Format Agar lawn with paper discs
Incubation 2-3 days under continuous light
Endpoint Diameter of growth inhibition zone

Conclusion

The suite of cell-based assays detailed in these application notes provides a robust framework for characterizing the biological activity of 2-(2,5-Dimethylphenoxy)propanoic acid. By systematically evaluating its general cytotoxicity, potential as a PPAR agonist, and possible herbicidal effects, researchers can gain a comprehensive understanding of this compound's bioactivity profile. This knowledge is critical for guiding its potential development as a therapeutic agent or its assessment as an agrochemical. The provided protocols, along with the underlying scientific principles, are intended to empower scientists to generate reliable and reproducible data, thereby accelerating research and development in their respective fields.

References

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Ahmed, M. J. (2023). MTT (Assay protocol). protocols.io. [Link]

  • Leir, S. H., & Elmore, S. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PloS one, 6(11), e26908.
  • Promega. (2024). LDH cytotoxicity assay. protocols.io. [Link]

  • Li, X. Q., et al. (2008). A Rapid and Simple Bioassay Method for Herbicide Detection. Biomarker insights, 3, 287–291.
  • Scribd. (n.d.). Life Science: 3T3-L1 Adipocyte Differentiation Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). A Rapid and Simple Bioassay Method for Herbicide Detection. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Panel of Human PPAR Reporter Assays: PPARα, PPARδ, & PPARγ. Retrieved from [Link]

  • Reboud, X., et al. (2007). Chlamydomonas reinhardtii as a model system for pro-active herbicide resistance evolution research. Biological Journal of the Linnean Society, 91(2), 259-268.
  • Kraus, D., et al. (2016). Quantitative assessment of adipocyte differentiation in cell culture. Adipocyte, 5(4), 347–352.
  • ResearchGate. (2025). 3T3-L1 DIfferentiation and Oil Red O Staining. Retrieved from [Link]

  • ResearchGate. (2016). What is the effective protocol for oil red staining for adipogeneic differentiated cells. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. Retrieved from [Link]

  • Ma, J., Xu, L., & Wang, S. (2002). A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. Weed Science, 50(5), 555-559.
  • ResearchGate. (n.d.). Results obtained for each herbicide in the Chlamydomonas reinhardtii growth inhibition tests. Retrieved from [Link]

  • Garoche, C., et al. (2024). Peroxisome proliferator activated receptor gamma reporter gene assay. protocols.io. [Link]

  • Cennamo, M., et al. (2021). A dual electro-optical biosensor based on Chlamydomonas reinhardtii immobilised on paper-based nanomodified screen-printed electrodes for herbicide monitoring. Biosensors & bioelectronics, 178, 113038.
  • Kim, H. J., et al. (2018). Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. The Journal of biological chemistry, 293(17), 6330–6341.
  • INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Gamma. Retrieved from [Link]

  • Biocompare. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. Retrieved from [Link]

  • Yoshinari, K., et al. (2015). Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. Biological & pharmaceutical bulletin, 38(11), 1804–1809.
  • ResearchGate. (2014). How can I assess the activity of the nuclear receptor PPAR gamma?. Retrieved from [Link]

Sources

Application

Analytical methods for "2-(2,5-Dimethylphenoxy)propanoic acid" quantification

An Application Note and Protocol for the Quantification of 2-(2,5-Dimethylphenoxy)propanoic acid Authored by a Senior Application Scientist Introduction 2-(2,5-Dimethylphenoxy)propanoic acid is a significant compound wit...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantification of 2-(2,5-Dimethylphenoxy)propanoic acid

Authored by a Senior Application Scientist

Introduction

2-(2,5-Dimethylphenoxy)propanoic acid is a significant compound within the class of phenoxypropanoic acid derivatives. These compounds are notable for their diverse applications, ranging from pharmaceuticals to herbicides.[1] Understanding the concentration of 2-(2,5-Dimethylphenoxy)propanoic acid in various matrices is crucial for applications in drug development, environmental monitoring, and toxicology. This document provides a comprehensive guide to the analytical methodologies for the precise and accurate quantification of this analyte, with a focus on providing robust and validated protocols for researchers, scientists, and professionals in drug development.

The structural similarity of 2-(2,5-Dimethylphenoxy)propanoic acid to other compounds like the lipid-regulating drug Gemfibrozil (5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid) underscores the need for selective analytical methods.[2][3] This guide will delve into the principles and practical applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), offering detailed protocols and insights into method validation.

Overview of Analytical Techniques

The choice of an analytical technique for the quantification of 2-(2,5-Dimethylphenoxy)propanoic acid is contingent on the required sensitivity, selectivity, and the nature of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely accessible and robust technique for the analysis of non-volatile compounds like 2-(2,5-Dimethylphenoxy)propanoic acid. Reverse-phase HPLC is particularly well-suited for this purpose.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers high chromatographic resolution and is a powerful tool for the identification and quantification of volatile and semi-volatile compounds. For a non-volatile compound like 2-(2,5-Dimethylphenoxy)propanoic acid, a derivatization step is typically required to increase its volatility and thermal stability.[5][6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying trace levels of compounds in complex matrices. Its exceptional sensitivity and selectivity, achieved through techniques like Multiple Reaction Monitoring (MRM), make it ideal for bioanalytical and environmental applications.[7][8][9]

Sample Preparation: The Foundation of Accurate Quantification

The goal of sample preparation is to extract the analyte of interest from the sample matrix and remove interfering components.[10] The choice of technique depends on the matrix's complexity.

Common Sample Preparation Techniques
  • Protein Precipitation (PP) : A straightforward method for biological samples like plasma or serum, where a solvent like acetonitrile is added to precipitate proteins. While simple and fast, it offers limited cleanup.[11]

  • Liquid-Liquid Extraction (LLE) : This technique partitions the analyte between two immiscible liquid phases. It is effective but can be labor-intensive and use large volumes of organic solvents.[11][12]

  • Solid-Phase Extraction (SPE) : A highly selective and efficient method that uses a solid sorbent to isolate the analyte. It can be automated for high-throughput applications.[11]

General Sample Preparation Workflow

Sample Sample Collection (e.g., Plasma, Urine, Soil) Precipitation Protein Precipitation (for biological samples) Sample->Precipitation Extraction Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) Sample->Extraction Direct Extraction Precipitation->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis Instrumental Analysis (HPLC, GC-MS, LC-MS/MS) Reconstitution->Analysis cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry LC_Pump LC Pump (Mobile Phase Delivery) Column HPLC Column (Analyte Separation) LC_Pump->Column Autosampler Autosampler (Sample Injection) Autosampler->LC_Pump Ion_Source Ion Source (ESI) (Ionization) Column->Ion_Source Q1 Quadrupole 1 (Q1) (Precursor Ion Selection) Ion_Source->Q1 Q2 Quadrupole 2 (Q2) (Collision Cell - Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Q3) (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector

Sources

Method

Application Notes and Protocols for the In Vitro Evaluation of "2-(2,5-Dimethylphenoxy)propanoic acid" Cytotoxicity

Introduction: Unveiling the Cytotoxic Potential of 2-(2,5-Dimethylphenoxy)propanoic acid In the landscape of contemporary drug discovery and chemical safety assessment, the rigorous evaluation of a compound's effect on c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cytotoxic Potential of 2-(2,5-Dimethylphenoxy)propanoic acid

In the landscape of contemporary drug discovery and chemical safety assessment, the rigorous evaluation of a compound's effect on cell viability is a cornerstone of preclinical research. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of "2-(2,5-Dimethylphenoxy)propanoic acid" cytotoxicity. While specific biological activities of this compound are not extensively documented, its structural similarity to molecules with known bioactivity, such as the lipid-regulating agent Gemfibrozil (5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid), necessitates a thorough investigation of its cellular effects.[1][2][3][4][5] Furthermore, analogs like 2,5-dimethyl-celecoxib have demonstrated anti-neoplastic properties, highlighting the potential for this chemical scaffold to influence cellular proliferation and survival.[6]

These application notes are designed to provide not just a set of instructions, but a strategic framework for elucidating the cytotoxic profile of "2-(2,5-Dimethylphenoxy)propanoic acid." We will delve into the rationale behind the selection of key assays, provide detailed, step-by-step protocols, and offer insights into data interpretation. The overarching goal is to equip researchers with the tools to generate robust, reproducible, and meaningful data, thereby enabling informed decisions in the progression of their research and development pipelines.

Strategic Workflow for Cytotoxicity Assessment

A multi-parametric approach is essential for a comprehensive understanding of a compound's cytotoxic effects. We advocate for a tiered strategy that begins with assessing metabolic activity and membrane integrity, followed by a more detailed investigation into the specific mechanisms of cell death, such as apoptosis.

Cytotoxicity_Workflow cluster_0 Tier 1: Primary Cytotoxicity Screening cluster_1 Tier 2: Mechanistic Elucidation A Compound Treatment (Dose-Response and Time-Course) B MTT Assay (Metabolic Activity/Viability) A->B Assess viability C LDH Assay (Membrane Integrity) A->C Assess necrosis D Caspase-3/7 Assay (Apoptosis Execution) B->D If cytotoxic E Annexin V/PI Staining (Apoptosis vs. Necrosis) C->E If cytotoxic

Caption: Tiered approach for cytotoxicity evaluation.

Part 1: Primary Cytotoxicity Screening

The initial phase of screening aims to determine if "2-(2,5-Dimethylphenoxy)propanoic acid" exerts a cytotoxic effect and to establish a dose-response relationship. This is achieved by employing two distinct yet complementary assays: the MTT assay for assessing metabolic viability and the LDH assay for measuring membrane integrity.

MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indication of cellular metabolic activity, which in turn correlates with cell viability.[7] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of metabolically active cells.[7][9]

  • Cell Seeding:

    • Culture a relevant cell line (e.g., HeLa, A549, or a cell line pertinent to the intended application) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare a stock solution of "2-(2,5-Dimethylphenoxy)propanoic acid" in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include vehicle-only controls (medium with the same concentration of DMSO) and untreated controls (medium only).[10]

    • Incubate for the desired exposure times (e.g., 24, 48, and 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[11]

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized.[9][11]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

    • Gently mix on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of 650 nm or higher can be used to subtract background absorbance.

Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[12][13] LDH is a stable cytosolic enzyme that is released upon the loss of plasma membrane integrity, a hallmark of necrosis.[12][14]

  • Cell Seeding and Compound Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol. It is often efficient to run both assays in parallel from the same initial cell plates.

  • Sample Collection:

    • After the desired incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate. Be careful not to disturb the cell monolayer.[10]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended for consistency). This typically involves mixing a substrate and a dye solution.

    • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[10]

  • Incubation and Absorbance Measurement:

    • Incubate the plate at room temperature for 30 minutes, protected from light.[10]

    • The reaction results in the conversion of a tetrazolium salt into a colored formazan product.[14]

    • Measure the absorbance at 490 nm using a microplate reader.[10]

  • Controls:

    • Spontaneous LDH release: Supernatant from untreated cells.

    • Maximum LDH release: Supernatant from cells treated with a lysis buffer (provided in most kits) to induce 100% cell death.

    • Background control: Culture medium without cells.

Data Presentation: Summarizing Cytotoxic Activity

The results from the primary screening should be presented in a clear and concise manner to allow for easy comparison. A table summarizing the IC₅₀ (half-maximal inhibitory concentration) values is highly recommended.

Cell LineIncubation Time (h)MTT Assay IC₅₀ (µM) ± SDLDH Assay EC₅₀ (µM) ± SD
HeLa24[Insert Value][Insert Value]
48[Insert Value][Insert Value]
72[Insert Value][Insert Value]
A54924[Insert Value][Insert Value]
48[Insert Value][Insert Value]
72[Insert Value][Insert Value]

Part 2: Elucidating the Mechanism of Cell Death

If "2-(2,5-Dimethylphenoxy)propanoic acid" demonstrates significant cytotoxicity in the primary screening, the next logical step is to investigate the underlying mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for cytotoxic compounds and can be assessed through various assays.

Caspase-3/7 Activation: The Executioners of Apoptosis

Caspases are a family of proteases that play a crucial role in the initiation and execution of apoptosis.[15] Caspase-3 and Caspase-7 are key executioner caspases, and their activation is a hallmark of apoptosis.[16] Luminescent assays, such as the Caspase-Glo® 3/7 assay, provide a sensitive and high-throughput method for measuring their activity.[17][18] These assays utilize a pro-luminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release a substrate for luciferase, generating a luminescent signal.[17]

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate suitable for luminescence measurements.

    • Treat the cells with "2-(2,5-Dimethylphenoxy)propanoic acid" at concentrations around the predetermined IC₅₀ value for various time points (e.g., 4, 8, 12, 24 hours). Include a positive control for apoptosis induction (e.g., staurosporine).

  • Reagent Preparation and Addition:

    • Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.[18]

    • Allow the plate and reagent to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation and Luminescence Measurement:

    • Mix the contents of the wells on a plate shaker at a low speed for 30 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

Annexin V/Propidium Iodide (PI) Staining: Differentiating Apoptosis and Necrosis

This flow cytometry-based assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[21] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells.[19][22] Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact membrane of live and early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.[20]

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate and treat with "2-(2,5-Dimethylphenoxy)propanoic acid" at the IC₅₀ concentration for a predetermined time.

  • Cell Harvesting and Washing:

    • Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.[20]

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add fluorescently labeled Annexin V and PI according to the manufacturer's protocol.

    • Incubate the cells for 15 minutes at room temperature in the dark.[10]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[10]

    • The cell populations will be distinguished as follows:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive (less common).

Apoptosis_Pathway Compound 2-(2,5-Dimethylphenoxy)propanoic acid Cell Target Cell Compound->Cell Mitochondria Mitochondrial Pathway (Intrinsic) Cell->Mitochondria DeathReceptor Death Receptor Pathway (Extrinsic) Cell->DeathReceptor Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase37 Caspase-3/7 Activation (Executioner Caspases) Caspase9->Caspase37 Caspase8->Caspase37 Apoptosis Apoptosis (Cell Death) Caspase37->Apoptosis

Caption: Potential apoptotic signaling pathways.

Conclusion and Future Directions

The protocols and strategies outlined in this document provide a robust framework for the initial in vitro cytotoxic evaluation of "2-(2,5-Dimethylphenoxy)propanoic acid." By systematically assessing metabolic activity, membrane integrity, and key markers of apoptosis, researchers can build a comprehensive profile of the compound's cellular effects. Positive results from these assays would warrant further investigation into more specific molecular targets and signaling pathways to fully elucidate its mechanism of action. This foundational understanding is critical for guiding future drug development efforts or for making informed decisions regarding the compound's safety profile.

References

  • Vertex AI Search. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Abcam. (n.d.). MTT assay protocol.
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Protocol.
  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • ResearchGate. (2025). MTT Proliferation Assay Protocol.
  • iQ Biosciences. (n.d.). Apoptosis Assay.
  • Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
  • Abcam. (n.d.). LDH assay kit guide: Principles and applications.
  • Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual.
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  • Cell Biologics Inc. (n.d.). LDH Assay.
  • National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
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  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • BMG Labtech. (2025). Apoptosis – what assay should I use?.
  • Thermo Fisher Scientific. (n.d.). Apoptosis Assays.
  • Boster Biological Technology. (2023). Caspase-3, 7 Activity Assay Kit.
  • ChemBK. (n.d.). 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid.
  • Google Patents. (n.d.). US4665226A - Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.
  • PubMed. (2018). Cytotoxic Effect of 2, 5-dimethyl-celecoxib as a Structural Analog of Celecoxib on Human Colorectal Cancer (HT-29) Cell Line.
  • ResearchGate. (2025). 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid (gemfibrozil).
  • Sigma-Aldrich. (n.d.). Gemfibrozil - 2,2-Dimethyl-5-(2.
  • CymitQuimica. (n.d.). 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid.

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Application

Field Trials of 2-(2,5-Dimethylphenoxy)propanoic acid as a Putative Herbicide: Application Notes and Protocols

Introduction This document provides a comprehensive guide for researchers and agricultural scientists on conducting field trials for the novel compound 2-(2,5-Dimethylphenoxy)propanoic acid, a potential herbicide. This c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This document provides a comprehensive guide for researchers and agricultural scientists on conducting field trials for the novel compound 2-(2,5-Dimethylphenoxy)propanoic acid, a potential herbicide. This compound belongs to the phenoxyalkanoic acid class, which includes widely used herbicides such as 2,4-D and Mecoprop (MCPP).[1][2][3] Due to the limited specific public data on 2-(2,5-Dimethylphenoxy)propanoic acid, the protocols and methodologies outlined herein are based on established principles and best practices for testing phenoxy herbicides.[4][5][6]

The primary mode of action for phenoxy herbicides is to mimic the natural plant growth hormone auxin (indol-3-acetic acid or IAA).[5] This mimicry leads to uncontrolled, disorganized plant growth in susceptible broadleaf weeds, ultimately resulting in their death.[5][7] The protocols in this guide are designed to rigorously evaluate the efficacy, crop safety, and optimal application parameters of this new potential herbicide.

Part 1: Pre-Trial Preparations and Scientific Rationale

Mechanism of Action: The Synthetic Auxin Pathway

2-(2,5-Dimethylphenoxy)propanoic acid is hypothesized to function as a synthetic auxin. Natural auxins regulate cell division, enlargement, and differentiation. Phenoxy herbicides overwhelm these natural processes.

  • Uptake and Translocation: The herbicide is primarily absorbed through the leaves and is systemically translocated via the phloem to areas of active growth, such as meristems in the shoots and roots.[5][8]

  • Cellular Disruption: At the cellular level, the compound is believed to bind to auxin-binding proteins, leading to an overstimulation of auxin-regulated genes. This results in epinastic bending and twisting of stems and petioles, cellular proliferation, and disruption of vascular tissues, ultimately leading to plant death.[5]

Synthetic_Auxin_MoA cluster_0 Plant System cluster_1 Cellular Level cluster_2 Physiological Effect Herbicide_Application Foliar Application of 2-(2,5-Dimethylphenoxy)propanoic acid Uptake Absorption through Leaf Stomata and Cuticle Herbicide_Application->Uptake Systemic Action Translocation Movement via Phloem to Meristematic Tissues Uptake->Translocation Binding Binds to Auxin Receptor Proteins Translocation->Binding Gene_Expression Overexpression of Auxin-Induced Genes Binding->Gene_Expression Uncontrolled_Growth Disrupted Cell Division, Elongation, and Differentiation Gene_Expression->Uncontrolled_Growth Phenotypic_Symptoms Epinasty (Twisting), Stem Swelling, Callus Formation Uncontrolled_Growth->Phenotypic_Symptoms Vascular_Disruption Phloem and Xylem Blockage Uncontrolled_Growth->Vascular_Disruption Plant_Death Necrosis and Plant Death Phenotypic_Symptoms->Plant_Death Vascular_Disruption->Plant_Death

Caption: Hypothesized mechanism of action for 2-(2,5-Dimethylphenoxy)propanoic acid.

Formulation and Tank Mixing

The formulation of the active ingredient is critical for its efficacy. For initial trials, a soluble liquid (SL) or emulsifiable concentrate (EC) formulation is recommended.

  • Adjuvants: The inclusion of adjuvants, such as surfactants or crop oil concentrates, may be necessary to improve spray retention, droplet spread, and cuticular penetration. However, initial trials should be conducted with and without adjuvants to determine their effect on efficacy and crop phytotoxicity.

  • Tank Cleanout: It is imperative to ensure the sprayer tank is thoroughly cleaned before use to prevent contamination from other products, especially if previously used for other classes of herbicides.[9]

Site Selection and Characterization

The choice of a suitable trial location is fundamental for obtaining reliable data.

  • Weed Spectrum: The site should have a uniform and diverse population of the target broadleaf weed species.

  • Crop Uniformity: If testing for in-crop use, the selected crop should be uniformly established and at the correct growth stage for application.[6]

  • Environmental Conditions: Avoid areas prone to spray drift or runoff that could impact non-target areas or water bodies.[10] A buffer zone of at least 500 yards from sensitive crops like grapes is recommended.[1]

  • Soil Analysis: Conduct a baseline soil analysis to characterize soil type, pH, organic matter content, and nutrient status, as these factors can influence herbicide persistence and efficacy.

Part 2: Experimental Design and Protocols

Trial Design

A Randomized Complete Block Design (RCBD) is the standard for herbicide field trials to account for field variability.[9]

  • Treatments: The trial should include a range of application rates of 2-(2,5-Dimethylphenoxy)propanoic acid. It is crucial to include rates lower and higher than the anticipated effective rate to establish a dose-response curve. For crop tolerance assessment, at least one rate should be twice the intended label rate.

  • Controls: Two types of control plots are mandatory:

    • Untreated Control: To assess the natural weed population and crop health without any herbicide application.

    • Weed-Free Control: Maintained by hand-weeding or a non-selective herbicide to determine the crop's maximum yield potential in the absence of weed competition.

  • Replication: A minimum of three to four replicates for each treatment is required to ensure statistical validity.[9][11]

  • Plot Size: Plot sizes should be large enough to minimize edge effects and allow for accurate application and assessment. A typical size is 2 x 10 meters or larger.[6]

Application Protocol

Accurate and consistent application is critical for the integrity of the trial.

Step-by-Step Application Procedure:

  • Calibration: Calibrate the sprayer (e.g., handheld or bicycle-type sprayer) to deliver a precise volume of spray solution per unit area (e.g., 50-250 L/ha for ground application).[4]

  • Weather Monitoring: Record environmental conditions before, during, and after application, including temperature, relative humidity, wind speed, and direction. Do not spray when wind speeds exceed 10 mph to minimize drift.[12] Application at temperatures below 28°C is advisable to reduce vapor drift.[5]

  • Mixing: Prepare the spray solution for each treatment.

    • Fill the spray tank with half the required water volume.

    • Begin agitation.

    • Add the formulated 2-(2,5-Dimethylphenoxy)propanoic acid.

    • If applicable, add any tank-mix partners or adjuvants.

    • Add the remaining water and continue agitation for 3-5 minutes.[9]

  • Application: Apply the treatments to the randomly assigned plots, ensuring uniform coverage. Use low sprayer pressure and appropriate nozzles to produce a medium to coarse spray, reducing the potential for drift.[1]

  • Decontamination: Thoroughly clean the sprayer between treatments to prevent cross-contamination.

Field_Trial_Workflow Start Trial Initiation Site_Selection Site Selection & Characterization Start->Site_Selection Experimental_Design Randomized Complete Block Design (RCBD) Site_Selection->Experimental_Design Plot_Layout Plot Establishment & Marking Experimental_Design->Plot_Layout Sprayer_Calibration Equipment Calibration Plot_Layout->Sprayer_Calibration Treatment_Prep Herbicide Mixing & Preparation Sprayer_Calibration->Treatment_Prep Application Treatment Application Treatment_Prep->Application Data_Collection Data Collection (Efficacy, Phytotoxicity, Yield) Application->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis End Final Report Analysis->End

Caption: Standard workflow for a herbicide field efficacy trial.

Part 3: Data Collection and Analysis

Efficacy Assessment

Weed control should be assessed at multiple intervals after application (e.g., 7, 14, 28, and 56 days) to evaluate both the speed of action and the duration of control.

  • Visual Ratings: The most common method is a visual assessment of percent weed control on a scale of 0% (no effect) to 100% (complete kill) for each target weed species, relative to the untreated control plots.

  • Weed Counts and Biomass: In addition to visual ratings, quantitative measurements such as weed density (plants per square meter) and weed biomass (dry weight) can provide more objective data.

Crop Tolerance (Phytotoxicity) Assessment

Crop safety is as important as weed efficacy. Visual assessment of crop injury should be conducted at the same intervals as the efficacy ratings.

  • Phytotoxicity Scale: A 0-100% scale is typically used, where 0% indicates no visible injury, and 100% indicates complete crop death. Symptoms to note include stunting, chlorosis, necrosis, and epinasty.

  • Yield Data: The ultimate measure of crop tolerance is the final crop yield. Harvest the central rows of each plot to avoid edge effects and measure the yield and quality parameters relevant to the specific crop.[9]

Data Presentation and Analysis

Table 1: Sample Data Collection Sheet

Plot ID Replicate Treatment Rate (g a.i./ha) Weed Control (%) @ 28 DAA Crop Injury (%) @ 28 DAA Yield (t/ha)
101 1 Untreated Control 0 0 0 4.5
102 1 Herbicide X 250 85 5 5.8
103 1 Herbicide X 500 95 10 5.5
104 1 Weed-Free Control N/A 100 0 6.2
... ... ... ... ... ... ...

DAA: Days After Application; a.i.: active ingredient

Statistical Analysis: The data should be subjected to an Analysis of Variance (ANOVA). If the ANOVA indicates significant treatment effects, a mean separation test (e.g., Tukey's HSD) should be used to determine significant differences between treatment means.

Part 4: Safety and Environmental Precautions

Adherence to safety protocols is non-negotiable.

  • Personal Protective Equipment (PPE): Handlers must wear appropriate PPE, including chemical-resistant gloves, coveralls, and eye protection during mixing, application, and cleanup.[4]

  • Environmental Protection: Avoid direct application to water bodies. Be aware of the potential for groundwater contamination, especially in areas with permeable soils and a shallow water table.[10]

  • Disposal: Dispose of excess pesticide and rinsate according to federal and local regulations to prevent contamination of water, food, or feed.[12]

References

  • ChemCERT. (2012). Guide to using APVMA Approved Phenoxy Herbicides. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEa5pnDrG13Mr7UrKFEY532koFXZAaVgktRmRtS593dWByAYMQ8l8DQwLGUG56p-6SZdTQa9rwmUErKzqqQ0pUGD_XCk79jv6uO90hsx7aMcvJ93UJzkVjUj_oB8wdd6B0DJZ8FlHVclDI9Pb2dL8Bs6An08aD0nkDW8X8A6gmF462v5vEk_QGPUbTSUokN5HSMnf93BZEGzRlSvweRSll5iog0tl-9e9Sy3RN3I5wcmhVwcAd-Fi54j5C1qtB1U_kbQoliDnfjw==](, 14]
  • CDMS.net. MCPE Phenoxy Herbicide WARNING AVISO.
  • Cornell University Cooperative Extension. GUIDELINES FOR APPLICATION OF 2,4-D AND OTHER PHENOXY HERBICIDES IN PROXIMITY TO GRAPES.
  • Nufarm. A guide to phenoxy herbicides.
  • Greenbook.net. PHENOXY 088.
  • Active AgriScience Inc. TRIAL PROTOCOL.
  • Peace River Forage Association of B.C. Guidelines for the conduct of chemical weed control trials in forage grasses grown for seed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHPFHXkchHYMGBWtWPYerVQvUymppuMX5VnCMVMq8_j2DHQaD71EJzGj0-L6QJi6BS55_1DN6fVnzHm6553RAxtmj2mNP_QWzXchNFK7rUSbek9Rzc3YuHdQQTICve_bohm2ZmRZhO7DLGYhGGZZs0B99trtryX6vitkrYJUI6gF17Ml1uewJKLUrkz1T4Fl_TSCtsPSveb9ZLFdbEQJD8cq4FWl35--rBmbmWQXpQ2IYjztUP-9bvnVy2w_GI7M9-T3uNzDzgu9xFCYm_hnithSMi9leMWkY0AByBEc7Bap7cZUTKjKHnVku1BpwdC9Gb50343w6EViwGZ4_woV_0fRsQPoExefJzdry7eg==](, 12, 14]
  • Envirolink. (2014).
  • Department of Agriculture, South Africa. (1987).
  • Health Canada. (1993).
  • CymitQuimica. (+)-Mecoprop.
  • Wikipedia. Mecoprop.
  • PubChem. Mecoprop.
  • Benchchem. 2-(2,5-Dimethylphenoxy)propanoic acid.
  • University of Hertfordshire. Mecoprop-P-dimethylammonium.
  • PubChem. Mecoprop-P.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Optimizing the Synthesis of 2-(2,5-Dimethylphenoxy)propanoic acid

Welcome to the technical support center for the synthesis of 2-(2,5-dimethylphenoxy)propanoic acid. This guide is designed for researchers, chemists, and process development professionals who are looking to troubleshoot...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2,5-dimethylphenoxy)propanoic acid. This guide is designed for researchers, chemists, and process development professionals who are looking to troubleshoot and optimize this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to make informed decisions to maximize your yield and purity.

The synthesis of 2-(2,5-dimethylphenoxy)propanoic acid is a classic example of the Williamson Ether Synthesis , a robust and widely used method for forming ethers. The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where a deprotonated phenol (a phenoxide) acts as a nucleophile to attack an alkyl halide.[1][2] Understanding the kinetics and competing reactions inherent to the SN2 pathway is critical for optimization.

Section 1: Reaction Fundamentals and Mechanism

The core of this synthesis involves the reaction between the sodium or potassium salt of 2,5-dimethylphenol and a 2-halopropanoic acid (e.g., 2-chloropropionic acid or 2-bromopropanoic acid).[3][4]

The reaction can be summarized in two key stages:

  • Deprotonation: A base is used to deprotonate the acidic hydroxyl group of 2,5-dimethylphenol, forming the highly nucleophilic 2,5-dimethylphenoxide ion.

  • Nucleophilic Attack (SN2): The phenoxide ion attacks the electrophilic carbon atom of the 2-halopropanoic acid, displacing the halide leaving group to form the desired ether linkage.

Williamson_Ether_Synthesis cluster_step1 Step 1: Phenoxide Formation cluster_step2 Step 2: SN2 Displacement phenol 2,5-Dimethylphenol phenoxide 2,5-Dimethylphenoxide (Potent Nucleophile) phenol->phenoxide Deprotonation base Base (e.g., NaOH) base->phenoxide alkyl_halide 2-Bromopropanoic Acid (Electrophile) product 2-(2,5-Dimethylphenoxy)propanoic acid phenoxide->product Backside Attack alkyl_halide->product Leaving Group (Br⁻) Departs

Caption: The Williamson ether synthesis pathway for 2-(2,5-dimethylphenoxy)propanoic acid.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is consistently below 50%. What are the most likely causes?

A: Low yields are often traced back to one of four areas:

  • Incomplete Phenoxide Formation: The phenolic proton of 2,5-dimethylphenol must be fully removed to generate the nucleophile.

    • Causality: Water in the reaction medium can consume the base or protonate the phenoxide, reducing the concentration of the active nucleophile. Using a base that is not strong enough will also result in an equilibrium with unreacted phenol.

    • Solution: Ensure your 2,5-dimethylphenol and solvent (e.g., toluene) are dry. If using solid NaOH or KOH, consider techniques like azeotropic distillation with a Dean-Stark trap to remove water before adding the alkyl halide.[3]

  • Suboptimal Reaction Conditions: The SN2 reaction rate is highly dependent on temperature and time.

    • Causality: Insufficient thermal energy can lead to a slow reaction that does not reach completion within the allotted time.[2]

    • Solution: Ensure the reaction is heated to an appropriate temperature (e.g., reflux in toluene, ~80-110°C) for a sufficient duration (5-13 hours can be necessary).[3][5][6] Monitor the reaction progress using TLC or GC to determine the optimal reaction time.

  • Competing Elimination (E2) Reaction: This is a major side reaction pathway.

    • Causality: The phenoxide is not only a nucleophile but also a base. It can abstract a proton from the carbon adjacent to the leaving group, leading to the formation of an alkene (2-propenoic acid derivatives) instead of the desired ether. This is more prevalent with secondary alkyl halides like 2-bromopropanoic acid.[1][7]

    • Solution: Refer to the question below for minimizing elimination.

  • Poor Leaving Group: The efficiency of the SN2 reaction depends on the ability of the leaving group to depart.

    • Causality: Chloride (Cl⁻) is a less effective leaving group than bromide (Br⁻) or iodide (I⁻). Using 2-chloropropanoic acid will result in a slower reaction rate than using 2-bromopropanoic acid.

    • Solution: If yields are low with 2-chloropropanoic acid, consider switching to 2-bromopropanoic acid.

Q2: I'm observing significant byproducts, and my final product is impure. How do I identify and minimize them?

A: The primary byproduct is typically from the competing E2 elimination reaction. C-alkylation is another, though less common, possibility.

  • Minimizing Elimination (E2):

    • Temperature Control: While heat is necessary to drive the SN2 reaction, excessive temperatures can favor the higher-activation-energy E2 pathway. Maintain a steady reflux without aggressive overheating.

    • Solvent Choice: Polar aprotic solvents like DMF or DMSO can accelerate the SN2 reaction rate more than the E2 rate, improving the product ratio.[7][8] A mixed solvent system, such as toluene/DMSO, has been used in industrial settings to achieve yields greater than 80% for analogous reactions.[5][9]

  • Identifying Impurities:

    • Unreacted 2,5-Dimethylphenol: This can be removed during the workup. When the reaction mixture is acidified, the desired product precipitates, but excess phenol may remain in the aqueous layer or require a separate extraction/purification step.

    • Purification Strategy: The carboxylic acid functional group is key to purification. After the reaction, the mixture can be treated with a base (e.g., NaOH solution) to deprotonate the product, making it water-soluble. An extraction with a nonpolar solvent (like hexane or ether) will remove non-acidic impurities (including unreacted phenol). Subsequently, acidifying the aqueous layer with a strong acid (e.g., HCl) will re-protonate your product, causing it to precipitate out for collection by filtration.[3][4] Recrystallization from a suitable solvent system (e.g., aqueous methanol or hexane) can further enhance purity.[5][10]

Q3: The reaction seems to stall before all the starting material is consumed. What should I investigate?

A: A stalling reaction often points to a limiting reagent or deactivation of the nucleophile.

  • Stoichiometry: Ensure you are using at least one full equivalent of base relative to the 2,5-dimethylphenol. A slight excess (1.1 to 1.2 equivalents) of the base and the 2-halopropanoic acid can help drive the reaction to completion.

  • Moisture: As mentioned, water is detrimental. Even atmospheric moisture can be an issue. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the quenching of the phenoxide.

  • Base Solubility: In solvents like toluene, the solubility of NaOH or KOH can be low. Using a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can shuttle the phenoxide from the solid or aqueous phase into the organic phase where the alkyl halide resides, dramatically increasing the reaction rate.

Section 3: Optimized Experimental Protocol

This protocol incorporates best practices for maximizing yield and purity.

Reagents:

  • 2,5-Dimethylphenol

  • 2-Bromopropanoic acid

  • Sodium Hydroxide (pellets)

  • Toluene (anhydrous)

  • Hydrochloric Acid (concentrated)

  • Diethyl Ether (for extraction)

  • Magnesium Sulfate (anhydrous)

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dimethylphenol (e.g., 0.1 mol, 12.22 g) and toluene (100 mL).

  • Phenoxide Formation: Add sodium hydroxide pellets (0.11 mol, 4.4 g). Heat the mixture to reflux. If water is present, it can be removed azeotropically using a Dean-Stark trap. Reflux until no more water is collected.

  • Addition of Alkyl Halide: Slowly add 2-bromopropanoic acid (0.11 mol, 16.8 g) dropwise to the refluxing solution over 20-30 minutes.

  • Reaction: Continue to heat the mixture at reflux for 6-8 hours. Monitor the reaction's progress by periodically taking a small sample, quenching it, and analyzing it by TLC (Thin Layer Chromatography).

  • Workup - Quenching: After the reaction is complete (as determined by TLC), cool the flask to room temperature. Slowly add 100 mL of water.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. The layers will separate. The aqueous layer contains the sodium salt of your product. Extract the organic layer with 1 M NaOH solution (2 x 30 mL) to ensure all acidic product is in the aqueous phase. Combine all aqueous layers.

  • Workup - Isolation: Cool the combined aqueous layers in an ice bath. Slowly and carefully acidify the solution by adding concentrated HCl dropwise with stirring until the pH is ~1-2 (test with pH paper). A white precipitate of 2-(2,5-dimethylphenoxy)propanoic acid should form.

  • Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold water. For higher purity, recrystallize the crude product from a suitable solvent like an ethanol/water mixture or hexane. Dry the final product under a vacuum.

Section 4: Yield Optimization Strategies

The table below summarizes how adjusting key parameters can influence your experimental outcome.

ParameterOption 1Option 2Rationale & Expected Outcome
Leaving Group 2-Chloro propanoic acid2-Bromo propanoic acidBromide is a better leaving group than chloride, leading to a faster SN2 reaction rate. Option 2 is generally preferred for higher yields and shorter reaction times.
Base NaOH / KOHK₂CO₃ / Cs₂CO₃Strong bases (NaOH, KOH) are effective but can promote E2 elimination. Weaker, bulkier bases like K₂CO₃ can sometimes suppress E2, but may require higher temperatures or longer times. NaOH/KOH are standard, but carbonates are worth exploring if elimination is a major issue. [7]
Solvent TolueneToluene / DMSO (10:1 v/v)Toluene is a good non-polar solvent for this reaction.[3] Adding a polar aprotic solvent like DMSO can significantly accelerate the SN2 reaction, often leading to higher yields and shorter reaction times.[5][8] Option 2 is an advanced strategy for yield maximization.
Catalyst NonePhase-Transfer Catalyst (PTC)A PTC (e.g., TBAB) is useful when dealing with poor solubility of the base/phenoxide in the organic solvent. It can significantly improve reaction rates. A PTC is recommended if the reaction is sluggish.
Atmosphere AirInert (N₂ or Ar)The phenoxide nucleophile is sensitive to moisture and CO₂ in the air. Running the reaction under an inert atmosphere protects the nucleophile, ensuring its concentration remains high. An inert atmosphere is a best practice for maximizing yield.
Section 5: Experimental Workflow Diagram

The following diagram outlines the complete process from setup to analysis.

Caption: A step-by-step workflow for the synthesis and purification of the target compound.

Section 6: Frequently Asked Questions (FAQs)
  • Q: What is a typical expected yield for this synthesis?

    • A: With standard lab procedures, yields can range from 50-75%. With careful optimization, such as using a mixed solvent system and ensuring anhydrous conditions, yields exceeding 80-90% have been reported for very similar industrial processes.[5][9][10]

  • Q: Can I use a different starting phenol?

    • A: Yes, the Williamson ether synthesis is broadly applicable. However, electron-withdrawing groups on the phenol can decrease its nucleophilicity, slowing the reaction, while electron-donating groups can increase it. Steric hindrance around the hydroxyl group can significantly reduce the reaction rate.

  • Q: What are the critical safety precautions?

    • A: Both 2,5-dimethylphenol and concentrated HCl are corrosive. Sodium hydroxide is highly caustic. Toluene and diethyl ether are flammable. All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

Sources

Optimization

Technical Support Center: Purification of 2-(2,5-Dimethylphenoxy)propanoic Acid (Gemfibrozil)

Welcome to the technical support center for the purification of 2-(2,5-Dimethylphenoxy)propanoic acid, known in the pharmaceutical field as Gemfibrozil. This guide is designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(2,5-Dimethylphenoxy)propanoic acid, known in the pharmaceutical field as Gemfibrozil. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this active pharmaceutical ingredient (API). Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles and practical laboratory experience.

I. Overview of Purification Challenges

2-(2,5-Dimethylphenoxy)propanoic acid is a widely used lipid-regulating agent.[1] Its synthesis, while well-established, can lead to a variety of impurities that must be carefully removed to meet stringent regulatory standards. The purification process is critical not only for ensuring the safety and efficacy of the final drug product but also for controlling its physicochemical properties, such as crystallinity and dissolution rate.

The primary purification challenges stem from:

  • Process-Related Impurities: By-products and unreacted starting materials from the synthetic route.

  • Degradation Products: Impurities formed due to instability of the molecule under certain conditions.

  • Polymorphism: The ability of Gemfibrozil to exist in different crystalline forms, which can affect its bioavailability.[2]

  • Chiral Purity: As the molecule contains a stereocenter, control of the enantiomeric purity is crucial, although the commercial product is a racemic mixture.

This guide will address these challenges in a practical, question-and-answer format, providing not just solutions but also the underlying scientific rationale.

II. Troubleshooting Guide: Common Purification Issues

This section is structured to address specific problems you may encounter during the purification of 2-(2,5-Dimethylphenoxy)propanoic acid.

A. Crystallization and Isolation

Crystallization is the most common method for the purification of crude Gemfibrozil. However, achieving a high-purity, crystalline solid with good yield can be challenging.

Question 1: My Gemfibrozil is "oiling out" during crystallization instead of forming crystals. What causes this and how can I prevent it?

Answer:

"Oiling out," or liquid-liquid phase separation, is a common issue in the crystallization of compounds with low melting points like Gemfibrozil (m.p. 58-63 °C) and those with flexible molecular structures.[3] It occurs when the solute separates from the solution as a supersaturated liquid phase rather than a crystalline solid. This can lead to poor impurity rejection and difficulties in handling and drying.

Causality:

  • High Supersaturation: Rapid cooling or addition of an anti-solvent can generate a high level of supersaturation, exceeding the metastable zone limit and leading to the formation of an oil instead of crystals.

  • Low Melting Point: The low melting point of Gemfibrozil means that the solubility of the compound in the chosen solvent system may be high even at lower temperatures, making it prone to oiling out.

  • Impurities: The presence of certain impurities can inhibit nucleation and crystal growth, promoting the formation of an oil.

  • Solvent System: An inappropriate solvent or solvent mixture can contribute to oiling out.

Troubleshooting Protocol:

  • Control Supersaturation:

    • Slow Cooling: Employ a gradual cooling profile. A slower cooling rate allows the system to remain in the metastable zone for a longer period, favoring nucleation and crystal growth over oil formation.

    • Slow Anti-solvent Addition: If using an anti-solvent, add it slowly to the solution of Gemfibrozil at a controlled temperature. This prevents localized high supersaturation. Consider adding the Gemfibrozil solution to the anti-solvent.[3]

  • Solvent System Optimization:

    • Solvent Selection: Choose a solvent system where Gemfibrozil has moderate solubility at high temperatures and low solubility at low temperatures. A common and effective solvent system for Gemfibrozil recrystallization is aqueous methanol.[4] Hexane has also been reported for crystallization.[5]

    • Solvent Polarity: Experiment with solvent mixtures of varying polarities. For instance, if using a non-polar solvent like heptane, the addition of a small amount of a more polar co-solvent like ethyl acetate or acetone can sometimes prevent oiling out.

  • Seeding:

    • Introduce Seed Crystals: Add a small amount of pure Gemfibrozil crystals (seed crystals) to the solution as it approaches the saturation point during cooling. This provides a template for crystal growth and can bypass the nucleation barrier that often leads to oiling out.

  • Temperature Control:

    • Maintain Temperature Above Melting Point of Oil: If an oil has formed, try to heat the mixture to a temperature where the oil redissolves, and then cool it more slowly with seeding.

Question 2: I am observing poor recovery of Gemfibrozil after crystallization. How can I improve the yield?

Answer:

Low recovery is a common problem that can often be addressed by optimizing the crystallization parameters.

Causality:

  • High Solubility in Mother Liquor: The chosen solvent system may be too good a solvent for Gemfibrozil, even at low temperatures, leading to a significant amount of product remaining in the mother liquor.

  • Insufficient Cooling: Not cooling the crystallization mixture to a low enough temperature can result in incomplete precipitation.

  • Premature Filtration: Filtering the crystals before crystallization is complete will lead to loss of product.

Troubleshooting Protocol:

  • Optimize the Solvent System:

    • Anti-solvent Addition: If using a single solvent, consider adding an anti-solvent in which Gemfibrozil is poorly soluble to increase the yield. For example, if recrystallizing from methanol, the controlled addition of water can significantly decrease the solubility of Gemfibrozil and improve recovery.

    • Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude Gemfibrozil. Excess solvent will increase the amount of product remaining in the mother liquor.

  • Maximize Precipitation:

    • Lower Cooling Temperature: Cool the crystallization mixture to a lower temperature (e.g., 0-5 °C) to maximize the precipitation of the product.

    • Sufficient Crystallization Time: Allow sufficient time for the crystallization to complete. Stirring the slurry at a low temperature for a period of time (aging) can often lead to further precipitation and improved yield.

  • Minimize Transfer Losses:

    • Efficient Filtration and Washing: Ensure that all the crystalline product is transferred to the filter. Wash the crystals with a small amount of the cold crystallization solvent or anti-solvent to remove residual mother liquor without dissolving a significant amount of the product.

Question 3: How can I control the polymorphic form of Gemfibrozil during crystallization?

Answer:

Gemfibrozil is known to exhibit polymorphism, meaning it can exist in different crystal forms.[2] Different polymorphs can have different physical properties, including solubility and bioavailability. Controlling the polymorphic form is therefore critical in pharmaceutical development.

Causality:

  • Solvent System: The choice of solvent can have a significant impact on the resulting polymorphic form.

  • Cooling Rate: The rate of cooling can influence which polymorphic form preferentially nucleates and grows.

  • Temperature: The temperature at which crystallization occurs can determine the stable polymorphic form.

Troubleshooting Protocol:

  • Consistent Crystallization Protocol:

    • Standardize Parameters: To obtain a consistent polymorphic form, it is crucial to standardize all crystallization parameters, including the solvent system, cooling rate, agitation speed, and final isolation temperature.

  • Solvent Screening:

    • Systematic Screening: Perform a systematic screen of different solvents and solvent mixtures to identify the conditions that consistently produce the desired polymorph.

  • Seeding with the Desired Polymorph:

    • Controlled Nucleation: Seeding the crystallization with crystals of the desired polymorph can direct the crystallization towards that form and prevent the formation of metastable polymorphs.

  • Characterization:

    • Analytical Techniques: Use analytical techniques such as Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy to characterize the polymorphic form of the crystallized product and ensure consistency between batches.[6]

B. Impurity Removal

The removal of process-related impurities is a key objective of the purification process.

Question 4: I am having difficulty removing unreacted 2,5-dimethylphenol from my crude Gemfibrozil. What is the best way to remove it?

Answer:

2,5-Dimethylphenol is a common starting material in the synthesis of Gemfibrozil, and its removal is essential.[7] Due to its acidic nature (pKa ~10.2), it can be effectively removed using an aqueous base extraction.

Troubleshooting Protocol: Base Wash

  • Dissolution: Dissolve the crude Gemfibrozil in a water-immiscible organic solvent such as dichloromethane, ethyl acetate, or toluene.

  • Aqueous Base Extraction: Wash the organic solution with a dilute aqueous base, such as 1 M sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution. The 2,5-dimethylphenol will be deprotonated to form the water-soluble sodium 2,5-dimethylphenoxide, which will partition into the aqueous layer. Gemfibrozil, being a carboxylic acid, will also be deprotonated and may partition into the aqueous layer.

  • Back Extraction (if necessary): If Gemfibrozil partitions significantly into the aqueous layer, this layer can be acidified to re-precipitate the Gemfibrozil, which can then be extracted back into an organic solvent.

  • Acidification and Isolation: After the base wash, the organic layer containing the purified Gemfibrozil can be washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent removed under reduced pressure. The resulting solid can then be recrystallized.

Question 5: My final product contains Gemfibrozil methyl ester. How is this formed and how can I remove it?

Answer:

Gemfibrozil methyl ester is a common process-related impurity, often arising from the use of methanol as a solvent or reagent in the synthesis or purification steps, particularly if acidic conditions are present. It can also be an intermediate in certain synthetic routes.[4][8]

Causality:

  • Esterification: If methanol is used as a solvent in the presence of an acid catalyst (even trace amounts), it can esterify the carboxylic acid group of Gemfibrozil.

  • Incomplete Hydrolysis: Some synthetic routes proceed through a methyl ester intermediate. Incomplete hydrolysis of this intermediate will result in its presence in the final product.

Troubleshooting Protocol: Hydrolysis

  • Base-Mediated Hydrolysis: The most effective way to remove Gemfibrozil methyl ester is to hydrolyze it back to the parent carboxylic acid. This is typically achieved by treating the crude product with an aqueous base.

    • Procedure: Dissolve the crude Gemfibrozil containing the ester impurity in a suitable solvent like methanol or a mixture of methanol and water. Add a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) and heat the mixture to reflux for a few hours.[4][8]

    • Monitoring: Monitor the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete hydrolysis of the ester.

  • Work-up and Isolation:

    • Acidification: After the hydrolysis is complete, cool the reaction mixture and acidify it with a mineral acid like hydrochloric acid (HCl) to a pH of approximately 1-2. This will protonate the carboxylate and precipitate the pure Gemfibrozil.

    • Isolation: The precipitated Gemfibrozil can then be collected by filtration, washed with water to remove any inorganic salts, and dried. Further purification by recrystallization may be necessary.

Question 6: I have identified an impurity with a mass corresponding to 1,3-Bis(2,5-dimethylphenoxy)-propane. How is this impurity formed?

Answer:

1,3-Bis(2,5-dimethylphenoxy)-propane is a potential by-product in syntheses that utilize 1,3-dihalopropanes (e.g., 1,3-dibromopropane or 1-bromo-3-chloropropane) as a key reagent.

Causality: Double Alkylation

This impurity is formed when two molecules of 2,5-dimethylphenol react with one molecule of the 1,3-dihalopropane. This can occur if an excess of 2,5-dimethylphenol is used or if the reaction conditions favor the second alkylation of the intermediate, 1-(2,5-dimethylphenoxy)-3-halopropane.

Prevention and Removal:

  • Stoichiometric Control: Careful control of the stoichiometry of the reactants, particularly avoiding a large excess of 2,5-dimethylphenol, can minimize the formation of this by-product.

  • Chromatographic Purification: Due to its non-acidic nature and significantly different polarity compared to Gemfibrozil, this impurity can be effectively removed by column chromatography.

  • Crystallization: This impurity may also be removed during the crystallization of Gemfibrozil, as its different molecular structure will likely lead to different solubility characteristics.

C. Chiral Purity

While Gemfibrozil is marketed as a racemate, in some research and development contexts, the separation of its enantiomers may be required.

Question 7: How can I separate the enantiomers of 2-(2,5-Dimethylphenoxy)propanoic acid?

Answer:

The separation of the enantiomers of a carboxylic acid like Gemfibrozil can be achieved through several methods, with chiral chromatography being the most common analytical and preparative technique.

Methods for Chiral Separation:

  • Chiral High-Performance Liquid Chromatography (HPLC):

    • Chiral Stationary Phases (CSPs): This is the most direct and widely used method. A variety of CSPs are commercially available that can separate the enantiomers of acidic compounds like Gemfibrozil. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.

    • Method Development: Method development typically involves screening different chiral columns and mobile phase compositions (both normal and reversed-phase) to achieve optimal separation.

  • Diastereomeric Salt Formation and Crystallization:

    • Classical Resolution: This classical method involves reacting the racemic acid with a chiral base (a resolving agent) to form a pair of diastereomeric salts. These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.

    • Common Resolving Agents: Chiral amines such as (R)- or (S)-1-phenylethylamine are commonly used for the resolution of carboxylic acids.

    • Procedure: The diastereomeric salts are formed in a suitable solvent, and the less soluble salt is allowed to crystallize. The crystallized salt is then isolated, and the pure enantiomer of the acid is regenerated by treatment with a strong acid. The other enantiomer can be recovered from the mother liquor.

  • Capillary Electrophoresis (CE):

    • Chiral Selectors: Chiral separation by CE can be achieved by adding a chiral selector, such as a cyclodextrin derivative (e.g., heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin), to the background electrolyte.[9] The enantiomers will have different mobilities due to their differential interactions with the chiral selector, allowing for their separation.

III. Analytical Methods for Purity Assessment

Accurate assessment of purity is crucial at all stages of the purification process.

Question 8: What are the recommended analytical methods for determining the purity of Gemfibrozil?

Answer:

A combination of chromatographic and spectroscopic techniques is typically used to assess the purity of Gemfibrozil.

Recommended Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-Phase HPLC (RP-HPLC): This is the most common method for purity analysis. A C18 or C8 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[8][10] Detection is usually performed using a UV detector at a wavelength of around 276 nm.[8]

    • Impurity Profiling: HPLC can be used to separate and quantify process-related impurities and degradation products. Gradient elution methods are often employed to resolve impurities with a wide range of polarities.

  • Gas Chromatography (GC):

    • Residual Solvents: GC is the standard method for the analysis of residual solvents in the final API.

    • Volatile Impurities: GC can also be used to detect and quantify volatile or semi-volatile impurities. For instance, a GC-MS method has been developed for the determination of the genotoxic impurity allyl chloride.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Impurity Identification: LC-MS is a powerful tool for the identification of unknown impurities.[12] It provides both the retention time from the chromatography and the mass-to-charge ratio from the mass spectrometer, which can be used to determine the molecular weight of the impurity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Structural Elucidation: ¹H and ¹³C NMR are essential for confirming the structure of the final product and for the structural elucidation of isolated impurities.

  • Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD):

    • Solid-State Characterization: These techniques are used to determine the melting point and crystalline form (polymorph) of the Gemfibrozil.[6]

IV. Visualization of Purification Workflow

The following diagram illustrates a typical workflow for the purification of crude 2-(2,5-Dimethylphenoxy)propanoic acid.

Purification_Workflow Crude Crude Gemfibrozil Dissolution Dissolution in Organic Solvent Crude->Dissolution Base_Wash Aqueous Base Wash (e.g., NaHCO₃ soln.) Dissolution->Base_Wash Separation1 Phase Separation Base_Wash->Separation1 Organic_Layer1 Organic Layer (Gemfibrozil) Separation1->Organic_Layer1 Aqueous_Layer1 Aqueous Layer (Acidic Impurities, e.g., 2,5-dimethylphenol) Separation1->Aqueous_Layer1 Acidification Acidification (e.g., HCl) Organic_Layer1->Acidification Precipitation Precipitation of Pure Gemfibrozil Acidification->Precipitation Filtration_Drying Filtration & Drying Precipitation->Filtration_Drying Pure_API Pure Gemfibrozil API Filtration_Drying->Pure_API

Caption: A typical purification workflow for Gemfibrozil involving an aqueous base wash to remove acidic impurities.

V. Summary of Key Purification Parameters

ParameterRecommendationRationale
Crystallization Solvent Aqueous Methanol, HexaneProvides good solubility at high temperatures and low solubility at low temperatures, facilitating high recovery.
Cooling Rate Slow and controlledPrevents "oiling out" by maintaining a low level of supersaturation.
Seeding RecommendedPromotes crystallization over oil formation and can help control the polymorphic form.
Impurity Removal Aqueous base wash for acidic impurities (e.g., 2,5-dimethylphenol). Base hydrolysis for ester impurities.Exploits the chemical properties of the impurities for selective removal.
Purity Analysis RP-HPLC with UV detection (~276 nm)Provides reliable and quantitative assessment of purity and impurity levels.
Polymorph Control Consistent crystallization protocol, seeding, and characterization by PXRD and DSCEnsures the desired solid-state properties of the final API.

VI. References

  • Synthesis, characterization and in vitro hydrolysis of a gemfibrozil-nicotinic acid codrug for improvement of lipid profile. PubMed. [Link]

  • Gemfibrozil | C15H22O3 | CID 3463. PubChem. [Link]

  • LC Determination of Gemfibrozil in Tablets. ResearchGate. [Link]

  • Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. MDPI. [Link]

  • An Improved New Path to Synthesize Gemfibrozil. Semantic Scholar. [Link]

  • Enantiomeric separation of gemfibrozil chiral analogues by capillary electrophoresis with heptakis(2,3,6-tri-O-methyl)-beta-cyclodextrin as chiral selector. PubMed. [Link]

  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. Veeprho. [Link]

  • A novel analytical liquid chromatography-tandem mass spectrometry method for the estimation of Gemfibrozil in bulk and pharmaceutical formul. ResearchGate. [Link]

  • Gemfibrozil. NCBI Bookshelf. [Link]

  • An Overview of the Applications of Gemfibrozil Nano-Formulation in Hyperlipidemia. MDPI. [Link]

  • A Comprehensive Study of Gemfibrozil Complexation with β-Cyclodextrins in Aqueous Solution Using Different Analytical Techniques. NIH. [Link]

  • Improving Dissolution Rate of Gemfibrozil by Multicomponent Crystal Formation with Succinic Acid. Research Journal of Pharmacy and Technology. [Link]

  • Validation of a LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study. NIH. [Link]

  • Gemfibrozil | New Drug Approvals. FDA.

  • Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. [Link]

  • Preparation method of gemfibrozil. Patsnap Eureka. [Link]

  • A novel analytical liquid chromatography-tandem mass spectrometry method for the estimation of Gemfibrozil in bulk and pharmaceutical formulations. Journal of Applied Pharmaceutical Science. [Link]

  • Preparation method for gemfibrozil powder. Google Patents.

  • Polymorphism of gemfibrozil: Investigation by thermal and spectroscopic methods. Semantic Scholar. [Link]

  • Gemfibrozil-trans-cinnamic acid co-crystal: Synthesis, characterization, in vitro solubility and cell viability studies. Journal of Applied Pharmaceutical Science. [Link]

  • Process for the preparation of gemfibrozil. Google Patents.

  • Preparation method of gemfibrozil. Google Patents.

  • Solubility Enhancement of Gemfibrozil Using Omega 3 Oil for a Potential Antihyperlipidemic Activity. ResearchGate. [Link]

  • Effect of Sonocrystallization on the Habit and Structure of Gemfibrozil Crystals. ResearchGate. [Link]

  • Gemfibrozil EP impurity E. PI & PI Biotech Inc. [Link]

  • Gemfibrozil: Package Insert / Prescribing Information. Drugs.com. [Link]

  • HPLC Analysis of Gemfibrozil and Ibuprofen Using Mixed-Mode Chromatography. SIELC. [Link]

  • Formulation, optimization and characterization of gemfibrozil nanocrystals prepared by wet milling technique. Asian Journal of Pharmaceutics. [Link]

  • Gemfibrozil. StatPearls. [Link]

  • Development and Validation of Sensitive RP- HPLC Method for Determination of Gemfibrozil in Human plasma. ResearchGate. [Link]

  • Development and Validation of Sensitive RP- HPLC Method for Determination of Gemfibrozil in Human plasma. Der Pharma Chemica. [Link]

Sources

Troubleshooting

Technical Support Center: Bioassay Solubility Guide for 2-(2,5-Dimethylphenoxy)propanoic acid

Welcome to the dedicated technical support guide for researchers utilizing 2-(2,5-Dimethylphenoxy)propanoic acid. This resource is designed to provide direct, actionable solutions to the common yet critical challenge of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers utilizing 2-(2,5-Dimethylphenoxy)propanoic acid. This resource is designed to provide direct, actionable solutions to the common yet critical challenge of compound solubility in aqueous bioassay environments. As a Senior Application Scientist, my goal is to not only provide protocols but to also explain the underlying physicochemical principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Section 1: Compound Fundamentals

Q1: What are the key physicochemical properties of 2-(2,5-Dimethylphenoxy)propanoic acid that I must consider for my experiments?

A1: Understanding the molecule's inherent properties is the first step in troubleshooting. The two most critical features are its lipophilicity (hydrophobicity) and its acidic nature.

  • Lipophilicity (LogP): The predicted octanol-water partition coefficient (LogP) for this compound is approximately 2.88.[1] This value indicates that the compound is moderately lipophilic, meaning it preferentially dissolves in non-polar (oil-like) solvents over polar (water-like) solvents. This is the primary reason it is poorly soluble in aqueous buffers.

  • Acidic Functional Group: The molecule possesses a carboxylic acid (-COOH) group. This is the most important feature to exploit for solubility enhancement. Like other carboxylic acids, its charge state is dependent on the pH of the solution.[2] In acidic or neutral conditions (low pH), it remains in its neutral, protonated (-COOH) form, which is less soluble in water. In basic conditions (high pH), it deprotonates to form a negatively charged carboxylate salt (-COO⁻), which is significantly more water-soluble.[3][4]

PropertyValue / DescriptionImplication for Bioassays
Molecular Formula C₁₁H₁₄O₃-
Molecular Weight ~194.23 g/mol Required for calculating molar concentrations.
LogP ~2.88[1]Moderately lipophilic; poor intrinsic aqueous solubility.
Functional Group Carboxylic AcidSolubility is highly pH-dependent.[5]
Predicted pKa ~4.8The pH at which the compound is 50% ionized. Solubility dramatically increases at pH > 6.
Section 2: Initial & First-Line Troubleshooting

Q2: My compound won't dissolve in my aqueous buffer. What is the standard first step?

A2: The industry-standard starting point is to use a small amount of a water-miscible organic solvent to create a concentrated stock solution, which is then diluted into your final assay medium. Dimethyl sulfoxide (DMSO) is the most common choice for this purpose.[6]

The strategy is to first dissolve the compound in a solvent where it is highly soluble (100% DMSO) and then introduce this solution into the aqueous environment in such a way that the final solvent concentration is minimally disruptive to the biological system.

Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay?

A3: This is a critical question, as DMSO itself can impact cell health and function.[7] While DMSO is considered to have low toxicity, concentrations must be carefully controlled. The acceptable final concentration is highly cell-type dependent.[6]

  • General Recommendation: Aim for a final DMSO concentration of ≤ 0.5% (v/v) in your assay.[6]

  • Sensitive & Primary Cells: For primary cells, stem cells, or other sensitive lines, it is crucial to keep the final concentration ≤ 0.1% (v/v) .[6]

  • Critical Point: Always run a "vehicle control" experiment containing the same final concentration of DMSO as your test samples but without the compound. This allows you to distinguish the effect of your compound from any effect of the solvent.[8]

Final DMSO Conc.General Cellular ResponseRecommendation
> 1.0% Often cytotoxic, can induce apoptosis or membrane pore formation.[8][9]Avoid.
0.5% - 1.0% Tolerated by some robust cell lines, but may still cause subtle effects.[6]Use with caution; verify with vehicle controls.
0.1% - 0.5% Generally considered safe for most established cell lines.[7]Recommended range for most assays.
< 0.1% Minimal effects on most cells; safest range.[10][11]Best practice for sensitive or primary cells.

Q4: I dissolved my compound in 100% DMSO, but it precipitates immediately when I add it to my cell culture medium. What's happening and what should I do?

A4: This is a very common issue known as "crashing out." It occurs when the compound, stable in the DMSO stock, is rapidly transferred to an aqueous environment where it is not soluble. The DMSO disperses, leaving the compound to precipitate.

Follow this troubleshooting workflow to overcome this problem:

Caption: Troubleshooting workflow for compound precipitation.

Section 3: Leveraging pH for Solubilization

Q5: How can I use pH to increase the solubility of 2-(2,5-Dimethylphenoxy)propanoic acid?

A5: This is the most powerful targeted strategy for this specific molecule. By raising the pH of your stock solution, you can deprotonate the carboxylic acid group, converting it into a much more water-soluble carboxylate salt.[3][4] The goal is to prepare a concentrated stock solution at a basic pH (e.g., pH 7.5-9.0) before diluting it into your final, well-buffered assay medium.

G cluster_0 Low pH (e.g., < 4.0) cluster_1 High pH (e.g., > 6.0) A R-COOH (Protonated Form) B Poorly Water-Soluble (Precipitation Risk) A->B C R-COO⁻ + H⁺ (Deprotonated Salt Form) D Highly Water-Soluble (Stays in Solution) C->D

Caption: Effect of pH on compound ionization and solubility.

Q6: What are the risks of using a high pH stock solution, and how do I mitigate them?

A6: There are two primary risks: compound stability and disruption of assay pH.

  • Compound Stability: Some molecules can degrade at high pH (hydrolysis). While this is less common for this particular structure, it's wise to prepare the basic stock solution fresh and not store it for extended periods without stability data.

  • Assay pH Disruption: Your final bioassay medium (e.g., cell culture media with bicarbonate or HEPES) has its own buffering capacity. If you add a large volume of a high-pH stock, you could overwhelm this system and raise the final pH, creating an artifact.

Mitigation Strategy: Prepare the stock at a high concentration (e.g., 100x to 1000x) in a weakly basic solution (e.g., PBS adjusted to pH 8.0, or 10-50 mM NaOH). This ensures the volume you add to the final assay is very small (0.1-1%), preventing any significant shift in the final pH of your well-buffered medium.

Section 4: Advanced Solubilization Strategies

Q7: Standard methods have failed. What other solubilizing agents can I try?

A7: When DMSO and pH adjustment are insufficient, you can turn to formulation excipients. The most common and effective class for in vitro assays are cyclodextrins.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12] They act as "molecular buckets" that encapsulate the lipophilic drug molecule, forming an "inclusion complex."[13][14] This complex presents a hydrophilic exterior to the aqueous solvent, dramatically increasing the apparent solubility of the compound.[15][16]

    • Recommended Choice: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity.[14]

G cluster_0 Formation of an Inclusion Complex Drug Poorly Soluble Drug (Lipophilic) Complex Soluble Drug-CD Complex Drug->Complex + CD Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) CD->Complex

Caption: Mechanism of cyclodextrin-mediated solubilization.

  • Other Co-solvents & Surfactants: For certain assays, especially enzyme assays where DMSO might interfere, other solvents can be considered.[17] Small amounts of ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) can be effective.[18] Non-ionic surfactants like Tween® 20 or Tween® 80 can also be used, but require careful validation as they can form micelles and interfere with some biological processes.

Experimental Protocols

Protocol 1: pH-Based Solubilization of 2-(2,5-Dimethylphenoxy)propanoic acid

This protocol describes how to prepare a 10 mM stock solution by pH adjustment.

  • Calculate Mass: Determine the mass of the compound needed for your desired volume of 10 mM stock (M.W. = 194.23 g/mol ). For 1 mL, you need 0.194 mg.

  • Prepare Basic Solvent: Prepare a 50 mM Sodium Hydroxide (NaOH) solution in nuclease-free water. Alternatively, use a 1X PBS buffer and adjust the pH to ~8.5 with 1 M NaOH.

  • Dissolution: Add the weighed compound to a microcentrifuge tube. Add 90% of the final desired volume of the basic solvent (e.g., 900 µL for a 1 mL final volume).

  • Mix Thoroughly: Vortex the tube vigorously for 1-2 minutes. The solution should become clear as the compound deprotonates and dissolves. Gentle warming (to 37°C) or brief sonication can assist if needed.

  • Final Volume Adjustment: Once fully dissolved, add the basic solvent to reach the final volume (e.g., add the final 100 µL).

  • pH Check (Optional but Recommended): Check the pH of the final stock solution. It should be in the basic range.

  • Usage: Use this stock for serial dilutions into your final, well-buffered assay medium. Due to the high concentration, the small volume added will not significantly alter the final assay pH. Always prepare fresh.

References

  • OUCI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • MDPI. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288. Available at: [Link]

  • PubMed. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288. Available at: [Link]

  • Frontiers. (n.d.). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Available at: [Link]

  • American Pharmaceutical Review. (2012). Advances in Lipid-based Formulations: Overcoming the Challenge of Low Bioavailability for Poorly Water Soluble Drug Compounds. Available at: [Link]

  • Aarhus University. (n.d.). Clinical studies with oral lipid based formulations of poorly soluble compounds. Available at: [Link]

  • Brainly. (2023). 1. Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. 2. Since. Available at: [Link]

  • NIH. (n.d.). Clinical studies with oral lipid based formulations of poorly soluble compounds. PMC. Available at: [Link]

  • Cureus. (n.d.). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Available at: [Link]

  • PubMed. (2013). Lipid-based formulations for oral administration of poorly water-soluble drugs. Journal of Pharmaceutical Sciences, 102(11), 3927-3958. Available at: [Link]

  • Semantic Scholar. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available at: [Link]

  • PubMed. (n.d.). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Colloid and Interface Science, 131(1), 188-194. Available at: [Link]

  • KEYENCE. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Available at: [Link]

  • LifeTein. (2023). DMSO usage in cell culture. Available at: [Link]

  • PubMed. (n.d.). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. Journal of Pharmaceutical Sciences, 72(1), 1-6. Available at: [Link]

  • NIH. (n.d.). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. Available at: [Link]

  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?. Available at: [Link]

  • MDPI. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4472. Available at: [Link]

  • University of Copenhagen. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Available at: [Link]

  • NIH. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC. Available at: [Link]

  • ChemBK. (n.d.). 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid. Available at: [Link]

  • In Vitro ADMET Laboratories. (n.d.). In Vitro | Enzyme Inhibition | Organic Solvent. Available at: [Link]

  • ResearchGate. (2012). Considerations regarding use of solvents in in vitro cell based assays. Available at: [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Available at: [Link]

  • PubChem. (n.d.). 2-(2-Methylphenoxy)propanoic acid. Available at: [Link]

  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(03), 052–065. Available at: [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. Available at: [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Available at: [Link]

  • Research Journal of Pharmacognosy. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Available at: [Link]

  • NIH. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC. Available at: [Link]

  • ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. Available at: [Link]

  • LookChem. (n.d.). Cas 25812-30-0,Gemfibrozil. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanoic acid, 2,2-dimethyl- (CAS 75-98-9). Available at: [Link]

  • FDA. (n.d.). 5-(2,5-DIMETHYL-4-((1Z)-PROP-1-EN-1-YL)PHENOXY)-2,2-DIMETHYLPENTANOIC ACID. Available at: [Link]

  • PubChem. (n.d.). 5-(2,5-Dimethyl-4-((1E)-prop-1-en-1-yl)phenoxy)-2,2-dimethylpentanoic acid. Available at: [Link]

  • ResearchGate. (2011). 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid (gemfibrozil). Available at: [Link]

  • NIST. (n.d.). Propanoic acid, 2,2-dimethyl-. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-(2,5-Dimethylphenoxy)propanoic acid

Welcome to the technical support center for the synthesis of 2-(2,5-dimethylphenoxy)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2,5-dimethylphenoxy)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into its synthesis. Here, we address common challenges, explain the underlying chemical principles, and offer robust troubleshooting strategies to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 2-(2,5-Dimethylphenoxy)propanoic acid?

The most prevalent and industrially relevant method for synthesizing 2-(2,5-dimethylphenoxy)propanoic acid and its analogs is the Williamson ether synthesis .[1][2] This reaction is a classic and versatile method for forming ethers. In this specific case, it involves the reaction of a 2,5-dimethylphenoxide salt with an ester of 2-halopropanoic acid (e.g., ethyl 2-bromopropanoate), followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.

The overall process can be summarized in two key steps:

  • Deprotonation of Phenol: 2,5-Dimethylphenol is treated with a suitable base to form the corresponding highly nucleophilic phenoxide anion.

  • Nucleophilic Substitution (SN2): The phenoxide attacks the electrophilic carbon of the 2-halopropanoate ester, displacing the halide leaving group to form the ether linkage.[1][3] This step is followed by a final hydrolysis to yield the carboxylic acid.

Troubleshooting Guide: Common Side Reactions & Issues

Q2: My reaction yield is significantly lower than expected. What are the potential side reactions I should be aware of?

Low yields in this synthesis are typically traced back to competing side reactions inherent to the Williamson ether synthesis. The primary culprits are base-catalyzed elimination and alternative alkylation pathways.[1][4]

  • Elimination (E2 Reaction): The alkylating agent, an ester of a secondary halide like 2-bromopropanoate, is susceptible to elimination reactions, especially in the presence of a strong, sterically hindered base.[1][3] Instead of acting as a nucleophile, the phenoxide can act as a base, abstracting a proton and leading to the formation of an acrylate derivative. This pathway is highly dependent on the reaction conditions.

  • C-Alkylation: The 2,5-dimethylphenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the activated carbon atoms on the aromatic ring.[1][4] While O-alkylation is the desired outcome, C-alkylation can occur, leading to the formation of a carbon-carbon bond between the propanoic acid moiety and the phenol ring. This is a common issue with alkali phenoxides.[4]

Below is a diagram illustrating the competition between the desired O-alkylation and the C-alkylation side reaction.

G cluster_reactants Reactants cluster_products Potential Products phenoxide 2,5-Dimethylphenoxide o_alkylation Desired Product (O-Alkylation) phenoxide->o_alkylation O-Attack (Desired) c_alkylation Side Product (C-Alkylation) phenoxide->c_alkylation C-Attack (Side Reaction) alkyl_halide Ethyl 2-bromopropanoate alkyl_halide->o_alkylation alkyl_halide->c_alkylation

Caption: Competing O- vs. C-alkylation pathways for the phenoxide nucleophile.

Q3: How can I minimize the elimination side reaction?

Minimizing the E2 elimination pathway is critical for achieving a high yield. Since the Williamson ether synthesis follows an SN2 mechanism, conditions favoring substitution over elimination should be employed.

ParameterRecommendation for SN2Rationale
Temperature Use the lowest temperature that allows for a reasonable reaction rate.Higher temperatures strongly favor the higher activation energy elimination pathway (E2) over substitution (SN2).[1]
Base Use a non-hindered base like sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K2CO3).[4]Strong, bulky bases (e.g., potassium tert-butoxide) will preferentially act as a base rather than facilitating the formation of the nucleophile, promoting elimination.
Solvent Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[4]These solvents solvate the cation of the base but not the nucleophilic anion, increasing its reactivity for substitution. Protic solvents can solvate and stabilize the nucleophile, reducing its potency.

The following diagram illustrates the competition between the desired SN2 pathway and the E2 side reaction.

E2_vs_SN2 cluster_paths Reactants 2,5-Dimethylphenoxide + Ethyl 2-bromopropanoate SN2_Product Desired Ether Product SN2 Pathway Reactants->SN2_Product:f1 Nucleophilic Attack E2_Product Elimination Product (Acrylate) E2 Pathway Reactants->E2_Product:f1 Proton Abstraction

Caption: SN2 (substitution) vs. E2 (elimination) reaction pathways.

Q4: My final product shows impurities even after workup. What could they be and how do I remove them?

Common impurities include unreacted starting materials (2,5-dimethylphenol), C-alkylation byproducts, and potential degradation products if the compound is handled or stored improperly.

  • Unreacted 2,5-Dimethylphenol: This is the most common impurity. During the workup, after hydrolysis of the ester, the reaction mixture is typically acidified. Both the desired product (a carboxylic acid) and the unreacted phenol are acidic. However, their pKa values differ. A careful basic wash (e.g., with a dilute sodium bicarbonate solution) can selectively extract the more acidic carboxylic acid into the aqueous layer, leaving the less acidic phenol in the organic layer.

  • C-Alkylation Byproduct: This impurity is an isomer of the desired product and can be difficult to separate. Careful column chromatography or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) is often required.

  • Degradation Products: Similar phenoxypropanoic acids can degrade under oxidative or photolytic stress.[5] To ensure product integrity, store the final compound in amber vials, protected from light, and under an inert atmosphere if possible.[5]

Experimental Protocol & Workflow

Protocol: Synthesis of 2-(2,5-Dimethylphenoxy)propanoic acid

This protocol is a representative procedure based on the principles of the Williamson ether synthesis.[1][2]

Materials:

  • 2,5-Dimethylphenol

  • Potassium Hydroxide (KOH)

  • Ethyl 2-bromopropanoate

  • Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • Hydrochloric acid (HCl), concentrated

  • Sodium Hydroxide (NaOH) for hydrolysis

  • Deionized water

Step-by-Step Procedure:

  • Phenoxide Formation:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve 2,5-dimethylphenol (1.0 eq) in anhydrous DMF.

    • Add finely ground potassium hydroxide (1.1 eq) portion-wise while stirring.

    • Heat the mixture gently to 50-60 °C for 1 hour to ensure complete formation of the potassium phenoxide salt. The solution may become darker.

  • Ether Formation (SN2 Reaction):

    • Cool the mixture to room temperature.

    • Slowly add ethyl 2-bromopropanoate (1.05 eq) to the reaction mixture via a dropping funnel. An exotherm may be observed. Maintain the temperature below 40 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or GC analysis.

  • Hydrolysis:

    • Once the starting phenol is consumed, add a 2 M aqueous solution of NaOH (3.0 eq) to the flask.

    • Heat the mixture to reflux (approx. 80-90 °C) for 2-3 hours to hydrolyze the ester.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

    • Wash the aqueous layer with diethyl ether (2x) to remove any non-acidic impurities.

    • Carefully acidify the aqueous layer with concentrated HCl until the pH is ~1-2. A white precipitate of the crude product should form.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-(2,5-dimethylphenoxy)propanoic acid.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent such as a hexane/ethyl acetate mixture or an aqueous ethanol solution.

Troubleshooting Workflow Diagram

If you encounter issues such as low yield or an impure product, follow this logical troubleshooting workflow.

TroubleshootingWorkflow cluster_yield Yield Issues cluster_purity Purity Issues Start Experiment Complete CheckYield Check Yield & Purity (TLC/NMR) Start->CheckYield LowYield Low Yield CheckYield->LowYield Yield < 70% ImpureProduct Impure Product CheckYield->ImpureProduct Multiple Spots/Peaks Success Success: High Yield & Purity CheckYield->Success Yield > 70% & Pure CheckElimination Analyze for Elimination (Check NMR for C=C) LowYield->CheckElimination OptimizeTemp Action: Lower Temp, Use K2CO3 instead of KOH CheckElimination->OptimizeTemp Elimination Detected CheckPhenol Unreacted Phenol? ImpureProduct->CheckPhenol Identify Impurities CheckIsomer C-Alkylation Isomer? CheckPhenol->CheckIsomer No OptimizeWash Action: Perform Bicarbonate Wash CheckPhenol->OptimizeWash Yes OptimizePurification Action: Recrystallize or Perform Column Chromatography CheckIsomer->OptimizePurification Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Wikipedia. (2023, December 29). Williamson ether synthesis. Retrieved from [Link]

  • Creger, P. L. (1987). U.S. Patent No. 4,665,226. Washington, DC: U.S. Patent and Trademark Office.
  • Creger, P. L. (1990). Canada Patent No. CA1267155A. Canadian Intellectual Property Office.
  • Creger, P. L. (1987). European Patent No. EP0226161A1. European Patent Office.
  • Creger, P. L. (1987). U.S. Patent No. 4,665,226. Washington, DC: U.S. Patent and Trademark Office.
  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid. Retrieved from [Link]

  • Zubovics, Z., et al. (1992). U.S. Patent No. 5,155,260. Washington, DC: U.S. Patent and Trademark Office.
  • Tundo, P., Selva, M., & Bomben, A. (1998). 2-PHENYLPROPIONIC ACID. Organic Syntheses, 76, 169. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Experiment 06: Williamson Ether Synthesis. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Formulation Stability of 2-(2,5-Dimethylphenoxy)propanoic Acid

Welcome to the technical support center for 2-(2,5-Dimethylphenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the formulation stability...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2,5-Dimethylphenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the formulation stability challenges associated with this compound. As a member of the phenoxyalkanoic acid class, this molecule shares stability characteristics with related compounds used in both pharmaceutical and agricultural sciences.[1] Understanding its degradation pathways is paramount to developing robust and reliable formulations.

This document provides in-depth troubleshooting advice, validated experimental protocols, and answers to frequently encountered questions, all grounded in established scientific principles.

Section 1: Understanding the Core Stability Challenges

The stability of a formulation is its ability to maintain its chemical, physical, and therapeutic properties over time.[2] For 2-(2,5-Dimethylphenoxy)propanoic acid, the primary degradation mechanisms include hydrolysis, oxidation, and photolysis.[2][3] These reactions can be catalyzed by factors such as pH, temperature, light exposure, and the presence of reactive excipients.[4]

Key Degradation Pathways

The molecular structure, featuring an ether linkage and a carboxylic acid group on a propanoic acid side chain, presents specific vulnerabilities.

  • Hydrolysis: The ether bond in phenoxy acid derivatives can be susceptible to hydrolysis, particularly under harsh acidic or alkaline conditions, which can be accelerated by heat.[5][6] This process would cleave the molecule into 2,5-dimethylphenol and 2-hydroxypropanoic acid.

  • Oxidation: The phenoxy group and the tertiary carbon on the propanoic acid chain are potential sites for oxidation.[3][7] Oxidative stress, often initiated by peroxides found as impurities in excipients or by atmospheric oxygen, can lead to the formation of various degradants.[8]

  • Photodegradation: Aromatic compounds, including phenoxy acids, can be sensitive to light.[5][8] Exposure to UV or even ambient light can provide the energy needed to initiate degradation reactions, leading to loss of potency and the formation of unknown impurities.

DegradationPathways Parent 2-(2,5-Dimethylphenoxy) propanoic acid Hydrolysis Hydrolysis (Acid/Base, Heat) Parent->Hydrolysis Oxidation Oxidation (Peroxides, O₂) Parent->Oxidation Photodegradation Photodegradation (UV/Visible Light) Parent->Photodegradation Phenol 2,5-Dimethylphenol Hydrolysis->Phenol Hydroxypropanoic 2-Hydroxypropanoic Acid Hydrolysis->Hydroxypropanoic OxidizedProducts Oxidized Degradants (e.g., side-chain cleavage) Oxidation->OxidizedProducts PhotoProducts Photolytic Byproducts Photodegradation->PhotoProducts

Caption: Primary degradation pathways for 2-(2,5-Dimethylphenoxy)propanoic acid.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the first visual indicators of degradation in my liquid formulation?

A1: The most common initial signs of degradation are a change in color (e.g., development of a yellow tint) or the formation of a precipitate.[8] However, many degradation products can be soluble and colorless. Therefore, visual inspection is not a substitute for a robust, stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC).[8]

Q2: What is the best solvent for preparing a stock solution?

A2: 2-(2,5-Dimethylphenoxy)propanoic acid, like its structural analog gemfibrozil, is sparingly soluble in water but readily soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[8][9] For most applications, preparing a concentrated stock solution in high-purity DMSO is recommended. This stock can then be diluted into aqueous buffers for final experiments. Always note the final percentage of the organic solvent, as it may impact your experimental system.

Q3: How should I store my stock and working solutions to ensure maximum stability?

A3: To minimize degradation, store stock solutions in amber glass vials to protect them from light.[8] For long-term storage, aliquoting the stock solution and keeping it at -20°C or -80°C is advisable to prevent repeated freeze-thaw cycles.[8] Prepare fresh aqueous working solutions daily from the stock solution.

Q4: Can interactions with excipients cause stability issues?

A4: Absolutely. Excipients should not be considered inert. Impurities within excipients, such as peroxides in povidone or reducing sugars, can react with and degrade the active compound. Furthermore, incompatible excipients, such as a highly alkaline excipient with an acidic compound, can create a microenvironment that accelerates degradation.[10]

Section 3: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem: My aqueous formulation has become cloudy or a precipitate has formed.

Possible Cause Troubleshooting Action & Rationale
Low Aqueous Solubility The concentration of the compound exceeds its solubility limit in the aqueous buffer, especially after dilution from an organic stock. Action: Decrease the final concentration or increase the percentage of co-solvent (e.g., DMSO, ethanol), if your experimental system allows.
pH-Dependent Solubility As a carboxylic acid, the compound's solubility is pH-dependent. It is less soluble at acidic pH where it is in its neutral form. Action: Increase the pH of your buffer. A pH above the compound's pKa will ionize the carboxylic acid, significantly increasing its aqueous solubility.
Degradation The precipitate could be a less soluble degradation product. Action: Analyze the precipitate and supernatant separately using HPLC to identify the components. Compare the chromatogram to a freshly prepared sample.[8]

Problem: My HPLC analysis shows new, unexpected peaks over time.

HPLCTroubleshooting Start Unexpected Peaks in HPLC CheckControl Analyze freshly prepared 'Time Zero' standard Start->CheckControl PeaksPresent Peaks present in 'Time Zero' sample? CheckControl->PeaksPresent ImpureMaterial Root Cause: Impure starting material. PeaksPresent->ImpureMaterial Yes CheckBlank Inject solvent blank PeaksPresent->CheckBlank No Degradation Root Cause: Sample Degradation. Contamination Peaks present in blank? CheckBlank->Contamination Contamination->Degradation No SystemContamination Root Cause: Contaminated solvent or HPLC system. Contamination->SystemContamination Yes

Caption: Workflow for troubleshooting unexpected HPLC peaks.

Problem: My biological assay results are inconsistent or show a loss of activity.

Possible Cause Troubleshooting Action & Rationale
Degradation of Active Compound The concentration of the active parent compound is decreasing in the assay medium over the course of the experiment. Action: Prepare fresh dilutions for each experiment. Run a parallel stability test by incubating the compound in the assay medium for the duration of the experiment and analyzing samples by HPLC at different time points.[8]
Interaction with Media Components Components in the cell culture or assay media (e.g., proteins, metal ions) could be reacting with or sequestering the compound. Action: Simplify the assay buffer if possible to identify potential interactions. Test the compound's stability in the buffer with and without key components.
Adsorption to Labware Hydrophobic compounds can adsorb to plastic surfaces, reducing the effective concentration. Action: Use low-adsorption plasticware or silanized glass vials. Quantify the compound's concentration in solution at the beginning and end of the experiment to check for loss.

Section 4: Key Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

  • Solvent Selection: Use high-purity, anhydrous DMSO.

  • Weighing: Accurately weigh the desired amount of 2-(2,5-Dimethylphenoxy)propanoic acid in a clean, dry amber glass vial.

  • Dissolution: Add the required volume of DMSO to achieve the target concentration (e.g., 10-50 mM). Vortex or sonicate briefly until fully dissolved.

  • Storage:

    • For short-term use (<1 week), store the solution at 2-8°C, protected from light.

    • For long-term storage, create single-use aliquots in amber microcentrifuge tubes and store at -20°C or -80°C. This prevents degradation from repeated freeze-thaw cycles.

Protocol 2: Forced Degradation Study

This study intentionally stresses the compound to rapidly identify its primary degradation pathways and validate the analytical method's ability to separate degradants from the parent peak.

  • Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: Divide the solution into separate, clearly labeled vials for each condition.[8]

    • Acid Hydrolysis: Add 0.1 N HCl and heat at 60-80°C for 2-8 hours.

    • Base Hydrolysis: Add 0.1 N NaOH and heat at 60-80°C for 2-8 hours.

    • Oxidation: Add 3-6% hydrogen peroxide (H₂O₂) and keep at room temperature for 12-24 hours, protected from light.[8]

    • Thermal Stress: Heat the solution at 60-80°C for 24-48 hours.

    • Photolytic Stress: Expose the solution to a light source as specified by ICH Q1B guidelines (e.g., cool white fluorescent and near-ultraviolet lamp).

  • Control Sample: Maintain an unstressed sample protected from light at 2-8°C.

  • Analysis: After the exposure period, neutralize the acidic and basic samples. Analyze all stressed samples and the control sample by a suitable HPLC-UV method.

  • Evaluation: Compare the chromatograms. Look for a decrease in the main peak area and the appearance of new peaks in the stressed samples relative to the control. This confirms the degradation pathways and validates that your HPLC method is "stability-indicating."

Section 5: Data Summaries for Formulation Development

Table 1: Recommended Excipients for Stabilization

Excipient ClassExampleFunction & Rationale
Antioxidants Butylated hydroxytoluene (BHT), Ascorbic Acid, TocopherolAct as sacrificial agents that are preferentially oxidized, protecting the active compound from oxidative degradation.[2][3]
pH Modifiers / Buffers Citric Acid, Phosphate Buffers, MeglumineMaintain the pH of the formulation in a range where the compound is most stable and soluble, preventing acid- or base-catalyzed hydrolysis.[2][3][10][11]
Chelating Agents Edetate Disodium (EDTA)Complex with trace metal ions (e.g., Fe²⁺, Cu²⁺) that can catalyze oxidative degradation reactions.
Coating Agents (for solid dosage) Opadry®, Eudragit®For solid forms, a film coating can provide a physical barrier against moisture and light, enhancing stability.[[“]]

Table 2: Summary of Forced Degradation Conditions & Expected Outcomes

Stress ConditionTypical ParametersPrimary Degradation Pathway TargetedExpected HPLC Result
Acidic 0.1 N HCl, 60-80°CHydrolysisDecrease in parent peak, potential appearance of phenol-related peaks.
Alkaline 0.1 N NaOH, 60-80°CHydrolysisDecrease in parent peak, potential appearance of phenol-related peaks.
Oxidative 3-6% H₂O₂, RTOxidationSignificant decrease in parent peak, appearance of multiple new peaks.
Thermal 60-80°C (in solution)Thermal AccelerationModerate decrease in parent peak, may accelerate other degradation pathways.
Photolytic ICH Q1B light exposurePhotodegradationDecrease in parent peak, appearance of new peaks not seen in other conditions.

By systematically applying the principles and protocols outlined in this guide, you can effectively diagnose stability issues, select appropriate stabilizing strategies, and develop robust formulations for 2-(2,5-Dimethylphenoxy)propanoic acid.

References

  • Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. [Link]

  • Degradation and Movement of Herbicide in Soil and Plants. [Link]

  • Managing Excipient Interactions. [Link]

  • The Impact of Formulation Strategies on Drug Stability and Bioavailability. [Link]

  • Biological Remediation of Phenoxy Herbicide-Contaminated Environments. [Link]

  • Stabilization strategies. [Link]

  • Sorption, Degradation and Leaching of the Phenoxyacid Herbicide MCPA in Two Agricultural Soils. [Link]

  • pH Modifier Excipients. [Link]

  • Biodegradation of Phenoxyacetic Acid Herbicides (MCPA AND 2,4-D) by : Insights from HPLC Detection Escherichia Coli. [Link]

  • pH Modifier Excipients. [Link]

  • Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. [Link]

  • Strategies to enhance pharmaceutical formulation stability. [Link]

  • Improvement of Acid Stability of Lansoprazole by Co crystallization Techniques. [Link]

  • The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. [Link]

  • 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid. [Link]

Sources

Optimization

Technical Support Center: Optimizing the Crystallization of 2-(2,5-Dimethylphenoxy)propanoic acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of 2-(2,5-Dimethylphenoxy)propanoic acid (CAS: 18996-04-8). It is designed to...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of 2-(2,5-Dimethylphenoxy)propanoic acid (CAS: 18996-04-8). It is designed to serve as a practical resource, moving beyond simple protocols to explain the underlying scientific principles that govern successful crystallization. Our goal is to empower you to troubleshoot common issues and rationally design optimized crystallization processes.

Overview & Physicochemical Properties

2-(2,5-Dimethylphenoxy)propanoic acid is a phenoxyalkanoic acid derivative.[1][2][3][4] Like many carboxylic acids, its ability to form strong hydrogen-bonded dimers can significantly influence its crystallization behavior.[5][6] Achieving a crystalline solid with high purity, optimal yield, and consistent morphology is critical for downstream applications, including accurate analytical characterization and formulation development.

The properties of this molecule dictate the rational selection of solvents and crystallization conditions. Below is a summary of its key physicochemical parameters.

PropertyValueSource
CAS Number 18996-04-8[1][2][3]
Molecular Formula C₁₁H₁₄O₃[1]
Molecular Weight 194.23 g/mol [1]
Physical Form Solid[1]
LogP (octanol/water) 2.88[1]
Stereochemistry Racemic[1]

Note: The closely related analogue, Gemfibrozil (5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid), has a melting point of 61-63°C and is known to crystallize from hexane and aqueous methanol solutions.[7][8][9] This provides a useful reference point for developing a starting protocol.

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the crystallization of 2-(2,5-Dimethylphenoxy)propanoic acid.

Q1: What is a good starting solvent for the crystallization of this compound?

A rational starting point is a single solvent or a binary solvent system that balances the polarity of the carboxylic acid group with the non-polar nature of the dimethylphenyl ring.

  • Single Solvents: Alcohols like isopropanol or ethanol are excellent starting points. The compound should exhibit high solubility when heated and significantly lower solubility upon cooling.

  • Binary Solvents: A toluene/heptane or ethyl acetate/hexane system can be effective. The compound is dissolved in a minimal amount of the more polar "soluble" solvent (e.g., toluene) at an elevated temperature, and the less polar "anti-solvent" (e.g., heptane) is added dropwise until turbidity is observed, promoting crystallization upon cooling.[10]

Q2: How can I induce crystallization if nothing happens upon cooling?

If the solution remains clear upon cooling, it is likely unsaturated or has a high barrier to nucleation.[10][11]

  • Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic imperfections on the glass provide nucleation sites.

  • Seeding: If you have a previous batch of crystalline material, add a single microcrystal to the cooled, supersaturated solution. This bypasses the initial nucleation energy barrier.[12]

  • Concentration: If the solution is unsaturated, gently heat it to evaporate a portion of the solvent and re-cool. Be cautious not to evaporate too much, which could lead to rapid precipitation.[10]

Q3: What is the expected appearance of high-quality crystals?

High-quality crystals should appear as transparent, well-defined geometric shapes (e.g., needles, plates, or blocks). They should not be cloudy, clumped together, or have a powdery appearance, as these are often signs of rapid precipitation, impurity incorporation, or conglomeration.[13]

Crystallization Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common crystallization problems.

Problem 1: The compound "oils out" instead of crystallizing.

Observation: Instead of forming solid crystals, an immiscible liquid (oil) separates from the solution upon cooling.

Causality: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This is common when:

  • The solution is too concentrated, leading to precipitation at a high temperature.

  • The cooling rate is too fast.

  • The presence of impurities significantly depresses the melting point of the solid.[10]

Recommended Solutions:

  • Re-heat and Dilute: Return the flask to the heat source until the oil redissolves. Add 10-20% more of the "soluble" solvent to the mixture. This increases the saturation temperature, ensuring the compound stays in solution longer as it cools.[10]

  • Reduce Cooling Rate: After dissolving the compound, allow the flask to cool to room temperature slowly on the benchtop, insulated by a few paper towels or a cork ring.[10] Avoid placing it directly in an ice bath. Slow cooling is crucial for orderly crystal lattice formation.

  • Consider a Different Solvent: The chosen solvent may have a boiling point that is too high relative to the compound's melting point. Select a solvent with a lower boiling point.

Problem 2: Crystallization happens too quickly, resulting in a fine powder.

Observation: A large amount of fine powder or small, poorly defined crystals crashes out of solution immediately upon cooling.

Causality: This indicates that the solution is becoming supersaturated too rapidly, favoring rapid nucleation over slow, controlled crystal growth. This traps impurities and leads to poor morphology.[10][13]

Recommended Solutions:

  • Increase Solvent Volume: The goal is to find the "sweet spot" where the compound is fully dissolved at the boiling point but is only sparingly soluble at room temperature. Add a small amount of additional hot solvent (e.g., 1-2 mL per 100 mg of solid) to the hot solution to slightly decrease the level of supersaturation upon cooling.[10]

  • Use a Larger Flask (Counterintuitive): If the solvent volume is very small (e.g., less than 1-2 cm in height), the high surface-area-to-volume ratio can lead to excessively fast cooling and evaporation. Using a slightly larger flask can sometimes moderate this effect, though ensuring slow cooling through insulation is the primary solution.[10]

Problem 3: The final crystal yield is very low.

Observation: After filtration and drying, the recovered crystalline mass is significantly lower than expected (e.g., <70%).

Causality: A significant amount of the compound has remained dissolved in the mother liquor. This is typically due to:

  • Using an excessive amount of solvent during the dissolution step.[10]

  • Not cooling the solution to a low enough temperature to maximize precipitation.

Recommended Solutions:

  • Test the Mother Liquor: After filtering your crystals, take a small sample of the filtrate (mother liquor) and evaporate the solvent. A large amount of solid residue indicates significant product loss.[10]

  • Second Crop of Crystals: If substantial product remains in the mother liquor, you can recover a "second crop" by concentrating the filtrate (e.g., reducing the volume by half via rotary evaporation) and re-cooling. Note that this second crop may be less pure than the first.

  • Optimize Cooling: Ensure the crystallization mixture is thoroughly cooled before filtration. An ice-water bath for 20-30 minutes after initial room-temperature cooling can significantly improve yield, provided the compound does not oil out.

Troubleshooting Decision Workflow

The following diagram illustrates a logical workflow for troubleshooting common crystallization issues.

G start Start: Dissolve Compound in Minimum Hot Solvent cool Cool Solution Slowly to Room Temperature start->cool observe Observe Outcome cool->observe success Success: Well-formed Crystals observe->success Crystals form no_xtal Problem: No Crystals Form observe->no_xtal Solution remains clear oil_out Problem: Compound Oils Out observe->oil_out Oily layer separates powder Problem: Fine Powder Forms observe->powder Solid crashes out sol_no_xtal Action: 1. Scratch Flask 2. Add Seed Crystal 3. Concentrate Solution no_xtal->sol_no_xtal sol_oil_out Action: 1. Re-heat & Add More Solvent 2. Ensure Slow Cooling oil_out->sol_oil_out sol_powder Action: 1. Re-heat & Add More Solvent 2. Insulate for Slower Cooling powder->sol_powder sol_no_xtal->cool Re-attempt sol_oil_out->cool Re-attempt sol_powder->cool Re-attempt

Sources

Troubleshooting

Enhancing the herbicidal efficacy of "2-(2,5-Dimethylphenoxy)propanoic acid"

Welcome to the technical support center for 2-(2,5-Dimethylphenoxy)propanoic acid. This guide is designed for researchers, scientists, and professionals in crop protection and drug development to provide in-depth, field-...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2,5-Dimethylphenoxy)propanoic acid. This guide is designed for researchers, scientists, and professionals in crop protection and drug development to provide in-depth, field-proven insights into optimizing the herbicidal efficacy of this compound. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your results effectively.

Section 1: Foundational Knowledge & Mechanism of Action

Understanding the "how" and "why" is the first step to mastering any experimental system. This section addresses the core biological activity of 2-(2,5-Dimethylphenoxy)propanoic acid.

Q1: What is the primary mechanism of action for 2-(2,5-Dimethylphenoxy)propanoic acid?

A: 2-(2,5-Dimethylphenoxy)propanoic acid is classified as a synthetic auxin herbicide. Its chemical structure mimics the natural plant hormone indole-3-acetic acid (IAA)[1][2].

The Causality: The herbicidal action is not one of poisoning in the traditional sense, but of inducing catastrophic, uncontrolled growth. Here’s the process:

  • Uptake and Translocation: The herbicide is absorbed by the plant's foliage, roots, and soft stem tissues. Once inside, it moves throughout the plant's vascular system, accumulating in areas of active growth (meristems)[3].

  • Receptor Binding: In the plant cells, the herbicide molecule binds to and activates auxin-binding proteins (ABPs), the same receptors that natural IAA interacts with[1].

  • Hormonal Imbalance: Unlike natural IAA, which is tightly regulated by the plant, synthetic auxins like this compound are not easily broken down. This leads to a persistent and overwhelming auxin signal.

  • Uncontrolled Growth: This signal disrupts the plant's normal hormonal balance, leading to a cascade of effects including rapid, undifferentiated cell division and elongation, interference with protein synthesis, and abnormal nutrient transport[2][4]. Visually, this manifests as twisted leaves and stems, leading ultimately to vascular tissue destruction and plant death[3]. This mechanism is most effective against broadleaf plants, while grasses are generally more resistant[3].

Synthetic Auxin Mechanism cluster_0 Plant Cell Herbicide 2-(2,5-Dimethylphenoxy) propanoic acid Receptor Auxin Receptor (ABP) Herbicide->Receptor Binds & Activates Signal Persistent Signal Cascade Receptor->Signal Gene Abnormal Gene Expression Signal->Gene Growth Uncontrolled Growth & Cell Division Gene->Growth Death Plant Death Growth->Death IAA Natural Auxin (IAA) IAA->Receptor Normal Binding (Regulated)

Caption: Mechanism of synthetic auxin herbicide action.

Section 2: Troubleshooting Guide for Sub-Optimal Efficacy

When experiments yield poor results, a systematic approach to identifying the cause is crucial. This section provides a logical workflow for troubleshooting.

Q2: My experiment shows poor weed control. What are the most common causes?

A: Sub-optimal performance can almost always be traced back to one of four key areas: Formulation , Adjuvants , Environment , or Application Method . Use the following workflow to diagnose the issue.

Troubleshooting_Workflow Start Start: Poor Efficacy Observed Formulation 1. Check Formulation Is it optimized for uptake? Start->Formulation Adjuvants 2. Review Adjuvant Package Are you using the correct type and rate? Formulation->Adjuvants Environment 3. Assess Environmental Conditions Was the plant stressed (drought, temp)? Adjuvants->Environment Application 4. Verify Application Technique Was coverage adequate? Timing correct? Environment->Application Solution Solution Identified Application->Solution

Sources

Optimization

Technical Support Center: Degradation of 2-(2,5-Dimethylphenoxy)propanoic Acid (Gemfibrozil)

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-(2,5-Dimethylphenoxy)propanoic acid, commonly known as Gemfibrozil. This guide provides in-depth te...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-(2,5-Dimethylphenoxy)propanoic acid, commonly known as Gemfibrozil. This guide provides in-depth technical information, troubleshooting advice, and detailed experimental protocols to address challenges encountered during studies of its degradation pathways and byproducts.

Introduction to Gemfibrozil Degradation

2-(2,5-Dimethylphenoxy)propanoic acid (Gemfibrozil) is a lipid-regulating agent belonging to the fibrate class of drugs. Its widespread use has led to its detection in various environmental compartments, necessitating a thorough understanding of its fate and degradation. The molecule's stability is influenced by microbial, photochemical, and thermal factors, each leading to distinct degradation pathways and a suite of transformation byproducts. This guide is designed to be a practical resource for designing, executing, and troubleshooting experiments aimed at elucidating these processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Gemfibrozil in the environment?

A1: Gemfibrozil primarily degrades through three main pathways:

  • Microbial Degradation: In soil and water, microorganisms can utilize Gemfibrozil as a carbon source, breaking it down through enzymatic processes. Key reactions include demethylation and decarboxylation.[1]

  • Photodegradation: Exposure to ultraviolet (UV) light, particularly in aqueous solutions, can induce degradation. This process is often mediated by reactive oxygen species (ROS) and involves hydroxylation of the aromatic ring and cleavage of the ether linkage.[2][3]

  • Thermal Degradation: While less studied in environmental contexts, elevated temperatures can promote the breakdown of the molecule, likely through cleavage of the ether bond and modifications to the side chain.

Q2: What are the major expected byproducts of Gemfibrozil degradation?

A2: The byproducts are pathway-dependent.

  • Microbial degradation by organisms like Bacillus sp. can produce a series of demethylated and decarboxylated metabolites.[1]

  • Photodegradation in water can yield hydroxylated derivatives on the aromatic ring and products resulting from the cleavage of the ether side chain, such as 2,5-dimethylphenol.[2][3]

Q3: Which analytical techniques are best suited for studying Gemfibrozil and its degradation products?

A3: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for its sensitivity and ability to separate and identify the parent compound and its various byproducts in complex matrices.[1][2][3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for more volatile byproducts or after derivatization of the acidic functional groups.

Q4: How persistent is Gemfibrozil in soil and water?

A4: Gemfibrozil is considered moderately persistent. In soil, its dissipation half-life under aerobic conditions has been reported to be in the range of 17 to 21 days.[2] Its presence in wastewater treatment plant effluents indicates that it is not completely removed by conventional treatment processes.[2][3]

Troubleshooting Guide

This section addresses common issues encountered during the experimental analysis of Gemfibrozil degradation.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent Degradation Rates in Microbial Assays 1. Variable Microbial Inoculum: The activity and concentration of the microbial culture were not standardized. 2. Co-substrate Limitation: The microbial community may require a primary carbon source for co-metabolism. 3. Inhibitory Byproduct Formation: Accumulation of intermediate metabolites may be toxic to the microbial population.1. Standardize the inoculum by measuring optical density (e.g., OD600) or cell counts. 2. Ensure the culture medium contains a suitable co-substrate, such as sucrose, if co-metabolism is suspected. A study showed 86% degradation with a co-substrate versus 42% without.[1] 3. Perform time-course analysis to monitor the concentration of both Gemfibrozil and its major byproducts.
Low Recovery of Gemfibrozil from Environmental Samples (Soil/Water) 1. Strong Adsorption to Matrix: Gemfibrozil can bind to organic matter in soil or sediment. 2. Inefficient Extraction Solvent: The chosen solvent may not effectively desorb the analyte from the sample matrix. 3. Degradation During Sample Preparation: The compound may be unstable under the extraction conditions (e.g., high temperature, extreme pH).1. Evaluate different extraction techniques (e.g., sonication, pressurized liquid extraction). 2. Test a range of solvents with varying polarities. Acetonitrile and methanol are common starting points. 3. Minimize exposure to heat and light during extraction. Work with samples on ice and use amber glassware.
Poor Chromatographic Peak Shape (Tailing) 1. Interaction with HPLC Column: The acidic nature of Gemfibrozil can lead to interactions with residual silanol groups on C18 columns. 2. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and retention of the analyte.1. Use an HPLC column with end-capping or a modern stationary phase designed for polar compounds. 2. Acidify the mobile phase (e.g., with 0.1% formic acid) to suppress the ionization of the carboxylic acid group, which typically results in better peak shape.
Difficulty in Identifying Unknown Degradation Products by MS 1. Low Abundance of Byproducts: The concentration of intermediates may be below the instrument's detection limit. 2. Complex Fragmentation Pattern: The mass spectra may be difficult to interpret without reference standards.1. Concentrate the sample extract before analysis. Perform forced degradation studies at higher concentrations to generate sufficient quantities of byproducts for structural elucidation. 2. Use high-resolution mass spectrometry (e.g., Orbitrap, Q-TOF) to obtain accurate mass measurements and predict elemental compositions. Compare fragmentation patterns to those of the parent compound and known related structures.

Degradation Pathway Diagrams

The following diagrams illustrate the proposed degradation pathways of Gemfibrozil under different conditions.

Microbial Degradation Pathway

Figure 1: Proposed Microbial Degradation Pathway of Gemfibrozil Gemfibrozil Gemfibrozil (C15H22O3) M1 Metabolite M1 (Demethylation) Gemfibrozil->M1 Demethylation M2 Metabolite M2 (Demethylation) Gemfibrozil->M2 Demethylation M3 Metabolite M3 (Decarboxylation) Gemfibrozil->M3 Decarboxylation M4 Metabolite M4 M1->M4 M5 Metabolite M5 M2->M5 M6 Metabolite M6 M3->M6 Mineralization Further Degradation & Mineralization (CO2 + H2O) M4->Mineralization M5->Mineralization M6->Mineralization

Caption: Proposed microbial degradation of Gemfibrozil by Bacillus sp.[1]

Photodegradation Pathway

Figure 2: Proposed Photodegradation Pathways of Gemfibrozil cluster_paths UV Irradiation (e.g., 254 nm) + ROS Gemfibrozil Gemfibrozil P1 Hydroxylated Gemfibrozil (OH addition to aromatic ring) Gemfibrozil->P1 Hydroxylation P2 2,5-Dimethylphenol Gemfibrozil->P2 Ether Cleavage P3 Side-chain oxidation products Gemfibrozil->P3 Side-chain oxidation P4 Smaller aliphatic acids P2->P4 Further Oxidation P3->P4

Caption: Key reactions in the photodegradation of Gemfibrozil.[2][3]

Experimental Protocols

Protocol 1: Forced Degradation Study of Gemfibrozil

This protocol is designed to intentionally degrade Gemfibrozil under various stress conditions to understand its stability profile and generate degradation products for identification.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of Gemfibrozil in a suitable organic solvent like methanol or acetonitrile.

2. Stress Conditions (Perform in parallel):

  • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 N HCl. Incubate at 80°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 N NaOH. Incubate at 80°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 6% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Dilute 1 mL of stock solution with 9 mL of purified water. Incubate at 80°C for 24 hours, protected from light.

  • Photodegradation: Dilute 1 mL of stock solution with 9 mL of purified water. Expose the solution to a UV lamp (e.g., 254 nm) for 24 hours. Run a parallel control sample wrapped in aluminum foil.

3. Sample Neutralization and Analysis:

  • After the incubation period, cool the samples to room temperature.

  • Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the initial mobile phase for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC-UV or HPLC-MS/MS method. Compare the chromatograms of the stressed samples to the control to identify degradation peaks.

Workflow for a Forced Degradation Study

Figure 3: Experimental Workflow for Forced Degradation Study A Prepare 1 mg/mL Gemfibrozil Stock Solution B Aliquot for Stress Conditions A->B C1 Acid Hydrolysis (0.1N HCl, 80°C) B->C1 C2 Base Hydrolysis (0.1N NaOH, 80°C) B->C2 C3 Oxidation (6% H₂O₂, RT) B->C3 C4 Thermal (Water, 80°C) B->C4 C5 Photolytic (UV Light, RT) B->C5 D Neutralize & Dilute Samples C1->D C2->D C3->D C4->D C5->D E HPLC-MS/MS Analysis D->E F Identify Degradation Products & Determine Pathways E->F

Caption: Step-by-step workflow for conducting a forced degradation study.

References

  • Liu, Y., et al. (2015). Photodegradation of gemfibrozil in aqueous solution under UV irradiation: kinetics, mechanism, toxicity, and degradation pathways. Environmental Science and Pollution Research, 22(12), 9448-9457. Available at: [Link]

  • Pérez-Estrada, L. A., et al. (2005). Photodegradation of gemfibrozil in aqueous solution under UV irradiation. Chemosphere, 60(9), 1256-1263. Available at: [Link]

  • Fang, Y., et al. (2012). Occurrence, fate, and persistence of gemfibrozil in water and soil. Environmental Toxicology and Chemistry, 31(4), 734-740. Available at: [Link]

  • Chaturvedi, P., et al. (2023). Biodegradation of emerging organic pollutant gemfibrozil: Mechanism, kinetics and pathway modelling. Bioresource Technology, 374, 128749. Available at: [Link]

  • Singh, A. K., et al. (2023). Biodegradation of emerging organic pollutant gemfibrozil: Mechanism, kinetics and pathway modelling. Bioresource Technology, 374, 128749. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Phenoxy Herbicides for Broadleaf Weed Control: A Guide for Researchers

This guide provides a comprehensive comparison of established phenoxy herbicides, offering researchers, scientists, and drug development professionals a detailed examination of their performance based on available experi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of established phenoxy herbicides, offering researchers, scientists, and drug development professionals a detailed examination of their performance based on available experimental data. While the initial topic of inquiry was "2-(2,5-Dimethylphenoxy)propanoic acid," an extensive literature search revealed no evidence of its use or evaluation as a herbicide. Therefore, this guide will focus on the well-documented and widely used phenoxy herbicides: 2,4-D, MCPA, Mecoprop (MCPP), and Dichlorprop (2,4-DP), providing a robust comparative framework.

Introduction to Phenoxy Herbicides

Phenoxy herbicides are a class of synthetic auxins that have been instrumental in selective broadleaf weed control in agriculture and turf management since their introduction in the 1940s.[1][2] They are structurally similar to the natural plant hormone indole-3-acetic acid (IAA) and exert their herbicidal effect by mimicking this hormone, leading to uncontrolled and disorganized plant growth that ultimately results in the death of susceptible species.[3][4] Their selectivity allows for the control of broadleaf (dicot) weeds in monocot crops like cereals and grasses.[5][6]

Chemical Structures of Key Phenoxy Herbicides

HerbicideChemical StructureIUPAC Name
2,4-D (2,4-Dichlorophenoxy)acetic acid[7]
MCPA (4-Chloro-2-methylphenoxy)acetic acid[8]
Mecoprop (MCPP) (RS)-2-(4-Chloro-2-methylphenoxy)propanoic acid[1][9]
Dichlorprop (2,4-DP) (RS)-2-(2,4-Dichlorophenoxy)propanoic acid

Mechanism of Action: Disrupting Hormonal Balance

Phenoxy herbicides act as synthetic auxins, overwhelming the natural hormonal regulatory systems within susceptible plants.[10][11] This disruption of auxin homeostasis leads to a cascade of physiological and morphological effects, ultimately causing plant death.[12]

The Auxin Signaling Pathway and Its Disruption

In a healthy plant, auxin (IAA) binds to receptor proteins, such as TIR1/AFB, which then target Aux/IAA repressor proteins for degradation.[10][13] This degradation releases auxin response factors (ARFs), transcription factors that regulate the expression of auxin-responsive genes involved in normal growth and development.[13]

Synthetic auxins like phenoxy herbicides bind to these same receptors, but their persistence and high concentration lead to continuous degradation of Aux/IAA repressors.[5][10] This results in the constant activation of ARFs and subsequent uncontrolled expression of growth-promoting genes.[13] The consequences of this unregulated growth include:

  • Uncontrolled Cell Division and Elongation: Leading to epinasty (twisting and curling of stems and leaves), and callus formation.[12][14]

  • Disruption of Vascular Tissues: Impairing the transport of water and nutrients.[14]

  • Ethylene Production: Abnormal increases in ethylene can lead to senescence.[14]

Auxin_Signaling_Pathway cluster_outside Outside Phenoxy Herbicide Application Auxin Auxin Outside->Auxin

Disruption of Auxin Signaling by Phenoxy Herbicides

Comparative Performance and Efficacy

The efficacy of phenoxy herbicides is dependent on several factors, including the specific chemical, its formulation, the target weed species, and environmental conditions at the time of application.[15]

Physicochemical Properties

The formulation of a phenoxy herbicide significantly impacts its performance. They are typically available as salts (e.g., dimethylamine) or esters (e.g., ethylhexyl).[14][16]

  • Ester formulations are generally more oil-soluble and can penetrate the waxy cuticle of plant leaves more readily, often resulting in faster and more effective control, especially under cool and dry conditions.[15][17] However, they can be more volatile, increasing the risk of off-target drift.[4]

  • Salt formulations are water-soluble and less volatile, making them a safer choice in areas with sensitive, non-target plants.[17] Their uptake by plants can be slower compared to esters.[17]

Property2,4-DMCPAMecoprop (MCPP)Dichlorprop (2,4-DP)
Molar Mass 221.04 g/mol [7]200.62 g/mol [8]214.64 g/mol [1]235.06 g/mol
Water Solubility (acid form) 900 mg/L[7]825 mg/L[8]Varies with form720 mg/L (R-isomer)
Common Formulations Esters, Amines, Salts[14]Salts, Esters[18][19]Racemic mixture, R-enantiomer[9]Racemic mixture, R-enantiomer
Herbicidal Efficacy on Common Broadleaf Weeds

The following table provides a generalized comparison of the efficacy of the four main phenoxy herbicides on several common broadleaf weeds. Efficacy can vary based on the factors mentioned previously.

Weed Species2,4-DMCPAMecoprop (MCPP)Dichlorprop (2,4-DP)
Dandelion (Taraxacum officinale) ExcellentGood to Excellent[20]GoodGood
Chickweed (Stellaria media) Fair to GoodGood[20]Excellent[15]Good
Clover (Trifolium spp.) FairGood[20]Excellent[15]Good
Pigweed (Amaranthus spp.) Excellent[15]GoodFairFair to Good
Lambsquarters (Chenopodium album) Excellent[15]GoodFairGood
Thistles (Cirsium spp.) Good to ExcellentExcellent[20]FairGood

Efficacy Ratings: Excellent (>90% control), Good (80-90% control), Fair (60-80% control), Poor (<60% control). Ratings are generalized from various sources.

The Case of 2-(2,5-Dimethylphenoxy)propanoic Acid

A thorough search of scientific literature and chemical databases for "2-(2,5-Dimethylphenoxy)propanoic acid" (CAS number: 18996-04-8) did not yield any information regarding its use or testing as a herbicide. While its chemical structure is similar to other phenoxy herbicides, there is no publicly available data to suggest it possesses herbicidal activity or has been developed for such purposes. The available information is limited to its basic chemical properties.

Property2-(2,5-Dimethylphenoxy)propanoic acid
Molecular Formula C₁₁H₁₄O₃[21]
Molar Mass 194.23 g/mol [21]
CAS Number 18996-04-8[21]

Experimental Protocols for Comparative Efficacy Studies

To objectively compare the performance of different phenoxy herbicides, a standardized experimental protocol is essential. The following outlines a general workflow for a greenhouse-based efficacy study.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Seed_Selection 1. Seed Selection & Germination Plant_Growth 2. Plant Cultivation Seed_Selection->Plant_Growth Herbicide_Prep 3. Herbicide Solution Preparation Plant_Growth->Herbicide_Prep Application 4. Herbicide Application Herbicide_Prep->Application Incubation 5. Incubation & Observation Application->Incubation Data_Collection 6. Data Collection (Biomass, Visual Injury) Incubation->Data_Collection Statistical_Analysis 7. Statistical Analysis (ANOVA, Mean Separation) Data_Collection->Statistical_Analysis Conclusion 8. Conclusion & Reporting Statistical_Analysis->Conclusion

General Experimental Workflow for Herbicide Efficacy Comparison
Step-by-Step Methodology
  • Plant Material and Growth Conditions:

    • Select certified seeds of target weed species.

    • Sow seeds in pots containing a standardized soil mix.

    • Grow plants in a controlled greenhouse environment with consistent temperature, humidity, and photoperiod.

    • Include a susceptible crop species to assess selectivity if required.

  • Herbicide Preparation and Application:

    • Prepare stock solutions of each herbicide formulation to be tested.

    • Create a series of dilutions to establish a dose-response curve.[22]

    • Include an untreated control group.

    • Apply herbicides at a consistent plant growth stage using a calibrated sprayer to ensure uniform coverage.[22]

  • Data Collection and Assessment:

    • At a predetermined time after treatment (e.g., 21-28 days), assess the plants.[22]

    • Visually rate plant injury on a scale of 0% (no effect) to 100% (plant death).

    • Harvest the above-ground biomass of each plant, dry in an oven, and record the dry weight.[23]

  • Statistical Analysis:

    • Calculate the percent reduction in biomass compared to the untreated control.[15]

    • Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences between treatments.

    • Use a mean separation test (e.g., Tukey's HSD) to compare the efficacy of the different herbicides.[15]

Conclusion

The phenoxy herbicides 2,4-D, MCPA, Mecoprop, and Dichlorprop remain vital tools for selective broadleaf weed management. Their efficacy is a function of their chemical structure, formulation, and the specific weed species being targeted. While they share a common mechanism of action as synthetic auxins, there are notable differences in their performance profiles. In contrast, there is no available scientific evidence to support the use of 2-(2,5-Dimethylphenoxy)propanoic acid as a herbicide. Future research in this area should focus on the continued development of novel synthetic auxin herbicides to manage evolving weed resistance and meet the demands of modern agriculture.

References

A comprehensive list of references is available for further reading and verification.

Sources

Comparative

A Comparative Guide to the Efficacy of 2-(2,5-Dimethylphenoxy)propanoic Acid Enantiomers

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist In the field of agrochemical research and development, the chirality of a molecule is a critical determinant of i...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the field of agrochemical research and development, the chirality of a molecule is a critical determinant of its biological activity. This guide provides an in-depth technical comparison of the enantiomers of 2-(2,5-Dimethylphenoxy)propanoic acid, a compound belonging to the aryloxyphenoxypropionate class of herbicides. By examining their mechanisms of action and presenting supporting experimental data, we aim to equip researchers with the necessary insights to advance the development of more effective and environmentally conscious herbicides.

Introduction: The Significance of Chirality in Herbicide Efficacy

2-(2,5-Dimethylphenoxy)propanoic acid possesses a chiral center at the C-2 position of the propanoic acid moiety, resulting in the existence of two enantiomers: (R)-2-(2,5-Dimethylphenoxy)propanoic acid and (S)-2-(2,5-Dimethylphenoxy)propanoic acid. While chemically identical in terms of atomic composition and connectivity, these enantiomers are non-superimposable mirror images of each other. This stereoisomerism plays a pivotal role in their interaction with biological targets, leading to significant differences in their herbicidal efficacy.

For many aryloxyphenoxypropionate herbicides, it is well-established that the herbicidal activity resides almost exclusively in the (R)-enantiomer.[1][2] This stereoselectivity is a direct consequence of the three-dimensional structure of the target enzyme's active site.

Mechanism of Action: Targeting Acetyl-CoA Carboxylase (ACCase)

The primary mode of action for aryloxyphenoxypropionate herbicides is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[3] This enzyme catalyzes the first committed step in fatty acid biosynthesis, a vital process for the formation of cell membranes and other essential lipids in plants. The inhibition of ACCase disrupts lipid synthesis, leading to a cessation of growth, particularly in meristematic tissues, and ultimately, plant death.[3]

The herbicidal selectivity of these compounds towards grasses is attributed to the presence of a susceptible isoform of ACCase in the plastids of these species, which is not found in broadleaf plants or other organisms.[1]

Logical Relationship: From Enantiomer to Herbicidal Effect

cluster_herbicide Herbicide Application cluster_plant Plant System R_Enantiomer (R)-Enantiomer ACCase Acetyl-CoA Carboxylase (ACCase) R_Enantiomer->ACCase Inhibits S_Enantiomer (S)-Enantiomer S_Enantiomer->ACCase No significant inhibition Fatty_Acid_Synthesis Fatty Acid Synthesis ACCase->Fatty_Acid_Synthesis Catalyzes Plant_Death Plant Death Fatty_Acid_Synthesis->Plant_Death Essential for cell membrane integrity and growth

Caption: Interaction of enantiomers with the target enzyme.

Comparative Efficacy: (R)-Enantiomer vs. (S)-Enantiomer

Studies on fenoxaprop have demonstrated that the herbicidally inactive S-(-)-enantiomer degrades faster in the soil than the active R-(+)-enantiomer.[4] Furthermore, in some soil types, an inversion of the S-(-)-enantiomer to the herbicidally active R-(+)-enantiomer can occur, a process mediated by microbial activity.[4]

Table 1: Expected Comparative Efficacy of 2-(2,5-Dimethylphenoxy)propanoic Acid Enantiomers (Based on Analogs)

EnantiomerTargetExpected Herbicidal ActivityRationale
(R)-2-(2,5-Dimethylphenoxy)propanoic acid Acetyl-CoA Carboxylase (ACCase)High The (R)-configuration is complementary to the active site of the target enzyme, leading to potent inhibition of fatty acid synthesis.[1][2]
(S)-2-(2,5-Dimethylphenoxy)propanoic acid Acetyl-CoA Carboxylase (ACCase)Low to Negligible The (S)-configuration does not fit the active site of ACCase, resulting in significantly reduced or no inhibitory activity.[2]

Experimental Protocols

To empirically validate the differential efficacy of the enantiomers, the following experimental workflows are recommended.

Enantioselective Synthesis and Separation

A crucial first step is the preparation of enantiomerically pure samples of (R)- and (S)-2-(2,5-Dimethylphenoxy)propanoic acid.

Protocol 1: Enantioselective Synthesis (Conceptual)

A potential synthetic route involves the kinetic resolution of a racemic mixture. This can be achieved through enzymatic transesterification of a corresponding alcohol precursor, followed by a Johnson-Claisen rearrangement and subsequent hydrolysis to yield the enantiomerically enriched acids.[3]

Experimental Workflow: Enantioselective Synthesis

G cluster_synthesis Synthesis A Racemic (E)-4-(2',5'-dimethylphenyl)but-3-en-2-ol B Kinetic Resolution (e.g., Lipase B from Candida antarctica) A->B C Enantiomerically Enriched Alcohols B->C D Johnson-Claisen Rearrangement C->D E γ,δ-unsaturated esters D->E F Hydrolysis E->F G (R)- and (S)-2-(2,5-Dimethylphenoxy)propanoic acid F->G

Caption: Conceptual workflow for enantioselective synthesis.

Protocol 2: Chiral HPLC Separation

For the analytical and preparative separation of the enantiomers, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the method of choice.

  • Column: A polysaccharide-based chiral column, such as one coated with amylose tri-(3,5-dimethylphenylcarbamate), is often effective for separating phenoxypropionic acids.[4]

  • Mobile Phase: A typical mobile phase would consist of a mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid to improve peak shape.

  • Detection: UV detection at a suitable wavelength (e.g., 230 nm) is commonly used.

In Vitro Efficacy Assessment: ACCase Inhibition Assay

This assay directly measures the inhibitory effect of the enantiomers on the target enzyme.

Protocol 3: ACCase Inhibition Assay

  • Enzyme Extraction: Extract ACCase from a susceptible grass species (e.g., wild oat, Avena fatua).

  • Assay Mixture: Prepare a reaction mixture containing the extracted enzyme, acetyl-CoA, ATP, bicarbonate (as a source of CO2), and Mg2+.

  • Inhibitor Addition: Add varying concentrations of the (R)- and (S)-enantiomers to the assay mixture.

  • Reaction Initiation and Incubation: Initiate the reaction and incubate at a controlled temperature.

  • Quantification of Activity: Measure the rate of conversion of acetyl-CoA to malonyl-CoA. This can be done using a variety of methods, including radioisotope incorporation or coupled-enzyme spectrophotometric assays.

  • Data Analysis: Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each enantiomer.

Whole-Plant Efficacy Assessment: Greenhouse Bioassay

This assay evaluates the herbicidal effect of the enantiomers on whole plants.

Protocol 4: Whole-Plant Dose-Response Bioassay

  • Plant Material: Grow a susceptible grass species, such as wild oat (Avena fatua), in pots under controlled greenhouse conditions.[5]

  • Herbicide Application: Apply a range of doses of each enantiomer, as well as a racemic mixture and an untreated control, to the plants at the 2-3 leaf stage.

  • Evaluation: After a set period (e.g., 14-21 days), assess the herbicidal efficacy by measuring parameters such as plant biomass (fresh or dry weight), visual injury ratings, and plant mortality.

  • Data Analysis: Determine the GR50 value (the dose required to cause a 50% reduction in plant growth) for each enantiomer.

Experimental Workflow: Whole-Plant Bioassay

cluster_bioassay Whole-Plant Bioassay A Plant Cultivation (e.g., Avena fatua) B Herbicide Application (R-enantiomer, S-enantiomer, Racemate, Control) A->B C Incubation (Controlled Environment) B->C D Data Collection (Biomass, Visual Injury) C->D E Data Analysis (GR50 Determination) D->E

Caption: Workflow for assessing whole-plant herbicidal efficacy.

Conclusion and Future Directions

The evidence from analogous aryloxyphenoxypropionate herbicides strongly suggests that the (R)-enantiomer of 2-(2,5-Dimethylphenoxy)propanoic acid is the herbicidally active isomer, while the (S)-enantiomer is largely inactive. This enantioselectivity is a critical consideration in the development of new herbicidal products.

Future research should focus on:

  • Quantitative Efficacy Studies: Conducting detailed in vitro and whole-plant bioassays to precisely quantify the difference in efficacy between the enantiomers of 2-(2,5-Dimethylphenoxy)propanoic acid.

  • Enantioselective Synthesis Optimization: Developing efficient and scalable methods for the enantioselective synthesis of the (R)-enantiomer to improve production efficiency and reduce the environmental load of the inactive isomer.

  • Environmental Fate Studies: Investigating the enantioselective degradation and potential for chiral inversion of 2-(2,5-Dimethylphenoxy)propanoic acid in different soil types and environmental conditions.

By focusing on the active enantiomer, researchers can develop more potent and targeted herbicides, leading to lower application rates, reduced non-target effects, and a more sustainable approach to weed management.

References

  • Efficacy of doses of fenoxaprop-p-ethyl 69% EC and cyhalofop-butyl 10% EC on weed. (2022). Indian Journal of Weed Science.
  • Enantiomeric separation trends of phenoxypropionate herbicides and their phenoxypropionic acid metabolites. (n.d.).
  • Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. (1987).
  • Efficacy of fenoxaprop-p-ethyl and penoxsulam for weed management with special emphasis on Echinochloa spp. in transplanted summer rice. (n.d.). Journal of Crop and Weed.
  • Phenoxy herbicide. (n.d.). In Wikipedia. Retrieved from [Link]

  • Differences of Herbicidal Symptoms Between Fenoxaprop-ethyl and Cyhalofop-butyl. (n.d.).
  • Fenoxaprop-P-ethyl (Ref: AE F046360). (n.d.). AERU. Retrieved from [Link]

  • Weed Control in Broadcast Rice: Effectiveness of Fenoxaprop-p-ethyl and 2,4-d Mixture. (n.d.). Tropentag.
  • Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. (n.d.). MDPI.
  • The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. (n.d.). Daicel Chiral Technologies.
  • Enantioselective environmental behavior of the chiral herbicide fenoxaprop-ethyl and its chiral metabolite fenoxaprop in soil. (2010). Journal of Agricultural and Food Chemistry.
  • Enantiomeric separation of chiral phenoxy acid herbicides by electrokinetic chromatography. Application to the determination of analyte-selector apparent binding constants for enantiomers. (n.d.).
  • US Patent 4,665,226. (n.d.).
  • A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. (n.d.). MDPI.
  • Synthesis of 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid. (n.d.). PrepChem.com.
  • Inhibition of animal acetyl-coenzyme A carboxylase by 2-(p-chlorophenoxy)-2-methylpropionic acid and 2-ethylhexanoic acid. (n.d.). Sigma-Aldrich.
  • Preparation of Enantiomeric β-(2′,5′-Dimethylphenyl)Bromolactones, Their Antiproliferative Activity and Effect on Biological Membranes. (2018). MDPI.
  • 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid (gemfibrozil). (n.d.).
  • Gemfibrozil. (n.d.). Sigma-Aldrich.
  • 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid. (n.d.). BLDpharm.
  • Diversity of Herbicide-Resistance Mechanisms of Avena fatua L. to Acetyl-CoA Carboxylase-Inhibiting Herbicides in the Bajio, Mexico. (n.d.). MDPI.
  • Allelopathic Effects of Avena Fatua L. on Wheat Cultivars of District Kohat, KPK, Pakistan. (n.d.). Longdom Publishing.
  • Plant and soil characteristics affected by the allelopathic pathways of Avena fatua and Lolium temulentum weeds. (2024). PLOS ONE.
  • Isolation and Identification of Potential Allelochemicals from Aerial Parts of Avena fatua L.
  • Germination induction of dormant Avena fatua caryopses by KAR(1) and GA(3) involving the control of reactive oxygen species (H2O2 and O2(·-)) and enzymatic antioxidants (superoxide dismutase and catalase) both in the embryo and the aleurone layers. (2015). Journal of Plant Physiology.
  • Resolution and Absolute Configuration of trans-2-(2,5-dimethoxy-4-methylphenyl)cyclopropylamine, a Potent Hallucinogen Analogue. (n.d.). PubMed.
  • US Patent 4,717,417. (n.d.).
  • 3-(3,5-Dimethyl-4-octadecanoylpyrrol-2-yl)propionic Acids as Inhibitors of 85 kDa Cytosolic Phospholipase A2. (1996). Archives of Pharmacy.
  • Structure-activity relationships of (4-acylpyrrol-2-yl)alkanoic acids as inhibitors of the cytosolic phospholipase A2: variation of the substituents in positions 1, 3, and 5. (n.d.). PubMed.

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Validation

A Comparative Guide to the Structure-Activity Relationship of 2-(2,5-Dimethylphenoxy)propanoic Acid and its Analogs

For researchers, scientists, and professionals in drug development and agrochemical design, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide pro...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and agrochemical design, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth technical comparison of 2-(2,5-Dimethylphenoxy)propanoic acid, a member of the phenoxy herbicide family, and its structural analogs. By examining the experimental data and the causality behind experimental choices, we will elucidate the key structural features governing its herbicidal activity.

Introduction to 2-(2,5-Dimethylphenoxy)propanoic Acid: A Phenoxy Herbicide

2-(2,5-Dimethylphenoxy)propanoic acid is a synthetic auxin herbicide, a class of compounds that mimic the natural plant hormone indole-3-acetic acid (IAA).[1] This mimicry leads to a cascade of events within susceptible broadleaf plants, ultimately causing uncontrolled growth and death.[1] While the primary mechanism of action is hormonal disruption, some phenoxy herbicides have also been shown to inhibit acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid biosynthesis.[2] This dual-action potential makes the phenoxypropanoic acid scaffold a compelling subject for structure-activity relationship (SAR) studies.

Core Structure and Key Moieties for Biological Activity

The fundamental structure of 2-(2,5-Dimethylphenoxy)propanoic acid consists of a phenoxy ring substituted with two methyl groups, an ether linkage, and a propanoic acid side chain. Each of these components plays a critical role in the molecule's interaction with its biological targets.

The Phenoxy Ring: Influence of Substitution

The substitution pattern on the phenoxy ring is a key determinant of herbicidal efficacy. In 2-(2,5-Dimethylphenoxy)propanoic acid, the methyl groups at positions 2 and 5 are crucial for its activity.

  • Positional Isomerism: The placement of alkyl groups on the phenoxy ring significantly impacts activity. While direct comparative data for all isomers of dimethylphenoxy)propanoic acid is limited in publicly available literature, studies on related phenoxy herbicides like mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid) and dichlorprop (2-(2,4-dichlorophenoxy)propanoic acid) demonstrate that the position of substituents dramatically alters the herbicidal spectrum and potency.[3] It is hypothesized that the 2,5-dimethyl substitution pattern provides an optimal steric and electronic profile for binding to auxin receptors.

  • Nature of Substituents: The electronic nature of the substituents also plays a role. While the topic compound features electron-donating methyl groups, other successful phenoxy herbicides incorporate electron-withdrawing groups like chlorine. This suggests that a delicate balance of steric bulk and electronic properties is required for optimal activity.

The Propanoic Acid Side Chain: Chirality is Key

The propanoic acid side chain is not merely a linker; its stereochemistry is a critical factor in the biological activity of many phenoxy herbicides.

  • Stereoisomerism: The alpha-carbon of the propanoic acid moiety is a chiral center. For phenoxypropanoic acids that act as ACCase inhibitors, it has been established that only the (R)-enantiomer possesses significant herbicidal activity.[4] This stereoselectivity implies a highly specific three-dimensional interaction with the enzyme's active site. While the auxin-mimicry mechanism may have different stereochemical requirements, the pronounced activity of the (R)-isomer in related compounds suggests its importance for 2-(2,5-Dimethylphenoxy)propanoic acid as well.

  • Chain Length and Modification: The length of the carboxylic acid side chain is also important. Propanoic acid derivatives are common among active phenoxy herbicides. Altering the chain length can impact the molecule's ability to fit within the target's binding pocket.

Comparative Analysis with Structural Analogs

To illustrate the structure-activity relationships, we will compare 2-(2,5-Dimethylphenoxy)propanoic acid with key structural analogs. Due to the limited direct comparative data for the topic compound, this analysis will draw upon established principles from the broader class of phenoxy herbicides.

Table 1: Hypothetical Comparative Herbicidal Efficacy of 2-(2,5-Dimethylphenoxy)propanoic Acid and its Analogs

CompoundStructureKey Structural DifferenceExpected Herbicidal Activity (Relative to Topic Compound)Rationale
2-(2,5-Dimethylphenoxy)propanoic acid Reference Compound High The 2,5-dimethyl substitution and propanoic acid chain are presumed to be optimal for its class.
2-(Phenoxy)propanoic acidLack of methyl groupsLowerThe absence of methyl groups on the phenoxy ring likely reduces binding affinity to the target protein due to decreased van der Waals interactions and altered electronic properties.
2-(2,4-Dichlorophenoxy)propanoic acid (Dichlorprop)Chlorine atoms instead of methyl groupsHigh (different weed spectrum)The electron-withdrawing chlorine atoms alter the electronic distribution and steric profile, leading to high activity but potentially a different spectrum of controlled weeds.[3]
2-(2,5-Dimethylphenoxy)acetic acidAcetic acid instead of propanoic acid side chainLowerThe absence of the α-methyl group on the side chain removes the chiral center and may lead to a less optimal conformation for binding.
(S)-2-(2,5-Dimethylphenoxy)propanoic acid(S)-enantiomerSignificantly LowerBased on the established stereoselectivity of related phenoxypropanoic acid ACCase inhibitors, the (S)-enantiomer is expected to have minimal to no herbicidal activity.[4]

Experimental Protocols for SAR Studies

To validate the hypothesized SAR and to discover novel, more potent analogs, rigorous experimental testing is essential. The following are detailed protocols for key assays.

Whole-Plant Herbicidal Efficacy Assay (Greenhouse)

This assay evaluates the overall herbicidal effect of a compound on a target weed species.

Protocol:

  • Plant Growth: Sow seeds of a susceptible broadleaf weed species (e.g., Amaranthus retroflexus - redroot pigweed) in pots filled with a standard potting mix.

  • Cultivation: Grow the plants in a controlled greenhouse environment (e.g., 25°C day/20°C night, 16-hour photoperiod) until they reach the 2-4 true leaf stage.

  • Herbicide Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., acetone) and then dilute to the desired concentrations with a water solution containing a non-ionic surfactant (e.g., 0.1% v/v).

  • Application: Apply the herbicide solutions to the plants using a calibrated laboratory sprayer to ensure uniform coverage. Include a negative control (surfactant solution only) and a positive control (a commercial standard herbicide).

  • Evaluation: After a set period (e.g., 14-21 days), visually assess the plants for herbicidal injury using a rating scale (e.g., 0 = no effect, 100 = complete death).

  • Data Analysis: Calculate the GR₅₀ value (the dose required to cause a 50% reduction in plant growth or biomass) for each compound.

In Vitro Acetyl-CoA Carboxylase (ACCase) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of a compound on the ACCase enzyme.

Protocol:

  • Enzyme Extraction: Isolate ACCase from a susceptible grass species (e.g., Avena fatua - wild oat) following established biochemical procedures.

  • Assay Reaction: In a microplate well, combine the extracted enzyme, a buffer solution, ATP, bicarbonate (as a source of CO₂), and acetyl-CoA.

  • Inhibitor Addition: Add the test compounds at various concentrations. Include a no-inhibitor control.

  • Reaction Initiation and Incubation: Initiate the reaction by adding a radiolabeled substrate (e.g., ¹⁴C-acetyl-CoA) or use a coupled spectrophotometric assay. Incubate at a controlled temperature (e.g., 30°C).

  • Measurement: After a specific time, stop the reaction and measure the amount of product formed (e.g., by scintillation counting for the radiometric assay or by monitoring the change in absorbance for the spectrophotometric assay).

  • Data Analysis: Calculate the IC₅₀ value (the concentration of the inhibitor required to reduce the enzyme activity by 50%).

Visualization of Key Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

SAR_Concepts cluster_molecule 2-(2,5-Dimethylphenoxy)propanoic acid cluster_modifications Structural Modifications cluster_activity Biological Activity Core Core Structure Phenoxy Phenoxy Ring Core->Phenoxy influences Propanoic Propanoic Acid Chain Core->Propanoic influences Ring_Sub Ring Substituents (Position & Nature) Phenoxy->Ring_Sub Stereochem Stereochemistry ((R)- vs (S)-enantiomer) Propanoic->Stereochem Chain_Mod Side Chain (Length & Analogs) Propanoic->Chain_Mod Activity Herbicidal Efficacy Ring_Sub->Activity Stereochem->Activity Chain_Mod->Activity

Caption: Key structural components of 2-(2,5-Dimethylphenoxy)propanoic acid and their influence on herbicidal activity.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_testing Biological Testing cluster_analysis Data Analysis Synthesis Synthesize Analogs Whole_Plant Whole-Plant Assay (GR50) Synthesis->Whole_Plant Enzyme_Assay ACCase Inhibition Assay (IC50) Synthesis->Enzyme_Assay SAR_Analysis Structure-Activity Relationship Analysis Whole_Plant->SAR_Analysis Enzyme_Assay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: A typical experimental workflow for structure-activity relationship studies of novel herbicides.

Conclusion and Future Directions

The structure-activity relationship of 2-(2,5-Dimethylphenoxy)propanoic acid is a multifaceted area of study, with the substitution pattern of the phenoxy ring and the stereochemistry of the propanoic acid side chain being paramount for its herbicidal activity. While this guide provides a framework for understanding these relationships based on the broader class of phenoxy herbicides, there is a clear need for more direct comparative studies on this specific molecule and its close analogs. Future research should focus on the systematic synthesis and biological evaluation of these analogs to generate quantitative data that can be used to build robust QSAR models. Such models would be invaluable for the rational design of new, more effective, and selective herbicides.

References

  • MDPI. (2022). Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. Molecules, 27(5), 1533. [Link]

  • MDPI. (2022). Mechanistic Aspects and Effects of Selected Tank-Mix Partners on Herbicidal Activity of a Novel Fatty Acid Ester. International Journal of Molecular Sciences, 23(3), 1141. [Link]

  • PMC. (2018). Chemical Biology in Auxin Research. Cold Spring Harbor Perspectives in Biology, 10(12), a032921. [Link]

  • PubChem. (n.d.). Mecoprop. Retrieved January 14, 2026, from [Link]

  • PubMed. (2003). Design, Synthesis, and Evaluation of Substituted Phenylpropanoic Acid Derivatives as Human Peroxisome Proliferator Activated Receptor Activators. Discovery of Potent and Human Peroxisome Proliferator Activated Receptor Alpha Subtype-Selective Activators. Journal of Medicinal Chemistry, 46(17), 3581–3599. [Link]

  • PubMed. (2015). Aminooxy-naphthylpropionic acid and its derivatives are inhibitors of auxin biosynthesis targeting l-tryptophan aminotransferase: structure-activity relationships. Plant & Cell Physiology, 56(8), 1543–1554. [Link]

  • PubMed Central. (2018). Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors. Frontiers in Chemistry, 6, 634. [Link]

  • ResearchGate. (2025). Design, synthesis and herbicidal activity of 2-(2-oxo-3-phenyl-2,3-dihydrobenzo[d]thiazol-6-yloxy)propanoic acids. [Link]

  • ResearchGate. (2025). Effect of the auxin, 2‐(2‐methyl‐4‐chloro‐phenoxy)propionic acid, on cell cycle regulation in maize embryonic tissues. [Link]

  • ACS Publications. (2003). Design, Synthesis, and Evaluation of Substituted Phenylpropanoic Acid Derivatives as Human Peroxisome Proliferator Activated Receptor Activators. Discovery of Potent and Human Peroxisome Proliferator Activated Receptor α Subtype-Selective Activators. Journal of Medicinal Chemistry, 46(17), 3581–3599. [Link]

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Comparative

In Vivo Validation of 2-(2,5-Dimethylphenoxy)propanoic Acid (Gemfibrozil) Therapeutic Effects: A Comparative Guide for Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of the therapeutic effects of 2-(2,5-Dimethylphenoxy)propanoic acid, commonly known as Gemfibrozil. It is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of the therapeutic effects of 2-(2,5-Dimethylphenoxy)propanoic acid, commonly known as Gemfibrozil. It is designed for researchers, scientists, and drug development professionals engaged in preclinical studies of metabolic diseases. This document moves beyond a simple recitation of protocols to offer a strategic comparison with a key alternative, Fenofibrate, grounded in the established mechanism of action of Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonism.

Introduction: The Rationale for In Vivo Validation of Gemfibrozil

Gemfibrozil is a well-established fibric acid derivative used in the clinical management of dyslipidemia, particularly hypertriglyceridemia.[1] Its primary mechanism of action involves the activation of PPARα, a nuclear receptor that plays a pivotal role in the regulation of genes involved in lipid metabolism.[2][3] Upon activation by a ligand such as Gemfibrozil, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes.

The key downstream effects of PPARα activation include:

  • Increased Lipoprotein Lipase (LPL) Synthesis: This enhances the clearance of triglyceride-rich lipoproteins from the circulation.[2][3]

  • Decreased Hepatic VLDL Production: Gemfibrozil inhibits the synthesis of apolipoprotein B, a key component of Very-Low-Density Lipoproteins (VLDL), and reduces the hepatic extraction of free fatty acids, thereby lowering triglyceride production.[2][4]

  • Increased HDL Cholesterol: The synthesis of apolipoproteins A-I and A-II, major components of High-Density Lipoprotein (HDL), is stimulated.[3][4]

While the biochemical effects are well-documented, rigorous in vivo validation in well-defined animal models is crucial for any new formulation, derivative, or combination therapy involving Gemfibrozil. Such studies are essential to objectively assess the compound's efficacy and safety in a complex biological system, and to compare its performance against other therapeutic alternatives like Fenofibrate, another widely used PPARα agonist.

Signaling Pathway of Gemfibrozil via PPARα Activation

PPAR_Pathway cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_effects Physiological Effects Gemfibrozil Gemfibrozil PPARa PPARα Gemfibrozil->PPARa Ligand Binding & Activation RXR RXR PPARa->RXR PPRE PPRE (on Target Genes) RXR->PPRE Binds to DNA Gene_Transcription Modulation of Gene Transcription PPRE->Gene_Transcription LPL ↑ Lipoprotein Lipase Gene_Transcription->LPL VLDL ↓ VLDL Production Gene_Transcription->VLDL HDL ↑ HDL Synthesis Gene_Transcription->HDL FAO ↑ Fatty Acid Oxidation Gene_Transcription->FAO

Caption: Gemfibrozil activates PPARα, leading to gene transcription changes that modulate lipid metabolism.

Comparative In Vivo Study Design: Gemfibrozil vs. Fenofibrate

To provide a robust comparison, a diet-induced obesity and dyslipidemia model in C57BL/6 mice is proposed. This strain is well-characterized and known to develop key features of metabolic syndrome, including hyperlipidemia, when fed a high-fat diet.[5][6][7]

Experimental Workflow

Experimental_Workflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Treatment Intervention cluster_groups Treatment Groups (4 weeks, daily oral gavage) cluster_analysis Phase 3: Endpoint Analysis Acclimation Acclimation (1 week) Diet High-Fat Diet (60% kcal from fat) (8-12 weeks) Acclimation->Diet Baseline Baseline Measurements (Body Weight, Blood Lipids) Diet->Baseline Randomization Randomization into Groups (n=8-10 per group) Baseline->Randomization Vehicle Vehicle Control (e.g., 0.5% Methylcellulose) Randomization->Vehicle Gemfibrozil Gemfibrozil (50 mg/kg) Randomization->Gemfibrozil Fenofibrate Fenofibrate (50 mg/kg) Randomization->Fenofibrate Monitoring Weekly Monitoring (Body Weight, Food Intake) Vehicle->Monitoring Gemfibrozil->Monitoring Fenofibrate->Monitoring Termination Study Termination (Week 4 post-treatment) Monitoring->Termination Collection Blood & Tissue Collection (Plasma, Liver) Termination->Collection Analysis Biochemical & Histological Analysis Collection->Analysis

Caption: Workflow for the comparative in vivo validation of Gemfibrozil.

Detailed Experimental Protocol

Animals:

  • Species/Strain: Male C57BL/6 mice.[7][8]

  • Age: 6-8 weeks at the start of the study.

  • Housing: Standard conditions (23 ± 2°C, 55 ± 5% relative humidity, 12-hour light/dark cycle) with ad libitum access to food and water.[8]

  • Acclimation: 1 week prior to the start of the experiment.

Induction of Dyslipidemia:

  • Following acclimation, mice are switched from a standard chow diet to a high-fat diet (HFD), typically providing 60% of kilocalories from fat.[5]

  • Maintain mice on the HFD for 8-12 weeks to induce obesity, insulin resistance, and a stable dyslipidemic phenotype.[9][10]

  • At the end of the induction period, collect baseline blood samples to confirm the dyslipidemic state (elevated triglycerides and total cholesterol).

Treatment Groups (n=8-10 mice per group):

  • Group 1 (Vehicle Control): High-Fat Diet + Vehicle (e.g., 0.5% Methylcellulose in water) via oral gavage daily.

  • Group 2 (Gemfibrozil): High-Fat Diet + Gemfibrozil (50 mg/kg body weight) suspended in vehicle, administered via oral gavage daily.[11] A dose of 100 mg/kg has also been reported.[12]

  • Group 3 (Fenofibrate): High-Fat Diet + Fenofibrate (50 mg/kg body weight) suspended in vehicle, administered via oral gavage daily.[9] Doses up to 100 mg/kg have been used in similar studies.[13]

Drug Administration and Monitoring:

  • Prepare fresh drug suspensions daily.

  • Administer treatments via oral gavage for 4 consecutive weeks.

  • Monitor body weight and food intake weekly throughout the treatment period.

Endpoint Collection and Analysis

Blood Collection:

  • At the end of the 4-week treatment period, fast the mice overnight (approximately 12-16 hours).

  • Anesthetize the mice (e.g., using isoflurane).[3]

  • Collect blood via retro-orbital sinus puncture using heparinized capillary tubes.[3][4][14][15]

  • Transfer the blood to an appropriate collection tube (e.g., with EDTA as an anticoagulant for plasma).[16]

  • Centrifuge the samples (e.g., at 1,000-2,000 x g for 15 minutes at 4°C) to separate the plasma.[17][18]

  • Store plasma at -80°C until biochemical analysis.

Biochemical Analysis:

  • Plasma Lipid Profile:

    • Total Cholesterol (TC): Quantify using a colorimetric assay kit.[19][20] The principle often involves cholesterol esterase and cholesterol oxidase reactions leading to a measurable colored product.

    • Triglycerides (TG): Measure using a colorimetric assay kit, typically based on the enzymatic hydrolysis of triglycerides to glycerol.[21][22][23]

    • HDL and LDL/VLDL Cholesterol: Separate HDL from LDL/VLDL fractions using a precipitation-based method, followed by cholesterol quantification in each fraction.[17][24]

  • Liver Function Tests (Safety Assessment):

    • Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST): Measure the activity of these enzymes in plasma using colorimetric assay kits.[18][25][26][27] Elevated levels are indicative of liver damage.[5]

Tissue Collection and Analysis:

  • Following blood collection, euthanize the mice via an approved method (e.g., cervical dislocation under anesthesia).

  • Perfuse with saline to remove blood from the organs.

  • Excise the liver, weigh it, and fix a portion in 10% neutral buffered formalin for histological analysis (H&E staining for steatosis). Freeze the remaining portion for potential gene expression or protein analysis.

Comparative Data and Expected Outcomes

The following table summarizes the expected outcomes based on the known pharmacology of Gemfibrozil and Fenofibrate. Fenofibrate is often reported to have a more potent effect on lowering Total Cholesterol and LDL, while both are effective at reducing triglycerides.[13][16]

ParameterVehicle Control (HFD)Gemfibrozil (50 mg/kg)Fenofibrate (50 mg/kg)Rationale & Causality
Body Weight Gain HighModerate ReductionModerate ReductionPPARα activation can increase fatty acid oxidation and energy expenditure.[9]
Plasma Triglycerides (mg/dL) ~150-200Significant Reduction (~40-50%)Significant Reduction (~45-55%)Primary efficacy endpoint for fibrates via increased LPL activity and reduced VLDL synthesis.[11]
Total Cholesterol (mg/dL) ~200-250Modest Reduction (~15-25%)Significant Reduction (~25-35%)Both drugs lower cholesterol, but Fenofibrate generally shows a stronger effect.[16]
HDL Cholesterol (mg/dL) LowSignificant Increase (~20-30%)Significant Increase (~25-35%)A key beneficial effect of PPARα agonism through increased Apo A-I/A-II synthesis.[11]
LDL/VLDL Cholesterol (mg/dL) HighModerate ReductionSignificant Reduction Correlates with the reduction in triglycerides and total cholesterol.
Plasma ALT (U/L) ElevatedNo significant change or slight reductionNo significant change or slight reductionAt therapeutic doses, fibrates are not expected to be hepatotoxic and may improve steatosis-related enzyme elevation.
Plasma AST (U/L) ElevatedNo significant change or slight reductionNo significant change or slight reductionA key safety endpoint to rule out drug-induced liver injury.
Liver Weight / Steatosis Increased / SevereReductionReductionImproved lipid metabolism and reduced fatty acid accumulation in the liver.

Conclusion for Preclinical Development

This guide outlines a robust and scientifically sound methodology for the in vivo validation of 2-(2,5-Dimethylphenoxy)propanoic acid (Gemfibrozil). By employing a high-fat diet-induced dyslipidemia model in C57BL/6 mice and conducting a head-to-head comparison with Fenofibrate, researchers can generate the critical data necessary to assess therapeutic efficacy and safety. The detailed protocols for animal handling, treatment, and endpoint analysis provide a self-validating system to ensure the integrity and reproducibility of the findings. This comparative approach not only validates the primary therapeutic effects of Gemfibrozil but also positions its performance within the context of existing therapeutic alternatives, a crucial step in the drug development pipeline.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Gemfibrozil? Retrieved from [Link]

  • Filo. (2025, October 12). Mechanism of action for gemfibrozil. Retrieved from [Link]

  • Dr.Oracle. (2025, August 12). What is the mechanism of action of Gemfibrozil (Gemfibrizol)? Retrieved from [Link]

  • Liss, K. H., et al. (2017). Fenofibrate reverses changes induced by high-fat diet on metabolism in mice muscle and visceral adipocytes. PubMed. Retrieved from [Link]

  • Queen's University. (2012, March 14). Retro-Orbital Blood Collection in Mice. Retrieved from [Link]

  • Cell Biolabs, Inc. Total Cholesterol Assay Kit (Colorimetric). Retrieved from [Link]

  • Coronary Artery Risk Development in Young Adults (CARDIA) Study. (2002). Comparison of gemfibrozil and fenofibrate in patients with dyslipidemic coronary heart disease. PubMed. Retrieved from [Link]

  • University of Arizona. Mouse Retro Orbital Bleeding Necessary Supplies Technique Notes. Retrieved from [Link]

  • Johns Hopkins University Animal Care and Use Committee. (2025, October 16). Retro-orbital Blood Collection from Mice and Rats. Retrieved from [Link]

  • American Association for Laboratory Animal Science. (2010, March 2). Clinical Biochemistry Parameters in C57BL/6J Mice after Blood Collection from the Submandibular Vein and Retroorbital Plexus. AALAS. Retrieved from [Link]

  • PubMed. (2004). A sensitive and convenient method for lipoprotein profile analysis of individual mouse plasma samples. PubMed. Retrieved from [Link]

  • Antibodies.com. Mouse Total Cholesterol ELISA Kit (A326912). Retrieved from [Link]

  • Li, Y., et al. (2024). A novel mouse model of familial combined hyperlipidemia and atherosclerosis. PMC - NIH. Retrieved from [Link]

  • Ghosh, A., et al. (2016). Gemfibrozil, a Lipid-Lowering Drug, Lowers Amyloid Plaque Pathology and Enhances Memory in a Mouse Model of Alzheimer's Disease via Peroxisome Proliferator-Activated Receptor α. PMC - PubMed Central. Retrieved from [Link]

  • de Souza, C. P., et al. (2015). A Mouse Model of Metabolic Syndrome: Insulin Resistance, Fatty Liver and Non-Alcoholic Fatty Pancreas Disease (NAFPD) in C57BL/6 Mice Fed a High Fat Diet. PMC - PubMed Central. Retrieved from [Link]

  • Kim, J. H., et al. (2011). Fenofibrate, A Peroxisome Proliferator-Activated Receptor α Agonist, Alters Triglyceride Metabolism In Enterocytes of Mice. NIH. Retrieved from [Link]

  • Jackman, M. R., et al. (2013). High-fat feeding rapidly induces obesity and lipid derangements in C57BL/6N mice. SpringerLink. Retrieved from [Link]

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  • ResearchGate. (2020). Gemfibrozil, a lipid‐lowering drug, improves hepatorenal damages in a mouse model of aging. Retrieved from [Link]

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Validation

A Comparative Benchmarking Guide: Evaluating the Therapeutic Potential of 2-(2,5-Dimethylphenoxy)propanoic Acid Against Commercial Fibrates

This guide provides a comprehensive framework for the preclinical evaluation of a novel chemical entity, 2-(2,5-Dimethylphenoxy)propanoic acid, benchmarked against established therapeutic agents, Gemfibrozil and Fenofibr...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of a novel chemical entity, 2-(2,5-Dimethylphenoxy)propanoic acid, benchmarked against established therapeutic agents, Gemfibrozil and Fenofibrate. Our objective is to furnish researchers, scientists, and drug development professionals with a robust, scientifically grounded methodology for assessing its potential as a lipid-lowering agent.

Introduction: The Rationale for Investigation

The global prevalence of dyslipidemia, a key risk factor for cardiovascular disease, necessitates the continued exploration of novel therapeutic agents. The fibrate class of drugs, which primarily target Peroxisome Proliferator-Activated Receptor alpha (PPARα), have been a cornerstone of dyslipidemia management for decades.[1][2] The novel compound, 2-(2,5-Dimethylphenoxy)propanoic acid, shares significant structural homology with the well-known fibrate, Gemfibrozil (5-(2,5-dimethylphenoxy)-2,2-dimethyl-pentanoic acid).[1][3] This structural similarity provides a strong rationale for investigating its potential as a modulator of lipid metabolism, with a primary hypothesis that it functions as a PPARα agonist.

This guide outlines a head-to-head comparison with Gemfibrozil and another widely prescribed fibrate, Fenofibrate, to ascertain the relative potency, selectivity, and efficacy of 2-(2,5-Dimethylphenoxy)propanoic acid.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of a drug candidate is critical for interpreting its biological activity and developing suitable formulations.

Property2-(2,5-Dimethylphenoxy)propanoic acidGemfibrozilFenofibrate
IUPAC Name 2-(2,5-Dimethylphenoxy)propanoic acid5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid[1]propan-2-yl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate
Molecular Formula C₁₁H₁₄O₃C₁₅H₂₂O₃[1]C₂₀H₂₁ClO₄
Molecular Weight 194.23 g/mol [4]250.33 g/mol [1]360.83 g/mol
Predicted LogP ~2.8~4.1~5.3
Water Solubility Predicted to be sparingly solubleSlightly soluble[1]Practically insoluble

Proposed Mechanism of Action: PPARα Agonism

We hypothesize that 2-(2,5-Dimethylphenoxy)propanoic acid, like other fibrates, exerts its lipid-modulating effects through the activation of PPARα. PPARα is a nuclear receptor that, upon ligand activation, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding event modulates the transcription of genes involved in lipid and lipoprotein metabolism.[2][5]

Key downstream effects of PPARα activation include:

  • Increased Lipoprotein Lipase (LPL) expression: This enhances the clearance of triglyceride-rich lipoproteins.[1][5]

  • Increased fatty acid oxidation: This reduces the availability of fatty acids for triglyceride synthesis.

  • Decreased apolipoprotein C-III (ApoC-III) expression: ApoC-III is an inhibitor of LPL, so its downregulation further promotes triglyceride clearance.

  • Increased apolipoprotein A-I (ApoA-I) and apolipoprotein A-II (ApoA-II) expression: This leads to increased levels of high-density lipoprotein (HDL).

PPARa_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Physiological Effects Drug 2-(2,5-Dimethylphenoxy)propanoic acid (or other fibrate) PPARa PPARα Drug->PPARa Binds and Activates PPARa_RXR_Complex PPARα-RXR Heterodimer PPARa->PPARa_RXR_Complex Heterodimerizes with RXR RXR RXR->PPARa_RXR_Complex PPRE PPRE (DNA Response Element) PPARa_RXR_Complex->PPRE Binds to Target_Genes Target Gene Transcription (e.g., LPL, ApoA-I) PPRE->Target_Genes Modulates Increased_LPL ↑ Lipoprotein Lipase (LPL) Target_Genes->Increased_LPL Increased_FAO ↑ Fatty Acid Oxidation Target_Genes->Increased_FAO Decreased_ApoCIII ↓ ApoC-III Target_Genes->Decreased_ApoCIII Increased_ApoAI_AII ↑ ApoA-I, ApoA-II Target_Genes->Increased_ApoAI_AII Triglyceride_Clearance ↑ Triglyceride Clearance Increased_LPL->Triglyceride_Clearance Decreased_ApoCIII->Triglyceride_Clearance HDL_Formation ↑ HDL Formation Increased_ApoAI_AII->HDL_Formation

Caption: Proposed mechanism of action for 2-(2,5-Dimethylphenoxy)propanoic acid.

Head-to-Head Experimental Benchmarking

To rigorously evaluate our hypothesis, we propose a tiered experimental approach, progressing from in vitro target engagement and selectivity profiling to in vivo efficacy studies.

In Vitro Assays

Objective: To determine the potency and selectivity of 2-(2,5-Dimethylphenoxy)propanoic acid for PPAR subtypes.

Experimental Workflow:

In_Vitro_Workflow Compound_Prep Prepare Serial Dilutions of: - 2-(2,5-Dimethylphenoxy)propanoic acid - Gemfibrozil - Fenofibrate Treatment Treat transfected cells with compound dilutions Compound_Prep->Treatment Transfection Transfect HEK293 cells with: - PPARα, γ, or δ expression vector - PPRE-luciferase reporter vector Transfection->Treatment Lysis_Assay Cell Lysis and Luciferase Assay Treatment->Lysis_Assay Data_Analysis Data Analysis: - Normalize to vehicle control - Generate dose-response curves - Calculate EC₅₀ values Lysis_Assay->Data_Analysis

Sources

Comparative

A Comparative Guide to the Mechanisms of Action: Gemfibrozil vs. 2-(2,5-Dimethylphenoxy)propanoic acid

This guide provides an in-depth, objective comparison of the mechanistic principles governing the lipid-modulating effects of the established drug, gemfibrozil, and its lesser-known structural analog, 2-(2,5-Dimethylphen...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the mechanistic principles governing the lipid-modulating effects of the established drug, gemfibrozil, and its lesser-known structural analog, 2-(2,5-Dimethylphenoxy)propanoic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes established pharmacological data with evidence-based hypotheses to elucidate the nuanced differences and similarities between these two compounds.

Section 1: Introduction and Structural Distinction

In the management of dyslipidemia, particularly hypertriglyceridemia, fibrate drugs represent a cornerstone of therapy. Their efficacy is primarily rooted in the activation of a key nuclear receptor that governs lipid homeostasis. Gemfibrozil is a widely recognized member of this class. However, the field of medicinal chemistry constantly explores structural analogs to identify novel agents with potentially improved efficacy or safety profiles. This guide examines one such analog, 2-(2,5-Dimethylphenoxy)propanoic acid, in direct comparison to its well-characterized counterpart.

A critical first step is to establish the distinct chemical identities of these molecules. While both belong to the phenoxyalkanoic acid class, their structures differ significantly, which has direct implications for their pharmacological activity.

  • Gemfibrozil: The chemically accepted name is 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid .[1][2][3][4]

  • Compound of Interest: 2-(2,5-Dimethylphenoxy)propanoic acid .

The key difference lies in the aliphatic acid chain. Gemfibrozil possesses a 2,2-dimethylpentanoic acid moiety, whereas the analog has a simpler propanoic acid chain. This structural variance is central to any comparative discussion of their mechanisms.

Section 2: The Well-Defined Mechanism of Gemfibrozil

Gemfibrozil's mechanism of action is extensively documented and serves as a classic example of fibrate pharmacology.[1][2] It functions as a potent agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[3]

PPARα is a ligand-activated transcription factor highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and skeletal muscle.[5] Upon activation by a ligand like gemfibrozil, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, initiating their transcription. This modulation of gene expression is the foundation of gemfibrozil's therapeutic effects.

Key Downstream Effects of Gemfibrozil-Mediated PPARα Activation:

  • Triglyceride Catabolism: PPARα activation significantly upregulates the expression of the gene encoding Lipoprotein Lipase (LPL) , the primary enzyme responsible for hydrolyzing triglycerides within circulating very-low-density lipoproteins (VLDL) and chylomicrons.[1]

  • Reduced VLDL Production: It decreases the hepatic expression of Apolipoprotein C-III (ApoC-III) , an inhibitor of LPL activity. This dual effect of increasing LPL and decreasing its inhibitor leads to a robust reduction in plasma triglyceride levels.[1]

  • Increased HDL Cholesterol: Gemfibrozil stimulates the production of Apolipoproteins A-I and A-II , the major protein components of High-Density Lipoprotein (HDL), resulting in increased levels of circulating HDL cholesterol.[1]

  • Enhanced Fatty Acid Oxidation: It boosts the expression of genes involved in the uptake and beta-oxidation of fatty acids in the liver and muscle, thereby reducing the substrate available for triglyceride synthesis.

This coordinated genetic reprogramming leads to the clinically observed lipid profile changes: a significant decrease in triglycerides (30-60%), a modest increase in HDL cholesterol, and a variable effect on LDL cholesterol.[1][6]

Signaling Pathway of Gemfibrozil

Reporter_Assay_Workflow start Start: Culture HEK293T Cells transfect Co-transfect with Plasmids: 1. pCMV-hPPARα-GAL4 2. pUAS-tk-luc 3. pRL-TK start->transfect incubate1 Incubate for 24 hours transfect->incubate1 treat Treat Cells with Compounds: - Vehicle (DMSO) - Gemfibrozil (Positive Control) - Test Compound incubate1->treat incubate2 Incubate for 18-24 hours treat->incubate2 lyse Lyse Cells & Add Luciferase Substrates incubate2->lyse read Measure Firefly & Renilla Luminescence lyse->read analyze Data Analysis: 1. Normalize Firefly/Renilla 2. Plot Dose-Response Curve 3. Calculate EC50 & Emax read->analyze end End: Compare Potency analyze->end

Caption: Workflow for a PPARα luciferase reporter gene assay to validate agonist activity.

Conclusion

The mechanism of action for gemfibrozil is well-established as a PPARα agonist that modulates the transcription of a suite of genes critical to lipid metabolism. In contrast, 2-(2,5-Dimethylphenoxy)propanoic acid is a non-commercialized structural analog. Based on robust structure-activity relationship data for the phenylpropanoic acid class of molecules, it is scientifically sound to hypothesize that this compound also acts via PPARα agonism. However, its relative potency and specific pharmacodynamic profile remain uncharacterized. The experimental protocol outlined above provides a clear and definitive path for researchers to validate this hypothesis and quantitatively compare its activity to that of gemfibrozil, potentially uncovering novel structure-function insights for the development of future lipid-modulating agents.

References

  • Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. PubMed. [Link]

  • Gemfibrozil: Package Insert / Prescribing Information. Drugs.com. [Link]

  • Design, Synthesis, and Structural Analysis of Phenylpropanoic Acid-Type PPARγ-Selective Agonists: Discovery of Reversed Stereochemistry−Activity Relationship. Journal of Medicinal Chemistry. [Link]

  • Fibrates — The Other Life-saving Lipid Drugs. US Cardiology Review. [Link]

  • Gemfibrozil | C15H22O3. PubChem. [Link]

  • Crystal Structures of the Human Peroxisome Proliferator-Activated Receptor (PPAR)α Ligand-Binding Domain in Complexes with a Series of Phenylpropanoic... J-Stage. [Link]

  • Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor α subtype-selective activators. Okayama University. [Link]

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for 2-(2,5-Dimethylphenoxy)propanoic acid

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2-(2,5-Dimethylphenoxy)propanoic acid. It is intended for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2-(2,5-Dimethylphenoxy)propanoic acid. It is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical data. The principles and protocols described herein are grounded in established regulatory frameworks to ensure scientific integrity and data trustworthiness.

Introduction: The Imperative of Method Validation

In the landscape of pharmaceutical development and quality control, the validation of analytical procedures is not merely a regulatory hurdle but a cornerstone of scientific rigor. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) provide comprehensive guidelines that form the basis for the validation protocols discussed in this guide.[3][4][5][6][7][8][9][10][11][12][13][14][15]

This guide will explore and compare two primary analytical techniques for the analysis of 2-(2,5-Dimethylphenoxy)propanoic acid: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). For each technique, we will delve into a detailed validation protocol, underpinned by the principles of specificity, linearity, accuracy, precision, and robustness.

Choosing the Right Analytical Tool: HPLC vs. GC-MS

The selection of an appropriate analytical technique is contingent on the physicochemical properties of the analyte and the intended application of the method. 2-(2,5-Dimethylphenoxy)propanoic acid, an organic acid, lends itself to analysis by both HPLC and GC-MS, though each presents distinct advantages and considerations.

  • High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of organic compounds. For polar compounds like carboxylic acids, reversed-phase HPLC is often the method of choice. The key advantage of HPLC is that it typically does not require derivatization of the analyte, simplifying sample preparation.

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, particularly due to the mass spectrometric detection which provides structural information. However, for polar and non-volatile compounds like carboxylic acids, derivatization is often necessary to improve volatility and thermal stability.[16][17]

The following sections will provide a detailed, side-by-side comparison of the validation of a hypothetical HPLC-UV method and a GC-MS method for the analysis of 2-(2,5-Dimethylphenoxy)propanoic acid.

Workflow for Analytical Method Validation

The overall process of validating an analytical method follows a structured workflow to ensure all critical parameters are assessed.

Analytical Method Validation Workflow cluster_planning Planning & Development cluster_validation Method Validation cluster_lifecycle Lifecycle Management Define_ATP Define Analytical Target Profile (ATP) Develop_Method Method Development (HPLC/GC-MS) Define_ATP->Develop_Method informs Protocol Write Validation Protocol Develop_Method->Protocol leads to Execute_Experiments Execute Validation Experiments Protocol->Execute_Experiments guides Analyze_Data Analyze & Document Results Execute_Experiments->Analyze_Data generates Implement Implement for Routine Use Analyze_Data->Implement upon approval Monitor Continuous Monitoring & Revalidation Implement->Monitor requires

Caption: A generalized workflow for analytical method validation, from planning to lifecycle management.

Comparison of Analytical Methods and Validation Parameters

The following tables and protocols provide a detailed comparison of a reversed-phase HPLC-UV method and a GC-MS method for the analysis of 2-(2,5-Dimethylphenoxy)propanoic acid.

Table 1: Comparison of HPLC-UV and GC-MS Methodologies
ParameterHPLC-UV MethodGC-MS MethodRationale for Choices
Instrumentation HPLC with UV DetectorGC with Mass SpectrometerHPLC-UV is a robust and common setup in QC labs. GC-MS provides higher specificity and sensitivity.
Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)C18 is suitable for retaining and separating moderately polar organic acids. A non-polar column like DB-5ms is commonly used for a wide range of derivatized compounds.
Mobile Phase / Carrier Gas Isocratic: Acetonitrile:Water with 0.1% Phosphoric Acid (e.g., 60:40 v/v)Carrier Gas: HeliumThe acidic mobile phase suppresses the ionization of the carboxylic acid, leading to better retention and peak shape. Helium is an inert and efficient carrier gas for GC.
Flow Rate / Temp. Program 1.0 mL/minOven Program: Start at 100°C, ramp to 280°C at 15°C/minAn isocratic flow provides stable retention times. A temperature program in GC allows for the elution of the derivatized analyte within a reasonable time.
Detection UV at 276 nmMS in Selected Ion Monitoring (SIM) modeThe aromatic ring in the analyte provides UV absorbance. SIM mode enhances sensitivity and selectivity by monitoring specific fragment ions.
Sample Preparation Dissolution in mobile phaseDerivatization (e.g., with BSTFA) followed by dissolution in a suitable solvent (e.g., hexane)Simple dissolution is sufficient for HPLC. Derivatization is necessary to increase the volatility of the carboxylic acid for GC analysis.

Detailed Experimental Protocols

HPLC-UV Method Protocol
  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of 2-(2,5-Dimethylphenoxy)propanoic acid reference standard in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare sample solutions by accurately weighing and dissolving the sample in the mobile phase.

  • Chromatographic Conditions:

    • Inject the standards and samples onto the HPLC system.

    • Run the analysis using the conditions outlined in Table 1.

  • Data Analysis:

    • Integrate the peak area of the analyte.

    • Construct a calibration curve by plotting peak area against concentration for the standards.

    • Determine the concentration of the analyte in the samples from the calibration curve.

GC-MS Method Protocol
  • Derivatization and Sample Preparation:

    • To an accurately weighed amount of standard or sample, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a suitable solvent (e.g., pyridine).

    • Heat the mixture (e.g., at 60°C for 30 minutes) to complete the derivatization reaction.

    • Dilute the derivatized solution with a suitable solvent (e.g., hexane) to the desired concentration.

  • GC-MS Conditions:

    • Inject the derivatized standards and samples into the GC-MS system.

    • Run the analysis using the conditions specified in Table 1.

  • Data Analysis:

    • Monitor for the characteristic ions of the derivatized analyte in SIM mode.

    • Integrate the peak area of the selected ion.

    • Construct a calibration curve and determine the concentration of the analyte in the samples.

Validation Parameters: A Head-to-Head Comparison

The following sections detail the experimental design and acceptance criteria for the key validation parameters as mandated by ICH guidelines.[2]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • HPLC-UV Approach:

    • Analyze a blank (mobile phase), a placebo (matrix without analyte), the reference standard, and the sample.

    • Forced degradation studies should be performed by exposing the sample to acid, base, oxidative, thermal, and photolytic stress.

    • Acceptance Criteria: The analyte peak should be free from interference from the blank, placebo, and any degradation products. Peak purity analysis (e.g., using a Diode Array Detector) should confirm the homogeneity of the analyte peak.

  • GC-MS Approach:

    • Analyze a blank, a derivatized placebo, the derivatized reference standard, and the derivatized sample.

    • Acceptance Criteria: The retention time and the mass spectrum of the analyte in the sample should match that of the reference standard. No interfering peaks should be observed at the retention time of the analyte in the blank or placebo chromatograms.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Experimental Design (for both methods):

    • Prepare a series of at least five concentrations of the reference standard across the expected working range.

    • Analyze each concentration in triplicate.

  • Data Analysis:

    • Plot the average peak area against the concentration.

    • Perform a linear regression analysis.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.999.

    • The y-intercept should be close to zero.

    • Visual inspection of the plot should confirm linearity.

Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

  • Experimental Design (for both methods):

    • Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates at each concentration level.

  • Data Analysis:

    • Calculate the percentage recovery for each replicate.

  • Acceptance Criteria:

    • The mean recovery should be within 98.0% to 102.0%.

    • The relative standard deviation (RSD) for the recovery at each level should be ≤ 2.0%.

Precision

The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically assessed at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision):

    • Analyze a minimum of six replicate preparations of the sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria:

    • The RSD for repeatability and intermediate precision should be ≤ 2.0%.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Experimental Design (for both methods):

    • Introduce small, deliberate variations to the method parameters.

    • HPLC: Mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), flow rate (±0.1 mL/min).

    • GC-MS: Initial oven temperature (±5°C), temperature ramp rate (±1°C/min), carrier gas flow rate (±0.1 mL/min).

  • Acceptance Criteria:

    • The system suitability parameters (e.g., retention time, peak asymmetry, resolution) should remain within acceptable limits.

    • The results should not be significantly affected by the variations.

Table 2: Summary of Typical Validation Acceptance Criteria
Validation ParameterHPLC-UVGC-MS
Specificity No interference at the analyte's retention time. Peak purity > 99%.No interference at the analyte's retention time and characteristic mass spectrum.
Linearity (r²) ≥ 0.999≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%
Precision (RSD) ≤ 2.0%≤ 2.0%
Robustness System suitability passes under all varied conditions.System suitability passes under all varied conditions.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10Signal-to-Noise ratio ≥ 10
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3Signal-to-Noise ratio ≥ 3

Logical Relationship of Validation Parameters

The validation parameters are interconnected and collectively establish the reliability of the analytical method.

Validation Parameter Relationships Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOD_LOQ LOD & LOQ Method->LOD_LOQ Specificity->Accuracy ensures Linearity->Accuracy influences Linearity->Precision influences Precision->Accuracy prerequisite for Robustness->Method ensures reliability of

Caption: Interrelationship of core analytical method validation parameters.

Conclusion

Both HPLC-UV and GC-MS are viable techniques for the quantitative analysis of 2-(2,5-Dimethylphenoxy)propanoic acid. The choice between the two will depend on the specific requirements of the analysis, such as the need for higher sensitivity (favoring GC-MS) or simpler sample preparation (favoring HPLC).

Regardless of the chosen method, a thorough validation in accordance with established regulatory guidelines is paramount to ensure the generation of reliable and defensible data. This guide has provided a framework for comparing these methods and designing a comprehensive validation protocol. By adhering to these principles of scientific integrity, researchers and drug development professionals can have confidence in the quality and accuracy of their analytical results.

References

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][4][6]

  • ICH. (2024). Q2(R2) Validation of Analytical Procedures. [Link][8]

  • ICH. Quality Guidelines. [Link][7]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link][9]

  • Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link][10]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link][11]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][12]

  • ECA Academy. (2017). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. [Link][13]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][14]

  • USP-NF. <1225> Validation of Compendial Procedures. [Link][15]

  • Heyen, S., Scholz-Böttcher, B. M., Rabus, R., & Wilkes, H. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(27), 7491–7503. [Link][16][17]

  • Ivanova-Petropulos, V., Tašev, K., & Stefova, M. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering, 35(2), 237-245. [Link][18]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link][1]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][2]

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Comparative

A Comparative Guide to 2-(2,5-Dimethylphenoxy)propanoic acid and 2,4-D for Researchers

A Head-to-Head Analysis of Two Synthetic Auxin Herbicides In the vast landscape of synthetic herbicides, the phenoxyalkanoic acids represent a foundational class, with 2,4-Dichlorophenoxyacetic acid (2,4-D) standing as o...

Author: BenchChem Technical Support Team. Date: January 2026

A Head-to-Head Analysis of Two Synthetic Auxin Herbicides

In the vast landscape of synthetic herbicides, the phenoxyalkanoic acids represent a foundational class, with 2,4-Dichlorophenoxyacetic acid (2,4-D) standing as one of the most widely recognized and utilized compounds for broadleaf weed control since its introduction in the 1940s.[1][2] This guide provides a detailed, research-oriented comparison between the well-established 2,4-D and the less-common compound, 2-(2,5-Dimethylphenoxy)propanoic acid.

While extensive data on 2,4-D's performance is readily available, 2-(2,5-Dimethylphenoxy)propanoic acid is not a commercially prevalent herbicide, making direct comparative studies scarce. Therefore, this guide will leverage a structure-activity relationship approach, comparing the known attributes of 2,4-D with the inferred properties of 2-(2,5-Dimethylphenoxy)propanoic acid based on its chemical class (phenoxypropanoic acid) and the behavior of its close analogs like Mecoprop (MCPP).[3]

Chemical Structure: The Foundation of Functionality

The herbicidal activity and selectivity of phenoxyalkanoic acids are intrinsically linked to their molecular structure. The core differences between 2,4-D and 2-(2,5-Dimethylphenoxy)propanoic acid lie in the nature of the carboxylic acid side chain and the substitutions on the phenyl ring.

  • 2,4-D (2,4-Dichlorophenoxyacetic acid): Belongs to the phenoxyacetic acid class. Its structure is characterized by a chlorine atom at the 2 and 4 positions of the phenyl ring and an acetic acid moiety. This achiral structure is a key feature.[4]

  • 2-(2,5-Dimethylphenoxy)propanoic acid: Belongs to the phenoxypropanoic acid class. It features methyl groups at the 2 and 5 positions of the phenyl ring and a propanoic acid side chain. The presence of a propanoic acid group introduces a chiral center at the alpha-carbon, meaning it exists as two stereoisomers (enantiomers).[5] This is a critical distinction, as herbicidal activity in phenoxypropanoic acids is often enantiomer-specific, with the (R)-(+)-enantiomer typically being the biologically active form.[6][7][8]

Caption: Chemical structures of 2,4-D and 2-(2,5-Dimethylphenoxy)propanoic acid.

Mechanism of Action: Hijacking Plant Growth

Both 2,4-D and 2-(2,5-Dimethylphenoxy)propanoic acid are classified as synthetic auxins (HRAC Group 4).[9] They mimic the natural plant hormone, indole-3-acetic acid (IAA), leading to uncontrolled and disorganized cell division and elongation, ultimately causing the death of susceptible plants.[1][2][10]

The molecular cascade is initiated by the binding of the synthetic auxin to the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of co-receptors.[11][12] This binding event promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins. The removal of these repressors unleashes Auxin Response Factors (ARFs), which in turn activate the expression of auxin-responsive genes, leading to the characteristic symptoms of auxinic herbicide phytotoxicity, such as epinasty, stem twisting, and tissue proliferation.[10][13]

Auxin_Mechanism Auxin Synthetic Auxin (e.g., 2,4-D) Receptor TIR1/AFB Receptor Complex Auxin->Receptor Binds AuxIAA Aux/IAA Repressor Receptor->AuxIAA Targets for Ubiquitination Proteasome 26S Proteasome AuxIAA->Proteasome Degradation ARF Auxin Response Factor (ARF) AuxIAA->ARF Represses Genes Auxin-Responsive Genes ARF->Genes Activates Transcription Response Uncontrolled Growth & Plant Death Genes->Response

Caption: Generalized mechanism of action for synthetic auxin herbicides.

While the general mechanism is conserved, the structural differences between the two molecules, particularly the stereochemistry of 2-(2,5-Dimethylphenoxy)propanoic acid, can influence their binding affinity to different TIR1/AFB receptor isoforms, potentially affecting their herbicidal efficacy and weed spectrum.[11]

Comparative Performance and Selectivity

Feature2,4-Dichlorophenoxyacetic acid (2,4-D)2-(2,5-Dimethylphenoxy)propanoic acid (Inferred)
Chemical Class Phenoxyacetic acid[4]Phenoxypropanoic acid[14]
Chirality Achiral[4]Chiral (Exists as R and S enantiomers)[5]
Primary Target Broadleaf (dicot) weeds[2][4]Likely broadleaf (dicot) weeds[12]
Selectivity Generally safe for grasses (monocots)[4][15]Expected to be safe for grasses, similar to other phenoxypropanoics[12]
Active Form The acid itselfPrimarily the (R)-(+)-enantiomer[6][7]
Known Resistance Documented in over 40 weed species worldwide[9]Not documented due to lack of widespread use.

Key Insights:

  • Selectivity: Both compounds are expected to exhibit selectivity for broadleaf weeds over grasses. This is a hallmark of auxinic herbicides.[2][4]

  • The Role of Chirality: The most significant performance difference likely stems from the chirality of 2-(2,5-Dimethylphenoxy)propanoic acid. For phenoxypropanoic acids like mecoprop, only the (R)-enantiomer possesses significant herbicidal activity.[3][7] If 2-(2,5-Dimethylphenoxy)propanoic acid were to be used as a racemic mixture (a 50:50 mix of both enantiomers), half of the applied product would be inactive, effectively doubling the amount of non-herbicidal chemical introduced into the environment for a given level of control. Modern formulations of phenoxypropanoic herbicides, such as Mecoprop-P, contain only the active (R)-enantiomer to improve efficiency and reduce environmental load.[6][16]

  • Resistance: The extensive and prolonged use of 2,4-D has led to the evolution of resistance in numerous weed populations.[9] As 2-(2,5-Dimethylphenoxy)propanoic acid has not been used commercially, there is no known resistance. However, target-site resistance mechanisms that affect the TIR1/AFB receptors could potentially confer cross-resistance to other auxinic herbicides.

Environmental Fate and Toxicology

The environmental behavior and toxicological profile are critical considerations for any herbicide.

Parameter2,4-Dichlorophenoxyacetic acid (2,4-D)2-(2,5-Dimethylphenoxy)propanoic acid (Inferred)
Soil Half-life Relatively short; typically 6-10 days in aerobic soils.[4][17]Expected to be relatively short, similar to other phenoxypropanoic acids.[7]
Mobility in Soil High mobility in most soil types, with potential for leaching.[18]Expected to have high mobility.[7]
Primary Degradation Microbial degradation is the primary pathway.[4][18]Microbial degradation is expected to be the main pathway.[19]
Acute Oral Toxicity (Rat LD50) 639 mg/kg (Low toxicity)[1][4]Data not available. Mecoprop is rated as slightly toxic (Toxicity Class III).[3]
Human Health Classified as "possibly carcinogenic to humans (Group 2B)" by IARC, but "not classifiable as to human carcinogenicity" by the US EPA.[4][18] Can cause severe eye irritation in acid and salt forms.[13][20]Data not available. Phenoxy herbicides as a class have been associated with health concerns, though specific toxicity would require dedicated studies.[7]

Key Considerations:

  • Degradation: Both compounds are susceptible to rapid microbial degradation in soil under favorable conditions.[4][19]

  • Leaching Potential: The high water solubility and low adsorption of phenoxyalkanoic acids mean they have the potential to leach into groundwater.[7][18]

  • Enantioselective Degradation: For chiral compounds like 2-(2,5-Dimethylphenoxy)propanoic acid, microorganisms may degrade one enantiomer faster than the other.[19][21] This can lead to an enrichment of the less-degradable enantiomer in the environment, a factor that must be considered in a comprehensive environmental risk assessment.

Experimental Protocol: Dose-Response Bioassay for Herbicidal Efficacy

To quantitatively compare the herbicidal efficacy of two compounds like 2,4-D and 2-(2,5-Dimethylphenoxy)propanoic acid, a whole-plant dose-response bioassay is a standard and robust method.[22]

Objective: To determine the effective dose required to achieve 50% growth reduction (ED50) for each herbicide on a target broadleaf weed species (e.g., Sinapis alba - white mustard).

Methodology:

  • Plant Propagation:

    • Sow seeds of the target weed species in pots containing a standardized greenhouse soil mix.

    • Grow plants in a controlled environment (e.g., 22°C/18°C day/night, 16-hour photoperiod).

    • Thin seedlings to one per pot after emergence.

    • Grow plants until they reach the 2-4 true leaf stage, ensuring uniformity.[22]

  • Herbicide Preparation:

    • Prepare stock solutions of 2,4-D and 2-(2,5-Dimethylphenoxy)propanoic acid in an appropriate solvent (e.g., acetone with a surfactant).

    • Create a dilution series for each herbicide to achieve a range of application rates (e.g., 0, 0.1x, 0.5x, 1x, 2x, 5x, 10x of a hypothetical field rate). The range should be wide enough to produce responses from no effect to complete plant death.

  • Herbicide Application:

    • Randomize the pots for each treatment group (herbicide and dose), including an untreated control. Use at least 4-6 replicates per treatment.

    • Apply herbicides using a precision track sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha) to ensure uniform coverage.

  • Data Collection and Analysis:

    • Maintain plants in the controlled environment for 21-28 days post-application.[23]

    • Assess phytotoxicity at regular intervals using a visual rating scale (0% = no injury, 100% = plant death).

    • At the end of the experiment, harvest the above-ground biomass for each plant.

    • Dry the biomass in an oven at 60°C until a constant weight is achieved.

    • Express the dry weight of each treated plant as a percentage of the mean dry weight of the untreated control plants.

    • Analyze the data using a non-linear regression model (e.g., a four-parameter log-logistic model) to calculate the ED50 value for each herbicide.

Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Propagate Target Weed Seedlings C 3. Randomize Pots & Apply Herbicides A->C B 2. Prepare Herbicide Dilution Series B->C D 4. Grow for 21-28 Days in Controlled Environment C->D E 5. Harvest Above-Ground Biomass D->E F 6. Measure Dry Weight E->F G 7. Perform Non-Linear Regression Analysis F->G H 8. Determine ED50 Values G->H

Caption: Workflow for a comparative dose-response bioassay.

Conclusion

This comparative guide illuminates the fundamental similarities and critical differences between 2,4-D and 2-(2,5-Dimethylphenoxy)propanoic acid. Both operate as synthetic auxin herbicides, effective against broadleaf weeds. However, the key distinction lies in their chemical structure: 2,4-D is an achiral phenoxyacetic acid, while 2-(2,5-Dimethylphenoxy)propanoic acid is a chiral phenoxypropanoic acid. This introduces the concept of stereoisomerism, where herbicidal activity is likely confined to a single enantiomer.

The widespread, decades-long use of 2,4-D provides a vast body of knowledge on its efficacy, selectivity, and environmental behavior, but also has led to significant issues with herbicide resistance. 2-(2,5-Dimethylphenoxy)propanoic acid, while not commercially developed, offers a valuable case study in the principles of structure-activity relationships. Any potential development of this or similar compounds would necessitate a focus on isolating the active enantiomer to maximize efficacy and minimize environmental load. For researchers, understanding these nuances is paramount for the rational design of novel herbicides and the effective stewardship of existing ones.

References

A comprehensive list of references is available for further reading and verification.

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of 2-(2,5-Dimethylphenoxy)propanoic Acid

A Senior Application Scientist's Protocol for Safe and Compliant Laboratory Waste Management As laboratory professionals, our responsibility extends beyond discovery and innovation to the safe and environmentally conscio...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Safe and Compliant Laboratory Waste Management

As laboratory professionals, our responsibility extends beyond discovery and innovation to the safe and environmentally conscious management of the chemical reagents we employ. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(2,5-Dimethylphenoxy)propanoic acid (CAS No. 18996-04-8). The procedural framework outlined here is synthesized from established chemical safety principles and regulatory guidelines to ensure the protection of personnel and the environment.

Hazard Assessment and Waste Characterization

Before handling or disposal, a thorough understanding of the potential risks is paramount. The structure of 2-(2,5-Dimethylphenoxy)propanoic acid suggests it should be handled as a hazardous substance.

  • Anticipated Hazards: Based on analogous compounds, this chemical is likely to be an irritant to the skin and eyes. Inhalation of dust or ingestion may cause irritation to the respiratory and digestive tracts, respectively. The toxicological properties have not been fully investigated, warranting a cautious approach that assumes unknown hazards.[3]

  • Waste Classification: Under the U.S. Environmental Protection Agency (EPA) regulations, a discarded chemical of this nature must be evaluated to determine if it is a classified hazardous waste.[2][4] Given its chemical properties as a synthetic organic acid, it is prudent to manage it as hazardous waste. All waste materials, including contaminated personal protective equipment (PPE) and spill cleanup debris, must be collected and disposed of as part of this waste stream.[5]

Immediate Safety & Personal Protective Equipment (PPE)

A proactive safety posture is critical. Adherence to appropriate PPE standards and knowledge of emergency first aid are non-negotiable.

Required Personal Protective Equipment (PPE)

Personnel handling 2-(2,5-Dimethylphenoxy)propanoic acid in any capacity—from experimentation to disposal—must wear appropriate PPE to create a barrier against exposure.[6]

PPE CategorySpecificationRationale
Eye/Face ANSI Z87.1-compliant safety glasses with side shields or a full-face shield.[3]Protects against accidental splashes of solutions or airborne dust particles from the solid compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before each use.[3]Prevents direct skin contact. Proper glove removal technique (without touching the outer surface) is crucial to avoid secondary contamination.[3]
Body Protection A long-sleeved laboratory coat. A chemical-resistant apron may be used for additional protection during bulk handling or spill cleanup.Protects skin and personal clothing from contamination.
Respiratory Not typically required for handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if dust is generated.In the event of a spill or when handling the powder outside of a fume hood, respiratory protection minimizes inhalation risk.
Emergency First Aid Measures

In the event of an accidental exposure, immediate and correct first aid is critical.[7]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure a thorough rinse.[5] Seek prompt medical attention.

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes.[8] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult or symptoms develop, seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

On-Site Waste Management: Collection and Containment

Systematic collection and labeling of chemical waste at the point of generation are foundational to a safe disposal pathway.

Step-by-Step Waste Collection Protocol
  • Select a Waste Container: Choose a container made of a compatible material (e.g., high-density polyethylene - HDPE) with a secure, leak-proof screw cap. The container must be in good condition, free from damage or leaks.[10]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Clearly write the full chemical name: "2-(2,5-Dimethylphenoxy)propanoic acid," and list any other components (e.g., solvents). Ensure the accumulation start date is recorded.[5]

  • Collect the Waste:

    • Solid Waste: Carefully transfer the solid 2-(2,5-Dimethylphenoxy)propanoic acid and any contaminated items (e.g., weigh boats, contaminated gloves, absorbent pads) into the designated waste container. Avoid creating dust.[9]

    • Liquid Waste: If the compound is in solution, pour the waste solution into the container.

  • Keep Container Closed: The waste container must be kept securely closed at all times, except when actively adding waste.[10] This prevents the release of vapors and protects against spills.

  • Segregate Waste: Store the waste container in a designated satellite accumulation area away from incompatible materials. Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

  • Do Not Overfill: Fill the container to no more than 90% capacity to allow for expansion and prevent spills during transport.

Spill Management Protocol

Accidental spills must be managed immediately and safely. All spill cleanup materials must be disposed of as hazardous waste.[8]

Step-by-Step Spill Cleanup
  • Alert Personnel: Immediately notify all personnel in the vicinity of the spill and evacuate the area if necessary.[11]

  • Don PPE: Before beginning cleanup, don the appropriate PPE as detailed in the table above, including respiratory protection if the material is a powder.[7]

  • Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or cat litter.[7] Start from the outside and work inward.

  • Absorb and Collect:

    • For a solid spill: Gently sweep or vacuum the material into a suitable container for disposal. Avoid actions that generate dust.[9]

    • For a liquid spill: Once contained, apply absorbent material over the spill.[11] Allow it to fully absorb the liquid.

  • Package the Waste: Using a scoop or other appropriate tools, carefully collect all contaminated absorbent material and place it into a designated hazardous waste container or a sealed, labeled plastic bag.[5]

  • Decontaminate the Area: Clean the spill surface with soap and water.[8] Collect the cleaning materials (e.g., paper towels) and also place them in the hazardous waste container.

  • Report the Spill: Report the incident to your laboratory supervisor and your institution's EHS office, per local policy.[7]

Disposal Pathway and Decision Logic

The final disposal of 2-(2,5-Dimethylphenoxy)propanoic acid must be handled by licensed professionals. The following workflow outlines the decision-making process for laboratory personnel.

DisposalWorkflow cluster_Lab Laboratory Operations cluster_EHS EHS & Final Disposal Start Waste Generated: 2-(2,5-Dimethylphenoxy)propanoic acid (Solid, Liquid, or Contaminated Debris) Collect Collect in a labeled, compatible hazardous waste container. Start->Collect Spill Spill Occurs Start->Spill Store Store container in designated Satellite Accumulation Area Collect->Store Cleanup Follow Spill Management Protocol Spill->Cleanup Yes Cleanup->Collect ContactEHS Container is full or project is complete. Contact Environmental Health & Safety (EHS). Store->ContactEHS Schedule EHS schedules waste pickup. ContactEHS->Schedule Transport Licensed hazardous waste contractor transports waste off-site. Schedule->Transport Dispose Final Disposal: High-Temperature Incineration at a permitted facility. Transport->Dispose

Caption: Disposal workflow for 2-(2,5-Dimethylphenoxy)propanoic acid.

Final Disposal Procedures

Under no circumstances should 2-(2,5-Dimethylphenoxy)propanoic acid or its containers be disposed of in the regular trash or poured down the drain.[12][13] Doing so can lead to environmental contamination and regulatory violations.

  • Contact EHS: Once your hazardous waste container is nearly full or your project is complete, contact your institution's EHS office to arrange for a waste pickup.[5]

  • Professional Disposal: The EHS department will coordinate with a licensed and certified hazardous waste disposal company. This ensures the waste is transported, managed, and disposed of in compliance with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[2]

  • Probable Disposal Method: The most common and environmentally sound method for disposing of solid organic chemical waste is high-temperature incineration at a permitted facility. This process destroys the chemical, preventing its release into the environment.[14]

  • Container Disposal: Empty containers that held 2-(2,5-Dimethylphenoxy)propanoic acid must also be managed properly. Triple-rinse the container with a suitable solvent; the rinsate must be collected and disposed of as hazardous waste.[12] After rinsing, the container may be disposed of according to institutional policy, which often involves defacing the label and placing it in the appropriate solid waste stream.[15]

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of 2-(2,5-Dimethylphenoxy)propanoic acid, upholding their commitment to laboratory safety and environmental stewardship.

References

  • Spill Control/Emergency Response - EHSO Manual 2025-2026 . (2025). OUHSC Environmental Health and Safety Office. Available at: [Link]

  • 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid - ChemBK . ChemBK. Available at: [Link]

  • Personal Protective Equipment (PPE) - CHEMM . U.S. Department of Health & Human Services. Available at: [Link]

  • 2-(2-Methylphenoxy)propanoic acid - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • Chemical Emergencies, Exposures, and Spills . Florida State University Environmental Health and Safety. Available at: [Link]

  • CHEMICAL SPILL PROCEDURES . Clarkson University. Available at: [Link]

  • Safety Data Sheet . (2025). BASF. Available at: [Link]

  • Chemical Exposure and Spill Response Procedures . New Mexico State University. Available at: [Link]

  • EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS . University of Waterloo. Available at: [Link]

  • 2-(2,5-dimethylphenoxy)propanoic acid [18996-04-8] . Chemsigma. Available at: [Link]

  • How to Dispose of Old Herbicides Without Hazmat Danger . (2025). Live to Plant. Available at: [Link]

  • Requirements for Pesticide Disposal . U.S. Environmental Protection Agency. Available at: [Link]

  • Guidelines for Pesticide (Hazardous Waste) Disposal . (2017). Vineyard Team. Available at: [Link]

  • Hazardous Waste - EHSO Manual 2025-2026 . OUHSC Environmental Health and Safety Office. Available at: [Link]

  • Safe Disposal of Herbicides and Pesticides . (2021). NEDT. Available at: [Link]

  • Managing Pesticide Waste . (2020). Missouri Department of Natural Resources. Available at: [Link]

  • (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid - Material Safety Data Sheet . Cole-Parmer. Available at: [Link]

  • Propionic Acid - Safety Data Sheet . (2015). Available at: [Link]

  • UNIT 7: Personal Protective Equipment . University of Hawaii. Available at: [Link]

  • Personal protective equipment for preparing toxic drugs . (2013). GERPAC. Available at: [Link]

  • Propanoic acid: Human health tier II assessment . (2016). Australian Government Department of Health. Available at: [Link]

  • 2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid - Safety Data Sheet . Angene Chemical. Available at: [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(2,5-Dimethylphenoxy)propanoic Acid

As researchers and drug development professionals, our primary commitment is to safety and scientific integrity. When handling chemical reagents like 2-(2,5-Dimethylphenoxy)propanoic acid (CAS No.

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our primary commitment is to safety and scientific integrity. When handling chemical reagents like 2-(2,5-Dimethylphenoxy)propanoic acid (CAS No. 18996-04-8), for which comprehensive toxicological data may not be widely published, we must operate under the precautionary principle. This guide provides a procedural framework for personal protective equipment (PPE) and safe handling, synthesizing data from analogous compounds and established laboratory safety standards to ensure a self-validating system of protection.

The underlying logic of this protocol is to treat substances with unknown or incomplete hazard profiles with a heightened level of caution[1]. Data from structurally related phenoxypropanoic acids and other substituted carboxylic acids consistently indicate risks of irritation to the skin, eyes, and respiratory tract[2][3]. Therefore, our recommendations are designed to mitigate these anticipated hazards effectively.

Hazard Assessment and Rationale for Protection

Before any procedure, a thorough understanding of the potential risks is essential. For 2-(2,5-Dimethylphenoxy)propanoic acid, we infer the following hazards based on related chemical structures:

  • Eye Irritation: Direct contact with the eyes is likely to cause irritation or damage[2][3][4]. Chemical splash goggles are mandatory, and for operations with a higher risk of splashing, a full face shield provides a necessary secondary layer of protection[1][5][6].

  • Skin Irritation: Similar compounds are known skin irritants[3][4]. Protection requires not just gloves but also a lab coat or chemical-resistant apron to prevent contact with exposed skin. The choice of glove material is critical; nitrile or neoprene gloves are recommended for their broad chemical resistance[6].

  • Respiratory Tract Irritation: As a solid powder, this compound can become airborne during weighing or transfer, posing an inhalation hazard that may cause respiratory irritation[2][4][7]. All handling of the solid form must be conducted within a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.

Personal Protective Equipment (PPE) Specification

The selection of PPE is not a static checklist but a dynamic risk assessment. The following table outlines the minimum required PPE for handling 2-(2,5-Dimethylphenoxy)propanoic acid.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Container) Safety GlassesNitrile GlovesStandard Lab CoatNot generally required
Weighing Solid / Aliquoting Chemical Splash Goggles & Face ShieldChemical-Resistant Nitrile or Neoprene Gloves[6]Standard Lab Coat & Chemical-Resistant ApronRequired if not in a fume hood (NIOSH-approved respirator with particulate filter)[2][5]
Preparing Solutions (Dissolving) Chemical Splash Goggles & Face ShieldChemical-Resistant Nitrile or Neoprene GlovesStandard Lab Coat & Chemical-Resistant ApronWork must be performed in a chemical fume hood.
Conducting Reactions / Transfers Chemical Splash Goggles & Face ShieldChemical-Resistant Nitrile or Neoprene GlovesStandard Lab Coat & Chemical-Resistant ApronWork must be performed in a chemical fume hood.
Spill Cleanup Chemical Splash Goggles & Face ShieldDouble-Gloved (Nitrile or Neoprene)Chemical-Resistant Coveralls or Suit[8]NIOSH-Approved Air-Purifying Respirator with appropriate cartridges[5][8]
Waste Disposal Chemical Splash GogglesChemical-Resistant Nitrile or Neoprene GlovesStandard Lab CoatNot required if handling sealed containers

Safe Handling and Disposal Workflow

This protocol provides a step-by-step methodology for safely handling 2-(2,5-Dimethylphenoxy)propanoic acid, from initial preparation to final disposal. The causality behind each step is grounded in minimizing exposure and preventing contamination.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (in Fume Hood) cluster_cleanup Phase 3: Decontamination & Disposal prep_1 Verify Fume Hood Certification & Flow prep_2 Assemble All Materials (Chemical, Glassware, PPE) prep_1->prep_2 prep_3 Don PPE: Lab Coat, Goggles, Face Shield, Gloves prep_2->prep_3 handle_1 Place Chemical on Tared Weigh Paper prep_3->handle_1 Begin Work handle_2 Carefully Transfer Solid to Reaction Vessel handle_1->handle_2 handle_3 Add Solvent Slowly to Avoid Splashing handle_2->handle_3 handle_4 Securely Cap and Label the Vessel handle_3->handle_4 clean_1 Wipe Down Work Surface with Appropriate Solvent handle_4->clean_1 Conclude Experiment clean_2 Segregate Waste: Solid, Liquid, Sharps clean_1->clean_2 clean_3 Seal & Label Hazardous Waste Containers clean_2->clean_3 clean_4 Doff PPE in Correct Order (Gloves Last) clean_3->clean_4 clean_5 Wash Hands Thoroughly[1] clean_4->clean_5

Sources

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